molecular formula C9H21ClN2O2 B1520934 1-(Boc-amino)-3-(methylamino)propane Hydrochloride CAS No. 1188264-02-9

1-(Boc-amino)-3-(methylamino)propane Hydrochloride

Cat. No.: B1520934
CAS No.: 1188264-02-9
M. Wt: 224.73 g/mol
InChI Key: KKHKFPWJJYTAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Boc-amino)-3-(methylamino)propane Hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[3-(methylamino)propyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-6-10-4;/h10H,5-7H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHKFPWJJYTAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl (3-(methylamino)propyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing tert-butyl (3-(methylamino)propyl)carbamate hydrochloride, a key bifunctional intermediate in contemporary drug discovery and development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] This document is intended for researchers, medicinal chemists, and process development scientists. It will delve into the strategic considerations behind two primary synthetic routes, offering detailed, field-proven protocols. The guide emphasizes the chemical principles underpinning each step, from selective amine protection to the final salt formation, ensuring a robust and reproducible synthesis.

Introduction and Strategic Overview

Tert-butyl (3-(methylamino)propyl)carbamate hydrochloride is a valuable molecular building block possessing two distinct amine functionalities with orthogonal reactivity.[3] The primary amine is protected by a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed under mild acidic conditions.[4] The secondary methylamine remains as a reactive nucleophile. This differential protection allows for selective functionalization, making it an indispensable tool in multi-step organic synthesis.

The synthesis of this molecule presents a classic challenge in amine chemistry: the selective functionalization of a diamine. Two principal strategies emerge, each with its own merits and considerations:

  • Strategy A: The "Protect-Then-Modify" Approach. This pathway begins with a symmetric diamine, 1,3-diaminopropane, and involves the selective mono-protection of one primary amine, followed by the methylation of the remaining free amine.

  • Strategy B: The "Direct Protection" Approach. This more convergent route starts with the unsymmetrical diamine, N-methyl-1,3-propanediamine, and focuses on the selective Boc-protection of the primary amine over the less reactive secondary amine.

This guide will explore both strategies in detail, providing a rationale for methodological choices and comprehensive experimental procedures.

Synthesis Pathway A: "Protect-Then-Modify"

This linear approach is a robust and often-utilized method for creating asymmetrically functionalized diamines. It breaks down the synthesis into two key transformations.

Logical Workflow for Strategy A

Strategy A Workflow Start 1,3-Diaminopropane Step1 Step 1: Selective mono-Boc Protection Start->Step1 Intermediate1 tert-Butyl (3-aminopropyl)carbamate Step1->Intermediate1 Step2 Step 2: Reductive Amination Intermediate1->Step2 Intermediate2 tert-Butyl (3-(methylamino)propyl)carbamate Step2->Intermediate2 Step3 Step 3: Hydrochloride Salt Formation Intermediate2->Step3 End Final Product: tert-Butyl (3-(methylamino)propyl)carbamate Hydrochloride Step3->End

Caption: Workflow for the "Protect-Then-Modify" synthesis pathway.

Step 1: Selective Mono-Boc Protection of 1,3-Diaminopropane

The central challenge in this step is to prevent the formation of the di-protected byproduct. A common and effective strategy is to differentiate the two primary amines by monoprotonation.[5] By adding one equivalent of an acid, one amine group is converted to its ammonium salt, rendering it significantly less nucleophilic and thus unreactive towards the Boc-anhydride.[6][7]

Reaction Mechanism:

Mono-Boc Protection Mechanism cluster_0 Monoprotonation cluster_1 Boc Protection cluster_2 Neutralization Diamine H₂N(CH₂)₃NH₂ ProtonatedDiamine H₂N(CH₂)₃NH₃⁺ Cl⁻ Diamine->ProtonatedDiamine + HCl HCl HCl Boc2O (Boc)₂O ProtonatedDiamine_ref H₂N(CH₂)₃NH₃⁺ Cl⁻ MonoBocProduct Boc-NH(CH₂)₃NH₃⁺ Cl⁻ ProtonatedDiamine_ref->MonoBocProduct + (Boc)₂O - tBuOH, -CO₂ MonoBocProduct_ref Boc-NH(CH₂)₃NH₃⁺ Cl⁻ FinalProduct Boc-NH(CH₂)₃NH₂ MonoBocProduct_ref->FinalProduct + NaOH - NaCl, -H₂O

Caption: Mechanism of selective mono-Boc protection via monoprotonation.

Experimental Protocol:

  • Monoprotonation: To a solution of 1,3-diaminopropane (1.0 eq) in methanol at 0 °C, slowly add one equivalent of trimethylsilyl chloride (Me₃SiCl) or a solution of HCl in an organic solvent.[6] The Me₃SiCl reacts with methanol to generate HCl in situ. Stir the mixture for 30 minutes to allow for equilibration.

  • Boc Protection: To the above mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in methanol. Allow the reaction to warm to room temperature and stir for 1-2 hours.[6]

  • Work-up and Isolation: Dilute the reaction mixture with water and wash with a nonpolar solvent like diethyl ether to remove any di-Boc byproduct. Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2N NaOH) to deprotonate the remaining ammonium salt.[6]

  • Extraction: Extract the product into an organic solvent such as dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (3-aminopropyl)carbamate.

Self-Validation: The purity of the intermediate can be assessed by GC-MS and NMR. The 1H NMR should show a characteristic singlet at ~1.45 ppm for the 9 protons of the Boc group.

Step 2: Reductive Amination to Introduce the Methyl Group

With one amine protected, the free primary amine can be selectively methylated. Reductive amination is a superior method to direct alkylation with methyl iodide, as it avoids the common issue of over-alkylation leading to quaternary ammonium salts.[8] This process involves the formation of an imine or iminium ion intermediate with formaldehyde, which is then reduced in situ by a mild reducing agent.

Experimental Protocol:

  • Reaction Setup: Dissolve tert-butyl (3-aminopropyl)carbamate (1.0 eq) in a suitable solvent like methanol or dichloromethane.

  • Imine Formation: Add an aqueous solution of formaldehyde (1.1 eq).

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C.[9] Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl (3-(methylamino)propyl)carbamate.

Step 3: Hydrochloride Salt Formation

The final step is the conversion of the free base to its hydrochloride salt, which is often a more stable, crystalline solid that is easier to handle and weigh.

Experimental Protocol:

  • Dissolution: Dissolve the purified tert-butyl (3-(methylamino)propyl)carbamate in a suitable solvent like dichloromethane or ethyl acetate.[10]

  • Acidification: Cool the solution to 0 °C and add a solution of 4M HCl in dioxane (1.2 eq) dropwise.[10][11]

  • Precipitation and Isolation: Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[10]

Synthesis Pathway B: The "Direct Protection" Approach

This strategy is more atom-economical as it begins with the methylated diamine. The success of this route hinges on the selective reaction of Boc-anhydride with the primary amine in the presence of the secondary amine.

Logical Workflow for Strategy B

Strategy B Workflow Start N-Methyl-1,3-propanediamine Step1 Step 1: Selective mono-Boc Protection Start->Step1 Intermediate tert-Butyl (3-(methylamino)propyl)carbamate Step1->Intermediate Step2 Step 2: Hydrochloride Salt Formation Intermediate->Step2 End Final Product: tert-Butyl (3-(methylamino)propyl)carbamate Hydrochloride Step2->End

Caption: Workflow for the "Direct Protection" synthesis pathway.

Step 1: Selective Mono-Boc Protection of N-Methyl-1,3-propanediamine

Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, allowing for selective protection under carefully controlled conditions.

Experimental Protocol:

  • Reaction Setup: Dissolve N-methyl-1,3-propanediamine (1.0 eq) in a solvent such as dichloromethane.

  • Boc Protection: Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane dropwise over a period of 1-2 hours. Maintaining a low temperature and slow addition rate is crucial to favor the reaction at the primary amine and minimize protection of the secondary amine.

  • Work-up and Purification: After the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography to separate the desired product from any starting material and di-protected byproduct.

Step 2: Hydrochloride Salt Formation

The procedure for salt formation is identical to that described in Strategy A.

Comparative Analysis of Synthesis Pathways

ParameterStrategy A: "Protect-Then-Modify"Strategy B: "Direct Protection"
Starting Material 1,3-Diaminopropane (readily available)N-Methyl-1,3-propanediamine (less common)
Number of Steps 32
Key Challenge Achieving high selectivity in mono-protection.Achieving high selectivity for the primary amine.
Potential Byproducts Di-Boc protected 1,3-diaminopropane.Boc-protection of the secondary amine.
Overall Yield Generally good, but can be lower due to the additional step.Potentially higher if selectivity is well-controlled.
Scalability Well-established and scalable.May require more careful optimization for large scale.

Characterization and Quality Control

The final product, tert-butyl (3-(methylamino)propyl)carbamate hydrochloride, should be characterized to confirm its identity and purity.

  • ¹H NMR: Expected signals include the tert-butyl group (singlet, ~1.4 ppm), the methyl group (singlet, ~2.4 ppm), and methylene protons.

  • ¹³C NMR: Will show characteristic peaks for the carbamate carbonyl, the carbons of the propyl chain, the methyl group, and the tert-butyl group.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base.[12]

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

Both Synthesis Strategy A and B offer viable routes to tert-butyl (3-(methylamino)propyl)carbamate hydrochloride. The choice between them will depend on factors such as the availability and cost of the starting materials, the scale of the synthesis, and the purification capabilities available. Strategy A, while longer, is often more straightforward to control selectivity. Strategy B is more convergent but requires careful optimization of the selective protection step. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to successfully and efficiently synthesize this important chemical intermediate.

References

An In-depth Technical Guide to 1-(Boc-amino)-3-(methylamino)propane Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Differentially Protected Diamine

1-(Boc-amino)-3-(methylamino)propane hydrochloride, with CAS number 1188264-02-9, is a strategically important bifunctional molecule extensively utilized in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary methylamine present as a hydrochloride salt, offers chemists a valuable tool for sequential and site-selective chemical modifications. This differential protection is paramount in the construction of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and in the synthesis of peptide-based therapeutics and other bioactive compounds.[3]

The Boc protecting group provides robust protection under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, ensuring orthogonality with many other protecting group strategies.[1] The presence of a free secondary amine hydrochloride allows for nucleophilic reactions or further derivatization once the free base is generated. This guide provides a comprehensive overview of the synthesis, properties, analysis, and applications of this versatile building block, offering insights into its practical use in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and analytical properties of this compound is essential for its effective use.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 1188264-02-9[1][4]
Molecular Formula C₉H₂₁ClN₂O₂[1][4]
Molecular Weight 224.73 g/mol [1]
Appearance White to off-white solid or powder (typical)General chemical knowledge
Melting Point Not available[5]
Boiling Point Not available (Hydrochloride salt)[5]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.General chemical principles
Storage Room temperature, dry conditions[1]

Note: Some physical properties, such as the melting point, are not consistently reported in publicly available literature, highlighting the importance of in-house characterization.

Spectroscopic Characterization

¹H NMR (Predicted for Hydrochloride Salt, illustrative):

  • δ 9.5-10.5 (broad s, 2H): Protons of the secondary ammonium group (-NH₂⁺-).

  • δ 6.8-7.2 (broad t, 1H): Proton of the carbamate N-H.

  • δ 3.1-3.3 (m, 2H): Methylene group adjacent to the carbamate (-CH₂-NHBoc).

  • δ 2.9-3.1 (m, 2H): Methylene group adjacent to the methylammonium group (-CH₂-NH₂⁺CH₃).

  • δ 2.6-2.8 (t, 3H): Methyl group on the nitrogen (-NH₂⁺-CH₃).

  • δ 1.8-2.0 (m, 2H): Central methylene group (-CH₂-CH₂-CH₂-).

  • δ 1.45 (s, 9H): tert-butyl group of the Boc protecting group (-C(CH₃)₃).

¹³C NMR (from free base, CAS 442514-22-9): [6]

  • δ 156.0: Carbonyl carbon of the Boc group.

  • δ 78.5: Quaternary carbon of the tert-butyl group.

  • δ 49.9: Methylene carbon adjacent to the methylamino group.

  • δ 40.8: Methylene carbon adjacent to the Boc-protected amine.

  • δ 36.1: Methyl carbon.

  • δ 29.5: Central methylene carbon.

  • δ 28.4: Methyl carbons of the tert-butyl group.

Mass Spectrometry (ESI-MS): The expected m/z for the free base [M+H]⁺ is approximately 189.16, corresponding to the molecular formula C₉H₂₀N₂O₂.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process starting from 1,3-diaminopropane or a related precursor. The core of the synthesis lies in the selective mono-protection of one of the amino groups.

Synthetic Pathway Overview

A common synthetic strategy involves the mono-Boc protection of a suitable diamine precursor, followed by methylation of the remaining free amine, and finally, formation of the hydrochloride salt.

G cluster_0 Synthetic Pathway A N-(3-aminopropyl)propan-1,3-diamine B tert-butyl (3-aminopropyl)carbamate A->B Boc₂O, Base C tert-butyl (3-(methylamino)propyl)carbamate B->C Reductive Amination (e.g., Formaldehyde, NaBH(OAc)₃) D This compound C->D HCl in ether or dioxane

Caption: A plausible synthetic route to the target compound.

Experimental Protocol: Mono-Boc Protection of a Diamine

This protocol provides a general method for the selective mono-Boc protection of a diamine, a key step in the synthesis of the title compound.

Materials:

  • 1,3-Diaminopropane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Brine

Procedure:

  • Monoprotonation: Dissolve the diamine (1 equivalent) in methanol at 0°C. Add a solution of HCl (1 equivalent) in methanol dropwise. This selectively protonates one of the amino groups, rendering it less reactive.

  • Boc Protection: To the solution from step 1, add a solution of Boc₂O (1 equivalent) in methanol dropwise at room temperature. Stir the reaction mixture for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water and basify the aqueous solution with NaOH to a pH > 12.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine. Further purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable building block in several areas of pharmaceutical research.

PROTAC Linker Synthesis

The most prominent application of this compound is in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The linker component of a PROTAC is crucial for its efficacy, and this molecule provides a short, flexible linker with a reactive secondary amine for conjugation to either the target protein ligand or the E3 ligase ligand.

PROTAC_Structure cluster_0 PROTAC Molecule POI_Ligand Target Protein Ligand Linker Linker 1-(Boc-amino)-3-(methylamino)propane (after deprotection and coupling) POI_Ligand->Linker:f0 E3_Ligand E3 Ligase Ligand Linker:f0->E3_Ligand

Caption: Role as a linker in a PROTAC molecule.

Peptide and Small Molecule Synthesis

The differentially protected amine functionalities allow for stepwise elaboration in the synthesis of complex peptides and small molecules.[1] The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to an amino acid or another carboxylic acid-containing fragment. The secondary amine can be used as a nucleophile in various reactions, such as reductive aminations or acylations, to build molecular complexity. This controlled, sequential reactivity is essential for the efficient synthesis of many drug candidates.[9]

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for its successful use in synthesis. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.

HPLC Method for Purity Analysis

A typical reversed-phase HPLC method can be employed to determine the purity of the compound and to detect any related impurities, such as the di-Boc protected diamine or unreacted starting materials.

Table 2: Example HPLC Conditions

ParameterCondition
Column C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm (for the carbamate chromophore)
Column Temperature 30°C

Note: This is a general method and may require optimization for specific impurity profiles.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[10]

  • Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[10]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a highly functional and versatile building block that plays a crucial role in modern drug discovery and development. Its differentially protected diamine structure provides chemists with a powerful tool for the controlled and sequential synthesis of complex molecules, most notably as a linker in the design of PROTACs. A thorough understanding of its synthesis, physicochemical properties, and analytical methods is essential for its effective application in the laboratory. As the demand for sophisticated and targeted therapeutics continues to grow, the importance of such strategic chemical intermediates will undoubtedly increase.

References

An In-depth Technical Guide to 1-(Boc-amino)-3-(methylamino)propane Hydrochloride: Synthesis, Characterization, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(tert-butoxycarbonyl-amino)-3-(methylamino)propane hydrochloride (Boc-AMP hydrochloride), a bifunctional molecule of significant interest in pharmaceutical and medicinal chemistry. The strategic placement of a Boc-protected primary amine and a secondary amine hydrochloride salt within a propane backbone makes it a versatile building block for the synthesis of complex molecular architectures, including PROTACs and other targeted therapeutics.[1][2] This document delves into the fundamental physicochemical properties of Boc-AMP hydrochloride, outlines a detailed synthesis protocol, and presents a suite of analytical methodologies for its thorough characterization. Furthermore, this guide offers insights into the stability, handling, and storage of this hygroscopic compound, ensuring its integrity for research and development applications.

Introduction and Molecular Overview

1-(Boc-amino)-3-(methylamino)propane hydrochloride is a diamine derivative where one of the amine functionalities is protected by a tert-butoxycarbonyl (Boc) group.[3] The Boc protecting group is favored in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[3][4] The presence of a free secondary amine in the form of a hydrochloride salt provides a reactive site for subsequent chemical modifications, while the Boc-protected amine remains inert. This differential protection is crucial for regioselective synthesis, allowing for a stepwise and controlled construction of molecules.[5]

The hydrochloride salt form enhances the stability and handling of the otherwise potentially volatile and reactive free amine.[6] Amine salts are generally crystalline solids with higher melting points and improved water solubility compared to their free base counterparts, which is advantageous for purification and formulation.[7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-AMP hydrochloride is essential for its effective use in synthesis and analysis.

PropertyValueSource(s)
Molecular Formula C₉H₂₁ClN₂O₂[9]
Molecular Weight 224.73 g/mol [9]
CAS Number 1188264-02-9[9]
Appearance White to off-white solid[10]
Melting Point Data not available; similar mono-Boc protected diamines melt in the range of 64-70°C.[11]N/A
Solubility Generally soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in less polar solvents such as dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes.[4][7]N/A
Hygroscopicity As an amine hydrochloride salt, it is expected to be hygroscopic.[7]N/A

Synthesis and Purification

The synthesis of this compound can be achieved through a selective mono-Boc protection of N-methyl-1,3-propanediamine. The use of a stoichiometric amount of a hydrochloric acid source is key to differentiating the two amine groups, allowing for the selective protection of one.[12]

Synthesis Workflow

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Boc Protection cluster_2 Workup and Purification N-methyl-1,3-propanediamine N-methyl-1,3-propanediamine Reaction_Mixture_1 Formation of mono-hydrochloride salt N-methyl-1,3-propanediamine->Reaction_Mixture_1 MeOH Methanol (solvent) MeOH->Reaction_Mixture_1 HCl_source HCl Source (e.g., Me3SiCl) HCl_source->Reaction_Mixture_1 Reaction_Mixture_2 Selective Boc Protection Reaction_Mixture_1->Reaction_Mixture_2 Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction_Mixture_2 Workup Aqueous Workup (pH adjustment) Reaction_Mixture_2->Workup Extraction Extraction with Dichloromethane Workup->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization or Chromatography Evaporation->Purification Final_Product Final Product Purification->Final_Product Yields 1-(Boc-amino)-3-(methylamino)propane hydrochloride

Caption: A generalized workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a general method for the selective mono-Boc protection of diamines.

  • Reaction Setup: To a solution of N-methyl-1,3-propanediamine (1.0 eq) in anhydrous methanol at 0 °C, add trimethylsilyl chloride (Me₃SiCl, 1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt is expected to form.

  • Boc Protection: Allow the reaction mixture to warm to room temperature. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O and other nonpolar impurities.

  • Isolation: Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution. Extract the free base of the product into dichloromethane.

  • Purification of the Free Base: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, tert-butyl (3-(methylamino)propyl)carbamate.

  • Formation of the Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Final Product Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the molecule.

The ¹H NMR spectrum of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or CD₃OD) is expected to show characteristic signals for the protons of the Boc group, the propane backbone, and the methyl group. The proton on the nitrogen of the Boc-protected amine will appear as a broad singlet, while the protons on the protonated secondary amine will also be visible.

  • Expected Chemical Shifts (δ, ppm):

    • ~1.4 (s, 9H, -C(CH₃)₃)

    • ~1.7 (m, 2H, -CH₂CH₂CH₂-)

    • ~2.7 (s, 3H, -NHCH₃)

    • ~2.9 (t, 2H, -CH₂NHCH₃)

    • ~3.1 (t, 2H, -NHCH₂CH₂-)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[13][14]

  • Expected Chemical Shifts (δ, ppm):

    • ~28.5 (3C, -C(CH₃)₃)

    • ~30-35 (1C, -CH₂CH₂CH₂-)

    • ~35-40 (1C, -NHCH₃)

    • ~40-45 (1C, -CH₂NHCH₃)

    • ~45-50 (1C, -NHCH₂CH₂-)

    • ~80 (1C, -C(CH₃)₃)

    • ~157 (1C, -C=O)

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. In positive ion mode, the spectrum is expected to show the molecular ion of the free base [M+H]⁺ at m/z 189.2.[15] Fragmentation patterns can provide further structural information, with characteristic losses of isobutylene (-56 Da) or the entire Boc group (-100 Da) from the molecular ion.[16][17]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reverse-phase HPLC method is typically employed.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto HPLC System Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: A typical workflow for the purity analysis of this compound by HPLC.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

Stability, Handling, and Storage

Stability

The Boc group is generally stable under basic and neutral conditions but is readily cleaved by acids.[3][4] The hydrochloride salt is thermally more stable than the free base.[8] As an amine salt, it is susceptible to degradation in the presence of strong bases, which would neutralize the salt and liberate the more reactive free amine.

Handling and Storage

This compound is expected to be hygroscopic, meaning it can absorb moisture from the atmosphere.[7] Therefore, it is crucial to handle and store the compound in a dry environment.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Minimize exposure to atmospheric moisture. Use of a glove box or a dry box is recommended for handling larger quantities or for long-term storage. If a dedicated controlled environment is not available, work quickly and reseal the container promptly.

Potential Impurities

During the synthesis of this compound, several impurities can be formed:

  • Di-Boc protected diamine: This can result from the reaction of both amine groups with Boc₂O. Careful control of stoichiometry is essential to minimize this impurity.

  • Unreacted N-methyl-1,3-propanediamine: Incomplete reaction will lead to the presence of the starting material.

  • Byproducts from Boc₂O: tert-Butanol and carbon dioxide are the main byproducts of the Boc protection reaction. These are typically removed during the workup and purification steps.

The HPLC method described in section 4.3 can be used to detect and quantify these impurities.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique bifunctional nature, with one amine protected and the other available for reaction as a stable hydrochloride salt, allows for a high degree of control in the synthesis of complex molecules. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization, as detailed in this guide, is paramount for its successful application in research and drug development. Proper handling and storage are crucial to maintain the integrity of this hygroscopic compound.

References

Stability and Storage of Boc-Protected Diamines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyloxycarbonyl (Boc)-protected diamines are indispensable building blocks in modern organic synthesis, particularly within pharmaceutical and materials science research. Their unique chemical architecture allows for the selective functionalization of one amine group while the other remains masked, enabling the construction of complex molecules with high precision. However, the very nature of the acid-labile Boc group, which makes it synthetically useful, also renders these compounds susceptible to degradation if not stored and handled correctly.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of Boc-protected diamines. Moving beyond simple storage instructions, this document delves into the underlying chemical principles, outlines field-proven handling protocols, and provides methodologies for assessing the long-term integrity of these critical reagents. Adherence to these guidelines is essential for ensuring experimental reproducibility, maximizing synthetic yields, and maintaining the purity of final products.

Chapter 1: The Chemical Nature of the Boc Protecting Group

The stability of a Boc-protected diamine is intrinsically linked to the chemical properties of the tert-butoxycarbonyl group itself. This carbamate is prized for its robustness under a wide array of synthetic conditions, including exposure to bases, nucleophiles, and reductive environments, making it orthogonal to many other common protecting groups like Fmoc and Cbz.[1]

The key to its utility—and its primary vulnerability—is its susceptibility to cleavage under acidic conditions.[1][2] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid readily decarboxylates, releasing the free amine, carbon dioxide (CO₂), and isobutene (from the cation).[3] This acid-catalyzed degradation pathway is the central principle that must be managed during storage and handling.

References

IUPAC name tert-butyl (3-(methylamino)propyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl (3-(methylamino)propyl)carbamate Hydrochloride

Introduction: A Bifunctional Scaffold for Modern Chemistry

tert-Butyl (3-(methylamino)propyl)carbamate hydrochloride is a strategically designed bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its structure features a three-carbon propyl chain separating two distinct amine functionalities: a secondary methylamine, which remains reactive, and a primary amine shielded by the robust tert-butoxycarbonyl (Boc) protecting group. This differential protection is the cornerstone of its utility, allowing for selective, sequential chemical modifications. The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it a versatile and reliable building block for complex molecular architectures.

In recent years, this molecule has gained prominence as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling protocols, grounded in established scientific principles and practices.

Caption: Chemical Structure of the Topic Compound.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The hydrochloride salt of tert-butyl (3-(methylamino)propyl)carbamate is typically a solid at room temperature, a characteristic that simplifies weighing and handling compared to its free-base, which may be a liquid or semi-solid.[3]

Key Properties Summary

The following table summarizes the essential physicochemical data for the compound and its free base.

PropertyValueSource
IUPAC Name tert-butyl N-[3-(methylamino)propyl]carbamate hydrochloridePubChem
Synonyms N-Boc-N'-methyl-1,3-propanediamine HClParchem[4]
Molecular Formula C₉H₂₁ClN₂O₂Sigma-Aldrich[5]
Molecular Weight 224.73 g/mol Sigma-Aldrich[5]
CAS Number 116950-77-3 (for HCl salt); 442514-22-9 (for free base)ChemicalBook, PubChem[6][7]
Appearance SolidSigma-Aldrich[5]
Storage Temperature Inert atmosphere, room temperature or 2-8°CSigma-Aldrich[3][5]
Purity Typically ≥95%Sigma-Aldrich[3][5]
Analytical Characterization

Validation of the compound's identity and purity is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum provides a distinct fingerprint. Key expected signals include: a singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group, a singlet for the N-methyl protons, and multiple signals for the propyl chain protons. The presence of the hydrochloride salt can influence the chemical shifts and appearance of N-H protons.

    • ¹³C NMR: The carbon spectrum confirms the carbon framework. Characteristic signals include the carbonyl carbon of the carbamate (~156 ppm), the quaternary and methyl carbons of the tert-butyl group (~79 ppm and ~28 ppm, respectively), and the carbons of the propyl chain and N-methyl group.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the mass of the protonated free base [M+H]⁺ at m/z corresponding to the molecular weight of the free base (188.27 g/mol ).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands, including a strong C=O stretch for the carbamate group (around 1680-1700 cm⁻¹) and N-H stretching vibrations.

Section 2: Synthesis and Reaction Principles

The synthesis of tert-butyl (3-(methylamino)propyl)carbamate hydrochloride is a clear illustration of selective amine protection, a cornerstone strategy in organic chemistry. The most direct approach involves the selective acylation of the primary amine in N-methyl-1,3-propanediamine.

Recommended Synthetic Protocol

This protocol outlines the synthesis of the free base, followed by its conversion to the hydrochloride salt.

Step 1: Selective Boc Protection of N-methyl-1,3-propanediamine

  • Setup: In a well-ventilated fume hood, dissolve N-methyl-1,3-propanediamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in the same solvent to the cooled amine solution over 30-60 minutes.

    • Causality Insight: This reaction leverages the higher nucleophilicity and lower steric hindrance of the primary amine compared to the secondary amine, allowing for selective protection at the primary site. Performing the reaction at 0 °C helps to control the exothermicity and further enhance selectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, tert-butyl (3-(methylamino)propyl)carbamate, often as an oil.[7]

Step 2: Conversion to Hydrochloride Salt

  • Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a non-aqueous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

start N-methyl-1,3-propanediamine reagent1 Di-tert-butyl dicarbonate (Boc)₂O DCM, 0°C to RT step1 Selective Boc Protection (Free Base Synthesis) reagent1->step1 intermediate tert-Butyl (3-(methylamino)propyl)carbamate (Free Base) step1->intermediate reagent2 HCl in Dioxane or Ether step2 Salt Formation reagent2->step2 product tert-Butyl (3-(methylamino)propyl)carbamate HCl step2->product General PROTAC Structure cluster_protac cluster_system TP_Ligand Target Protein Ligand Linker Linker (Derived from Topic Compound) TP_Ligand->Linker TargetProtein Target Protein (Disease Causing) TP_Ligand->TargetProtein Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3Ligase E3 Ubiquitin Ligase E3_Ligand->E3Ligase Binds

References

Spectroscopic Characterization of 1-(Boc-amino)-3-(methylamino)propane HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is paramount. 1-(Boc-amino)-3-(methylamino)propane hydrochloride is a key building block in synthetic organic chemistry, frequently utilized in the construction of more complex pharmaceutical intermediates. Its bifunctional nature, possessing a protected primary amine and a secondary amine salt, makes it a versatile reagent. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a detailed framework for its identification and quality assessment through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just presenting the data, but on the rationale behind the spectral features, empowering the user to interpret similar structures with confidence.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. 1-(Boc-amino)-3-(methylamino)propane HCl possesses several key features that will give rise to characteristic signals in different spectroscopic techniques.

Caption: Molecular structure of 1-(Boc-amino)-3-(methylamino)propane HCl.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 1-(Boc-amino)-3-(methylamino)propane HCl, the spectrum is predicted to show distinct signals for the protons of the Boc group, the propane backbone, and the methylamino group.

Predicted ¹H NMR Data (in D₂O, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~3.15t2H-CH₂-NH-BocAdjacent to the electron-withdrawing Boc-protected nitrogen, these protons are deshielded.
~2.95t2H-CH₂-NH₂⁺-CH₃Protons adjacent to the protonated secondary amine are significantly deshielded.
~2.60s3H-NH₂⁺-CH₃The methyl group attached to the nitrogen is a singlet and is deshielded due to the positive charge on the nitrogen.
~1.90p2H-CH₂-CH₂-CH₂-The central methylene group of the propane chain is shielded relative to the terminal methylenes.
1.45s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group give a characteristic strong singlet signal.[1]

Note: The N-H protons are typically broad and may not be observed, or will exchange with D₂O.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of 1-(Boc-amino)-3-(methylamino)propane HCl in approximately 0.7 mL of deuterium oxide (D₂O). The use of D₂O is crucial as it will exchange with the labile N-H protons, simplifying the spectrum and preventing broad signals from obscuring other peaks.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (D₂O at ~4.79 ppm).

Caption: ¹H NMR experimental workflow.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)
Chemical Shift (δ) ppmAssignmentRationale
~158.0C=O (Boc)The carbonyl carbon of the carbamate is highly deshielded.[2]
~81.0-C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group is characteristically found in this region.[2]
~47.0-CH₂-NH₂⁺-CH₃The carbon adjacent to the protonated secondary amine is deshielded.
~39.0-CH₂-NH-BocThe carbon bonded to the Boc-protected nitrogen is also deshielded.
~34.0-NH₂⁺-CH₃The methyl carbon attached to the nitrogen is deshielded by the positive charge.
~28.5-C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group give a strong signal.[2]
~26.0-CH₂-CH₂-CH₂-The central carbon of the propane chain is the most shielded of the backbone carbons.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL D₂O) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Use a spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled spectrum to ensure that each unique carbon appears as a singlet. A longer acquisition time and a greater number of scans are necessary.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.

FT-IR Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of the functional groups within a molecule. The presence of N-H, C=O, and C-N bonds in 1-(Boc-amino)-3-(methylamino)propane HCl will result in characteristic absorption bands.

Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400MediumN-H stretch (Boc-NH)The N-H stretch of the carbamate is a characteristic absorption.
~3000-2800Strong, BroadN-H stretch (R₂NH₂⁺)The stretching of the N-H bonds in the ammonium salt results in a broad, strong absorption.
~2970-2850Medium-StrongC-H stretch (aliphatic)These absorptions arise from the C-H bonds of the propane and methyl groups.
~1690StrongC=O stretch (carbamate)The carbonyl group of the Boc protecting group gives a very strong and characteristic absorption band.[2]
~1520MediumN-H bend (Boc-NH)The bending vibration of the N-H bond of the carbamate.
~1160StrongC-O stretch (carbamate)The stretching of the C-O single bond in the carbamate functional group.
Experimental Protocol for FT-IR
  • Sample Preparation: The sample, being a solid, is best analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then, the sample spectrum is acquired.

  • Data Analysis: The absorption bands are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure. For 1-(Boc-amino)-3-(methylamino)propane HCl, Electrospray Ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data (ESI+)
m/zInterpretation
225.19[M+H]⁺ (of the free base)
189.16[M-C₄H₈+H]⁺ (Loss of isobutylene)
145.13[M-Boc+H]⁺
89.11[H₂N-CH₂-CH₂-CH₂-NH-CH₃+H]⁺
57.07[C₄H₉]⁺ (tert-butyl cation)
Fragmentation Rationale

Under ESI conditions, the molecule is expected to be observed as the protonated free base. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate.[3][4] The loss of the entire Boc group (100 Da) is also a likely fragmentation. Alpha-cleavage adjacent to the nitrogen atoms can also occur.

G M [M+H]⁺ m/z 225.19 M_minus_isobutylene [M-C₄H₈+H]⁺ m/z 189.16 M->M_minus_isobutylene - C₄H₈ M_minus_Boc [M-Boc+H]⁺ m/z 145.13 M->M_minus_Boc - Boc Fragment1 [C₄H₉]⁺ m/z 57.07 M->Fragment1 Fragmentation

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use an ESI-MS instrument in positive ion mode.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed masses with the calculated theoretical masses.

Conclusion

The spectroscopic characterization of 1-(Boc-amino)-3-(methylamino)propane HCl is a multi-faceted process that leverages the strengths of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. By understanding the fundamental principles behind each technique and the characteristic spectral features of the constituent functional groups, researchers can confidently verify the identity, purity, and structure of this important synthetic intermediate. This guide provides a robust framework for such analysis, emphasizing the synergy between structural knowledge and spectroscopic interpretation.

References

A Technical Guide to the Strategic Applications of N-Boc Protected Propane Diamines in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mono-protected diamines, particularly N-tert-butoxycarbonyl (N-Boc) protected propane diamines, represent a class of indispensable building blocks in contemporary organic synthesis. Their unique architecture, featuring one nucleophilic amine and one chemically shielded amine, provides chemists with the precise control required for the sequential construction of complex molecular frameworks. This guide delves into the core utility of N-Boc-1,2-diaminopropane and N-Boc-1,3-diaminopropane, exploring their synthesis, strategic advantages, and diverse applications across medicinal chemistry, polymer science, and catalysis. We will dissect the causality behind their use in multi-step syntheses and provide validated, step-by-step protocols for their protection, elaboration, and deprotection, offering field-proven insights for researchers, scientists, and drug development professionals.

The Cornerstone of Sequential Synthesis: The N-Boc Protecting Group

The strategic value of N-Boc protected propane diamines stems from the differential reactivity afforded by the tert-butoxycarbonyl (Boc) protecting group.[1] The Boc group is a urethane-based moiety that effectively masks the nucleophilicity and basicity of an amine. Its widespread adoption is due to a favorable combination of characteristics:

  • Robust Stability: The N-Boc group is exceptionally stable under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles and organometallic reagents.[2][3] This stability is crucial for preventing unwanted side reactions while other parts of the molecule are being modified.[1]

  • Orthogonal Deprotection: The key to its utility is the ease with which it can be removed under specific, mild acidic conditions.[4] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in organic solvents efficiently cleave the Boc group, leaving other acid-sensitive functionalities, such as esters, and other protecting groups like Fmoc or Cbz, intact.[4][5] This orthogonality is fundamental to planning complex synthetic routes.[6]

This dual nature allows for a logical, step-wise approach to synthesis, where the unprotected amine can be selectively functionalized first, followed by the removal of the Boc group to reveal a new reactive site for subsequent transformations.

Caption: General synthetic workflow utilizing a mono-Boc-protected diamine.

Physicochemical Properties and Synthesis Overview

N-Boc-1,3-diaminopropane and its chiral isomer, 1,2-diaminopropane, are the most common variants used in synthesis. Their physical properties are summarized below.

PropertyN-Boc-1,3-diaminopropaneN-Boc-1,2-diaminopropane
CAS Number 75178-96-0[7]60908-60-3 (racemic)
Molecular Formula C₈H₁₈N₂O₂[7]C₈H₁₈N₂O₂
Molecular Weight 174.24 g/mol [7]174.24 g/mol
Appearance Colorless to white liquid or low melting solid[7]Liquid
Boiling Point 203 °C (lit.)[8]98-100 °C / 10 mmHg (lit.)
Melting Point 22 °C (lit.)[8]N/A
Density 0.998 g/mL at 20 °C (lit.)[8]0.969 g/mL at 25 °C (lit.)

The synthesis of mono-Boc-protected diamines can be challenging due to the potential for di-protection.[9] A highly effective and scalable method involves the selective protonation of one amine group with one equivalent of acid (e.g., HCl), rendering it non-nucleophilic.[10][11] The subsequent addition of one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) then selectively protects the remaining free amine.[10][12] This "mono-hydrochlorination" strategy avoids the need for high dilution or slow addition and typically results in high yields of the desired mono-protected product without tedious chromatographic separation.[10][13]

Core Applications in Research and Development

Medicinal Chemistry and Drug Discovery

N-Boc protected propane diamines are critical building blocks in the synthesis of pharmaceuticals.[14] Their diamine scaffold is a common feature in biologically active molecules, and the ability to elaborate each nitrogen atom independently is a powerful tool for generating molecular diversity.

A. Synthesis of Polyamine Analogues: Natural polyamines like spermidine and spermine are essential for cell growth and proliferation, and their metabolic pathway is often dysregulated in cancer.[7] This makes the polyamine pathway a prime target for therapeutic intervention.[7] N-Boc-1,3-diaminopropane is a crucial starting material for creating synthetic polyamine analogues that can inhibit key enzymes in this pathway, such as ornithine decarboxylase (ODC), or induce catabolic enzymes like spermidine/spermine N1-acetyltransferase (SSAT).[7]

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine aminopropyl group Spermidine->Putrescine AdoMetDC AdoMetDC Spermine Spermine Spermine->Spermidine ODC->Putrescine decarboxylated S-adenosylmethionine AdoMetDC->Spermine aminopropyl group SSAT SSAT Analogue Synthetic Analogues (from N-Boc-1,3-diaminopropane) Analogue->ODC Analogue->AdoMetDC Analogue->SSAT induces

Caption: Intervention points in the polyamine pathway by synthetic analogues.

B. Heterocycle Synthesis: Nitrogen-containing heterocycles are ubiquitous scaffolds in approved drugs.[15][16] N-Boc protected propane diamines serve as versatile precursors for constructing a wide array of these ring systems, including piperazines, diazepanes, and other complex fused systems, through cyclization reactions after functionalization of the free amine.[17]

C. Peptide Mimetics and Scaffolds: In peptide synthesis, these diamines can be incorporated to introduce specific structural constraints, act as linkers, or serve as non-natural amino acid surrogates.[1] The Boc group is fully compatible with standard solid-phase peptide synthesis (SPPS) chemistries.[18][19]

Polymer Chemistry and Material Science

The dual functionality of N-Boc protected diamines makes them valuable monomers and chain extenders in polymer chemistry.[14] They are particularly useful in the synthesis of isocyanate-free polyurethanes and polyureas.[20][21] By reacting the free amine and then deprotecting the second, polymers with reactive pendant groups can be created, allowing for post-polymerization modification to introduce specific functionalities for applications like drug delivery systems or advanced coatings.[14][21]

Ligand Synthesis for Homogeneous Catalysis

The 1,2- and 1,3-diamine backbone is a privileged structure in the design of chelating ligands for transition metal catalysis.[22][23] Starting with an N-Boc protected propane diamine, chemists can build complex, often chiral, ligands by attaching phosphine, pyridine, or other coordinating groups to the free amine.[24][25] After deprotection, the second amine can be similarly modified or left to coordinate directly with a metal center. The resulting metal complexes can be highly effective catalysts for a range of organic transformations, including cross-coupling reactions and asymmetric hydrogenations.[26][27]

Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems, grounded in established and reliable chemical transformations.

Protocol 1: Selective Mono-Boc Protection of 1,3-Diaminopropane

This protocol utilizes the mono-hydrochlorination method to achieve high selectivity for the mono-protected product.[10][13]

Materials:

  • 1,3-Diaminopropane

  • Methanol (anhydrous)

  • Chlorotrimethylsilane (Me₃SiCl) or Thionyl Chloride (SOCl₂) as an in-situ HCl source[13]

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 1,3-diaminopropane (2.0 eq.) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 eq.) dropwise to the stirred solution. This generates one equivalent of HCl in situ, protonating one amine group of the diamine.[13] Stir the mixture for 30 minutes at 0 °C.

  • In a separate flask, dissolve (Boc)₂O (1.0 eq.) in a minimal amount of methanol.

  • Add the (Boc)₂O solution dropwise to the diamine hydrochloride salt solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in water and an organic extraction solvent (e.g., DCM).

  • Basify the aqueous layer by slowly adding 2 M NaOH solution until the pH is >10 to deprotonate the ammonium salt and unreacted diamine.

  • Extract the aqueous layer three times with the organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-1,3-diaminopropane, which is often pure enough for subsequent steps.[10]

Protocol 2: Standard Deprotection of N-Boc Group

This protocol describes the efficient removal of the Boc group using trifluoroacetic acid.[4][5]

Materials:

  • N-Boc protected amine substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the N-Boc protected substrate in DCM (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 equivalents, often used in a 1:1 to 1:4 v/v ratio with DCM) dropwise to the solution. Gas evolution (isobutylene and CO₂) will be observed.

  • Stir the reaction at room temperature for 1-2 hours. Monitor for the disappearance of starting material by TLC.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product is often obtained as a TFA salt if the basic workup is omitted.[28]

Conclusion

N-Boc protected propane diamines are not merely reagents; they are strategic tools that empower chemists to navigate complex synthetic challenges with precision and efficiency. Their predictable reactivity, governed by the robust yet cleavable Boc group, allows for the logical and sequential assembly of molecules. From targeting disease pathways in medicinal chemistry to engineering advanced materials in polymer science, the applications of these versatile building blocks are vast and continue to expand. The protocols and insights provided in this guide serve as a foundational resource for professionals aiming to leverage the full potential of N-Boc protected propane diamines in their research and development endeavors.

References

Methodological & Application

The Cornerstone of Peptide Synthesis: A Technical Guide to Peptide Assembly Using Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Boc/Bzl Strategy in Peptide Synthesis

The chemical synthesis of peptides is a foundational pillar of modern drug discovery, biochemistry, and materials science. To construct a peptide with a defined sequence, the reactive α-amino group of the incoming amino acid must be temporarily masked or "protected" to prevent unwanted side reactions, such as polymerization.[1] The tert-Butoxycarbonyl (Boc) group, an acid-labile protecting group, in conjunction with benzyl-based (Bzl) side-chain protection, forms the basis of the classic yet robust Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS).[2] This methodology, pioneered by the Nobel laureate R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support, thereby simplifying the purification process to mere filtration and washing steps.[3][4]

While the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has gained widespread adoption due to its milder deprotection conditions[5][6], the Boc/Bzl approach remains a powerful and indispensable tool. It is particularly advantageous for the synthesis of long and complex peptides, or sequences prone to aggregation, where the acidic deprotection conditions can help disrupt intermolecular hydrogen bonding and improve solvation.[5][7] This guide provides an in-depth exploration of the Boc/Bzl strategy, detailing the underlying chemical principles, comprehensive experimental protocols, and critical considerations for its successful implementation.

The Chemistry of the Boc/Bzl Protection Scheme: A Symphony of Graduated Acid Lability

The success of the Boc/Bzl strategy hinges on the principle of "graduated acid lability".[2] This means that while both the temporary Nα-Boc group and the "permanent" benzyl-based side-chain protecting groups are removed by acid, they exhibit differential stability to acid strength.[8]

  • The Nα-Boc Group: This temporary protecting group is engineered to be labile to moderately strong acids, such as trifluoroacetic acid (TFA).[9] A solution of 50% TFA in a solvent like dichloromethane (DCM) is typically sufficient to quantitatively remove the Boc group at each cycle of the synthesis, exposing a new N-terminal amine for the next coupling reaction.[10][11]

  • Benzyl-Based Side-Chain Protection: To protect the reactive side chains of trifunctional amino acids (e.g., Lys, Asp, Ser, Tyr), more robust, benzyl-based protecting groups are employed.[12] These groups are stable to the repeated TFA treatments used for Boc deprotection but are cleaved by a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final step of the synthesis.[2][13]

This differential lability is the cornerstone of the strategy, allowing for the selective deprotection of the α-amino group at each step while keeping the side chains protected until the entire peptide has been assembled.[8] This is often referred to as a "quasi-orthogonal" protection scheme.[1][8]

Core Workflow of Boc Solid-Phase Peptide Synthesis

The synthesis of a peptide using the Boc/Bzl strategy is a cyclical process, with each cycle extending the peptide chain by one amino acid. The entire process can be broken down into four key stages: resin preparation, iterative deprotection-coupling cycles, and final cleavage.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection 1. Nα-Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization 2. Neutralization (e.g., DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, Activator, Base) Wash2->Coupling Wash3 Wash Coupling->Wash3 Loop Chain Complete? Wash3->Loop Loop->Deprotection No Cleavage Final Cleavage (e.g., HF, Scavengers) Loop->Cleavage Yes End Purified Peptide Cleavage->End

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Application Notes and Protocols

Resin Selection and Preparation

The choice of solid support is critical and depends on whether the desired final product is a peptide acid or a peptide amide.

  • For Peptide Acids:

    • Merrifield Resin: The original resin used for SPPS, it is a chloromethylated polystyrene support.[11]

    • PAM (Phenylacetamidomethyl) Resin: Offers increased stability of the peptide-resin linkage to TFA compared to the Merrifield resin, minimizing chain loss during synthesis.[11]

  • For Peptide Amides:

    • MBHA (Methylbenzhydrylamine) Resin: The most common choice for preparing peptide amides via Boc-SPPS.[11][14]

    • BHA (Benzhydrylamine) Resin: Also used for peptide amides, but the linkage is more acid-labile than MBHA.[11]

Protocol for Resin Swelling:

  • Place the desired amount of resin (e.g., MBHA for a peptide amide, with a substitution level of 0.5-1.0 mmol/g) into a reaction vessel equipped with a sintered glass frit.[11]

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to fully cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation (e.g., on a shaker or with manual swirling).[10]

  • After swelling, drain the solvent by filtration.

The Boc-SPPS Elongation Cycle

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

Step 2.1: Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[10]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol:

  • To the swollen peptide-resin, add a solution of 50% TFA in DCM (v/v), using approximately 10 mL per gram of resin.[11]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes, then drain.[10]

  • Add a fresh portion of the 50% TFA/DCM solution and agitate for an additional 20-30 minutes to ensure complete deprotection.[11]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Perform two washes with isopropanol (IPA) to further remove TFA, followed by several more DCM washes.[11]

Step 2.2: Neutralization

The N-terminal amine, now deprotected, exists as a trifluoroacetate salt. It must be neutralized to the free amine to be nucleophilic for the subsequent coupling reaction.

Protocol:

  • Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM to the peptide-resin.

  • Agitate for 1-2 minutes and drain.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA and its salt.[10]

Step 2.3: Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

Protocol:

  • In a separate vessel, pre-activate the next Boc-amino acid (2-4 equivalents relative to the resin substitution). Dissolve the Boc-amino acid and an activating agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.

  • Add the activation solution to the neutralized peptide-resin.

  • Add DIEA (4-6 equivalents) to initiate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[10]

  • After the coupling is complete (as determined by a monitoring test), drain the coupling solution and wash the resin thoroughly with DMF and DCM.

Monitoring the Coupling Reaction

To ensure the synthesis of a high-purity peptide, it is crucial that each coupling reaction proceeds to completion (>99%). The ninhydrin (Kaiser) test is a common qualitative method for detecting the presence of unreacted primary amines.[15][16]

Ninhydrin (Kaiser) Test Protocol: [15]

  • Take a small sample of the resin beads (a few milligrams) from the reaction vessel.

  • Wash the beads thoroughly with DCM and then ethanol.

  • Add 2-3 drops of each of the three ninhydrin test solutions (Phenol in ethanol, KCN in pyridine, Ninhydrin in ethanol).

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads and the solution:

    • Intense Blue Beads/Solution: Incomplete coupling (free primary amine present). The coupling step should be repeated.

    • Yellow/Colorless Beads and Solution: Complete coupling (no free primary amine). The synthesis can proceed to the next cycle.

Final Cleavage and Deprotection

This is the final and most critical step, where the completed peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed. This is typically achieved with strong, hazardous acids like anhydrous hydrogen fluoride (HF).

CAUTION: Anhydrous HF is extremely toxic, corrosive, and volatile. It must be handled only by trained personnel in a specialized, all-fluorocarbon apparatus within a well-ventilated fume hood.[11][15]

The Role of Scavengers and Cleavage Cocktails:

During acid-mediated cleavage, reactive carbocations are generated from the protecting groups (e.g., benzyl, t-butyl cations from the Boc group) and the resin linker.[13] These electrophilic species can cause unwanted modifications of sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[17] To prevent these side reactions, "scavengers" are added to the cleavage acid to form a "cleavage cocktail".[13] These scavengers are nucleophilic compounds that trap the reactive carbocations.

Scavenger Target Residue(s) Protected Typical Concentration in HF
Anisole Tryptophan, Tyrosine5-10% (v/v)
p-Cresol Tyrosine5-10% (v/v)
Thioanisole Tryptophan5-10% (v/v)
1,2-Ethanedithiol (EDT) Cysteine (prevents re-attachment of Trt group)2-5% (v/v)
Dimethyl Sulfide (DMS) Tryptophan (reduces sulfoxide formation)5-10% (v/v)

Standard HF Cleavage Protocol: [15]

  • Place the dried peptide-resin in the reaction vessel of the specialized HF cleavage apparatus.

  • Add the appropriate scavenger(s) (e.g., anisole, 1 mL per gram of resin).

  • Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.

  • Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • The resulting residue (crude peptide and resin) is then washed multiple times with cold diethyl ether to precipitate the peptide and remove the scavengers and cleaved protecting groups.[10]

  • The precipitated crude peptide is collected by filtration or centrifugation and dried under vacuum.

  • The crude peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: Making an Informed Choice

The Boc/Bzl strategy for Solid-Phase Peptide Synthesis is a robust and well-established methodology that laid the groundwork for modern peptide chemistry.[3][18] While Fmoc chemistry is often favored for its milder conditions[7], a deep understanding of the Boc strategy is essential for any comprehensive peptide synthesis program. Its advantages in synthesizing difficult or aggregation-prone sequences ensure its continued relevance in both academic research and industrial drug development.[5] The successful synthesis of high-quality peptides using this technique relies on a thorough understanding of the underlying chemical principles, meticulous execution of the protocols, and the judicious selection of resins, protecting groups, and cleavage conditions tailored to the specific peptide sequence.

References

Application Note: Strategic Protocols for N-Boc Deprotection of Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Challenges of Boc-Protected Diamines

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its stability under a wide range of non-acidic conditions and its typically straightforward, acid-labile removal make it an invaluable tool, particularly in the multi-step synthesis of pharmaceuticals and complex molecules.[1][3] Diamines, compounds featuring two amine groups, are critical building blocks in medicinal chemistry and materials science. Protecting these amines, often with the Boc group, is essential to control reactivity and achieve selective transformations at other sites in the molecule.

However, the deprotection of Boc-protected diamines presents unique challenges. The goal is often not just removal of the protecting group but doing so with high yield, minimal side-product formation, and often, selective removal of one Boc group while leaving another intact. Furthermore, the resulting free diamines can be difficult to purify due to their basicity and potential high water solubility. This guide provides a detailed overview of the mechanisms, core protocols, and strategic considerations for successfully deprotecting N-Boc diamines.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group under acidic conditions is a well-established, acid-catalyzed elimination process.[4] The reaction proceeds through a distinct sequence of steps, which is crucial to understand for troubleshooting and method optimization.

  • Protonation: The process begins when a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate.[1][5]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This fragmentation step forms a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][6]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the desired free amine.[7] It is critical to perform this reaction in a well-vented system to allow the CO₂ to escape safely.[1]

  • Final State: In the acidic medium, the newly liberated amine is protonated, forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[7] The reactive tert-butyl cation can be quenched by a scavenger, deprotonate to form isobutylene gas, or participate in undesired side reactions.[1][7]

Caption: Mechanism of Boc deprotection and fate of the t-butyl cation.

Core Experimental Protocols

The choice of deprotection protocol is dictated by the substrate's stability, the presence of other protecting groups, and the desired final product form (free base vs. salt).

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and robust method for Boc deprotection, suitable for a wide range of substrates. TFA is a strong acid that efficiently cleaves the Boc group, and DCM is an excellent solvent for most protected amines.

Rationale: The high acidity of TFA ensures rapid reaction, often at room temperature.[2] The volatility of both TFA and DCM simplifies their removal post-reaction.[8]

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected diamine (1.0 equiv.) in anhydrous DCM (approx. 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control any potential exotherm.[4]

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA). The amount can range from 20% v/v up to using TFA as the co-solvent (e.g., a 1:1 mixture of DCM:TFA).[9][10] For substrates sensitive to t-butylation, add a scavenger such as triisopropylsilane (TIS) or anisole (2-5% v/v) to the reaction mixture.[11][12]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[4]

  • Work-up (to obtain free base):

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of DCM and TFA.[4]

    • To remove residual TFA, co-evaporate the residue with a non-polar solvent like toluene (2-3 times).[10][13]

    • Dissolve the resulting oil/solid in DCM or ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base. Caution: Vigorous CO₂ evolution will occur.[14]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free diamine.

Protocol 2: Hydrochloric Acid (HCl) in an Organic Solvent

Using a solution of HCl gas in an organic solvent like 1,4-dioxane, methanol, or ethyl acetate is an excellent alternative to TFA.[15] This method directly yields the diamine hydrochloride salt, which is often a crystalline, easy-to-handle solid, simplifying purification.[10][16]

Rationale: Commercially available 4M HCl in dioxane is a convenient and powerful reagent for clean deprotection.[15] The formation of the hydrochloride salt can be advantageous for purification and subsequent handling of hygroscopic or oily free amines. This method shows excellent selectivity for Nα-Boc groups in the presence of tert-butyl esters.[17][18]

Step-by-Step Methodology:

  • Preparation: Place the Boc-protected diamine (1.0 equiv.) in a round-bottom flask. If the substrate has low solubility in the HCl solution, dissolve it in a minimal amount of a co-solvent like methanol or DCM.[16]

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Reaction: Stir the mixture at room temperature. The reaction is generally complete within 1-4 hours, and often a precipitate of the hydrochloride salt will form during this time.[4][16] Monitor by TLC or LC-MS.

  • Work-up (to obtain hydrochloride salt):

    • If a precipitate has formed, dilute the mixture with a non-polar solvent like diethyl ether to enhance precipitation.[4]

    • Collect the solid product by vacuum filtration, washing thoroughly with diethyl ether to remove any organic impurities.

    • Dry the solid under high vacuum to yield the pure diamine dihydrochloride salt.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt, which can then be triturated with ether or recrystallized.

Strategy Selection and Optimization

Choosing the right deprotection strategy is critical for success. The following decision tree and comparative table provide guidance for selecting the optimal method.

Caption: Decision workflow for selecting an N-Boc deprotection strategy.

Method Reagents & Conditions Pros Cons Best For
TFA / DCM 20-50% TFA in DCM, 0°C to RT, 1-4 h[4][9]Fast, reliable, volatile reagents are easy to remove.Strongly acidic, requires basic workup, potential for t-butylation side reactions.[11]General-purpose deprotection of robust substrates.
HCl / Dioxane 4M HCl in Dioxane, RT, 1-4 h[15][16]Forms crystalline HCl salts, simplifying purification; good selectivity.[17]Dioxane is a peroxide-former and less desirable solvent; reagent is highly corrosive.Substrates where the final product is desired as a salt for stability and handling.
Lewis Acids e.g., ZnBr₂, FeCl₃ in DCM or CH₃CN[19]Milder conditions, can offer different selectivity.Can be slow, requires stoichiometric reagents, metal salt removal can be difficult.[19]Substrates with other acid-sensitive functional groups.
Thermal High temperature (e.g., 150-230°C) in a suitable solvent like TFE or MeOH.[20]Catalyst-free, can be highly selective for aryl vs. alkyl N-Boc groups.[20]Requires high temperatures which may not be suitable for all substrates; specialized equipment may be needed for flow chemistry applications.[20]Selective deprotection in complex molecules and for green chemistry applications.[3]

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient acid stoichiometry.- Low reaction temperature or time.- Steric hindrance around the Boc group.[16]- Increase the equivalents of acid or use a higher concentration (e.g., neat TFA).[11]- Increase reaction time and/or gently warm the reaction (e.g., to 40°C), monitoring carefully for side products.[16]- For highly hindered groups, consider stronger conditions or alternative methods like thermal deprotection.[12]
Side Product Formation (+56 Da) - Alkylation of nucleophilic residues (e.g., Trp, Met, Cys) by the t-butyl cation.[11][12]- Add a scavenger to the reaction mixture. Common choices include triisopropylsilane (TIS), triethylsilane (TES), water, anisole, or thioanisole.[11][13] A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5).[11][21]
Difficult Purification - The resulting free diamine is highly water-soluble.- Product is an oil and difficult to handle.- Formation of stubborn emulsions during basic workup.- Use the HCl/Dioxane method to isolate the product as a crystalline hydrochloride salt.[10]- Avoid aqueous workup; consider using a solid-phase scavenger resin (e.g., a basic ion-exchange resin) to neutralize and purify.[22][23]- For emulsions, try adding brine, filtering through celite, or using a different extraction solvent.
Selective Mono-Deprotection Fails - Reagents and conditions are too harsh, leading to di-deprotection.- Carefully control stoichiometry of the acid (e.g., use 1 equivalent of HCl generated in situ).[24][25]- Explore methods known for selectivity, such as thermal deprotection which can differentiate between aryl and alkyl N-Boc groups.[20]

Conclusion

The successful deprotection of N-Boc protected diamines is a critical step in many synthetic routes. While strong acid conditions using TFA or HCl remain the workhorses, a thorough understanding of the reaction mechanism, potential side reactions, and alternative methodologies is essential for success. By carefully selecting the protocol based on substrate sensitivity and desired product form, and by employing scavengers and optimized workup procedures, researchers can efficiently and cleanly access the desired diamine building blocks for their research and development endeavors.

References

Application Notes and Protocols: Strategic Incorporation of 1-(Boc-amino)-3-(methylamino)propane HCl in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

In the landscape of drug discovery and materials science, the ability to construct novel molecular architectures with precision is paramount. Solid-Phase Synthesis (SPS) provides the foundation for the assembly of complex molecules like peptides, peptoids, and other oligomers. The strategic choice of building blocks is critical for introducing desired functionalities, modulating physicochemical properties, and exploring new chemical space.

1-(Boc-amino)-3-(methylamino)propane hydrochloride is a uniquely valuable bifunctional building block for solid-phase synthesis. Its structure features a primary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group and a free, nucleophilic secondary methylamine. This orthogonal design allows for the selective reaction of the methylamino group while the primary amine remains masked, enabling its use as a submonomer in peptoid synthesis, as a flexible linker, or for introducing a key secondary amine into a growing oligomer chain.

This guide provides a comprehensive overview of the core chemical principles, detailed experimental protocols, and expert insights for leveraging this reagent in solid-phase synthesis, aimed at researchers, chemists, and drug development professionals.

Core Principles and Strategic Considerations

The utility of 1-(Boc-amino)-3-(methylamino)propane HCl hinges on the distinct reactivity of its two functional groups, governed by the principles of orthogonal protection.

The Boc Protecting Group: An Acid-Labile Mask

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[1] Its primary function is to render the primary amine non-nucleophilic, preventing unwanted side reactions during the coupling of other monomers.

  • Stability: The Boc group is highly stable under basic and most nucleophilic conditions, allowing for a wide range of reactions to be performed on other parts of the molecule or the solid-phase-bound substrate.[2]

  • Cleavage (Deprotection): It is readily and cleanly removed under anhydrous acidic conditions. The standard reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used as a 25-50% solution in a non-reactive solvent like dichloromethane (DCM).[1][3] The mechanism involves protonation of the carbamate, followed by the elimination of a stable tert-butyl cation and the release of carbon dioxide, regenerating the free amine as its trifluoroacetate salt.[1]

The Nucleophilic Secondary Amine

The unprotected methylamino group serves as the primary reactive site for incorporation onto the solid support. As a secondary amine, its reactivity profile differs from that of a primary amine:

  • Nucleophilicity: It is a potent nucleophile capable of participating in reactions like SN2 displacements or acylation.

  • Steric Hindrance: The presence of the methyl group introduces more steric bulk compared to a primary amine. This can slow down reaction kinetics, often necessitating optimized conditions such as longer reaction times, higher reagent concentrations, or the use of more potent activating agents to ensure the reaction proceeds to completion.[4]

The Orthogonal Synthesis Strategy

The combination of a reactive secondary amine and a protected primary amine within the same molecule enables a powerful orthogonal synthesis strategy. This allows for sequential chemical transformations at different sites without interference.

Caption: Orthogonal use of the bifunctional reagent.

Application Protocol I: Peptoid Synthesis via the Submonomer Method

Peptoids, or N-substituted glycine oligomers, are a class of peptidomimetics valued for their enhanced proteolytic stability and bioavailability.[5] The most common method for their synthesis is the "submonomer" approach, a two-step cycle perfectly suited for 1-(Boc-amino)-3-(methylamino)propane.[6]

Workflow Overview

The synthesis cycle involves an acylation step to install a reactive haloacetyl group, followed by a nucleophilic displacement with the amine submonomer.

G start Start with N-terminus free amine on resin acylation Step 1: AcylationBromoacetic Anhydride orBromoacetic Acid / DIC start->acylation wash1 Wash (DMF, DCM) acylation->wash1 displacement Step 2: Nucleophilic DisplacementAdd 1-(Boc-amino)-3-(methylamino)propaneand a non-nucleophilic base (e.g., DIEA) wash1->displacement wash2 Wash (DMF, DCM) displacement->wash2 wash2->acylation Next Cycle endpoint Cycle Complete. Proceed to next cycle or final cleavage. wash2->endpoint caption Fig. 2: Peptoid submonomer synthesis workflow.

Caption: Peptoid submonomer synthesis workflow.

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale using a standard solid-phase synthesis vessel. Adjust volumes accordingly based on resin loading and scale.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • 1-(Boc-amino)-3-(methylamino)propane HCl

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Trifluoroacetic acid (TFA)

Protocol Steps:

  • Resin Preparation:

    • Swell the resin (e.g., 150 mg, ~0.67 mmol/g loading) in DMF for 1 hour.

    • If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Step A: Bromoacetylation:

    • In a separate vial, dissolve bromoacetic acid (1.0 mmol, 10 eq.) in DMF. Add DIC (0.5 mmol, 5 eq.) and allow to pre-activate for 5 minutes.

    • Add the activated bromoacetic acid solution to the resin.

    • Agitate at room temperature for 30-45 minutes.

    • Rationale: Bromoacetylation installs the electrophilic handle for the subsequent displacement. Pre-activation with DIC forms the symmetric anhydride, a potent acylating agent.

    • Wash the resin with DMF (5x) to remove all excess reagents.

  • Step B: Nucleophilic Displacement:

    • Prepare the submonomer solution: In a vial, dissolve 1-(Boc-amino)-3-(methylamino)propane HCl (1.0 mmol, 10 eq.) in DMF. Add DIEA (2.0 mmol, 20 eq.) to neutralize the HCl salt and free the amine.

    • Critical Step: The addition of a non-nucleophilic base like DIEA is essential to deprotonate both the HCl salt of the reagent and the hydrobromic acid (HBr) generated during the SN2 reaction.

    • Add the submonomer solution to the bromoacetylated resin.

    • Agitate at room temperature for 2-4 hours. The reaction can be gently heated to 35-40°C to improve kinetics.

    • Rationale: A higher concentration and longer reaction time are used to overcome the steric hindrance of the secondary amine and drive the reaction to completion.[6]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Monitoring Reaction Completion:

    • Before proceeding to the next cycle, it is advisable to check for reaction completion. A small sample of resin can be cleaved and analyzed via LC-MS.[7] A negative chloranil test can indicate the absence of free secondary amines.

  • Chain Elongation and Finalization:

    • To add the next peptoid residue, repeat steps 2 and 3 with the desired amine submonomer.

    • To switch to standard peptide synthesis after incorporating the linker, proceed to Step 6.

  • On-Resin Boc Deprotection:

    • Treat the resin with 25-50% TFA in DCM for 30 minutes.[8]

    • Wash thoroughly with DCM (3x), 10% DIEA in DMF (2x, for neutralization), DMF (3x), and DCM (3x).

    • The resin now has a free primary amine, ready for standard peptide coupling (e.g., with an activated Boc- or Fmoc-amino acid).

Table of Recommended Reaction Parameters
ParameterReagent/ConditionEquivalents (vs. Resin Loading)Rationale
Acylation Bromoacetic Acid10 eq.Drives acylation to completion.
DIC5 eq.Efficiently forms the symmetric anhydride for activation.
Displacement 1-(Boc-amino)-3-(methylamino)propane HCl10 eq.High concentration overcomes steric hindrance of the secondary amine.[6]
DIEA20 eq.Neutralizes the reagent's HCl salt and scavenges HBr byproduct without competing as a nucleophile.
Solvent DMF-Excellent swelling solvent for polystyrene resins and effectively dissolves reagents.
Time 2-4 hours-Longer reaction time ensures complete displacement by the sterically hindered secondary amine.

Final Cleavage and Product Purification

Once the desired sequence is synthesized, the oligomer must be cleaved from the solid support and all side-chain protecting groups removed.

Cleavage Workflow

G start Start with fully protected peptoid on dried resin cocktail Step 1: Add Cleavage Cocktaile.g., 95% TFA / 2.5% H2O / 2.5% TIS start->cocktail react Step 2: React for 2-3 hours at room temperature cocktail->react filter Step 3: Filter to separate resin from filtrate react->filter precipitate Step 4: Precipitate Crude ProductAdd filtrate to cold diethyl ether filter->precipitate wash Step 5: Centrifuge and wash pellet with cold ether precipitate->wash purify Step 6: Purify by RP-HPLCLyophilize pure fractions wash->purify endpoint Final Product purify->endpoint caption Fig. 3: General workflow for cleavage and recovery.

Caption: General workflow for cleavage and recovery.

General Cleavage Protocol

Warning: This procedure uses strong acids and should be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Preparation: Transfer the dried peptide-resin to a reaction vessel.

  • Cleavage: Add the cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5 v/v/v). Use approximately 10 mL of cocktail per gram of resin.[6]

    • Rationale: TFA cleaves the product from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cations (like the tert-butyl cation from Boc groups) that could otherwise cause side reactions.

  • Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Add the combined filtrate dropwise to a 50 mL conical tube containing cold (0°C) diethyl ether. A white precipitate should form.

  • Purification: Centrifuge the mixture, decant the ether, and wash the crude peptide pellet with cold ether two more times. Dry the pellet under vacuum. The crude product can then be purified by reverse-phase HPLC.

Conclusion

1-(Boc-amino)-3-(methylamino)propane HCl is a potent and versatile tool for the solid-phase synthesis of modified peptides, peptoids, and other complex organic molecules. By understanding the interplay between the acid-labile Boc group and the nucleophilic secondary amine, researchers can strategically employ this reagent to introduce valuable structural motifs. The detailed protocols provided herein serve as a robust starting point for its successful application, enabling the exploration of novel chemical entities for therapeutic and materials science applications.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Boc-Protected Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its stability under various conditions and its straightforward, acid-labile removal make it highly valuable. However, the hydrophobic nature and acid sensitivity of the Boc group introduce distinct challenges for the purification of Boc-protected intermediates. This document offers a comprehensive guide and detailed protocols for the effective purification of these compounds using High-Performance Liquid Chromatography (HPLC), with an emphasis on reverse-phase chromatography. This guide explores the rationale behind method development, from column and mobile phase selection to fraction analysis and troubleshooting, to enable researchers, scientists, and drug development professionals to achieve high purity and yield.

Introduction: The Chromatographic Challenge of the Boc Group

The Boc group's substantial, non-polar tert-butyl component significantly increases the hydrophobicity of the molecule it is attached to. This characteristic is beneficial for reverse-phase HPLC (RP-HPLC) as it encourages strong retention on non-polar stationary phases like C18.[1][2] However, the Boc group's susceptibility to cleavage by strong acids necessitates careful selection of mobile phase modifiers.[3][4] Trifluoroacetic acid (TFA), a common additive in RP-HPLC for enhancing peak shape, must be used judiciously to avoid premature deprotection of the compound on the column.[5][6][7]

This guide provides a systematic approach to developing a robust HPLC purification method that balances high-resolution separation with the chemical stability of the Boc-protected compound.

Foundational Principles: Reverse-Phase HPLC for Boc-Protected Compounds

RP-HPLC separates molecules based on their hydrophobicity. It utilizes a non-polar stationary phase, such as octadecyl-silica (C18), with a polar mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[8]

Mechanism of Separation:

  • Injection: The crude sample, dissolved in a suitable solvent, is introduced into the mobile phase.

  • Adsorption: As the sample moves through the column, hydrophobic molecules, including the Boc-protected compound and non-polar impurities, partition from the polar mobile phase and adsorb onto the non-polar stationary phase.

  • Elution: A gradient of increasing organic solvent in the mobile phase is generally applied. This reduces the polarity of the mobile phase, which in turn weakens the hydrophobic interactions and causes the adsorbed compounds to elute. More hydrophobic compounds require a higher concentration of organic solvent to elute.

Due to the Boc group, the target compound is often one of the later-eluting substances from a reaction mixture, following more polar starting materials and byproducts.[9]

HPLC Method Development: A Step-by-Step Protocol

Initial Considerations & Column Selection

The choice of stationary phase is crucial for successfully separating Boc-protected compounds.

  • Stationary Phase: A C18 column is the most frequently used and versatile option due to its high hydrophobicity, which provides excellent retention for Boc-protected molecules.[1][2] For highly retained compounds, a C8 or Phenyl-Hexyl column can offer suitable alternatives with slightly different selectivity.

  • Particle Size & Column Dimensions: For preparative purification, columns with larger particle sizes (e.g., 5-10 µm) are employed to handle higher sample loads. The dimensions of the column will depend on the quantity of material to be purified; a 19 x 150 mm or 30 x 150 mm column is a common starting point for purifying 100 mg to 1 g of crude material.

Table 1: Recommended Starting Column Specifications for Preparative HPLC

Parameter Specification Rationale
Stationary Phase C18 (Octadecyl-silica) Provides strong hydrophobic retention for the Boc group.
Particle Size 5 - 10 µm Offers a good balance between efficiency and backpressure for preparative loads.
Pore Size 100 - 120 Å Suitable for small molecules and peptides.
Column ID 10 - 50 mm Scalable based on the mass of the crude sample.

| Column Length | 150 - 250 mm | Delivers sufficient resolution for most separations. |

Mobile Phase Optimization

The mobile phase composition is the primary means of controlling retention and selectivity.

  • Solvent A (Aqueous): Ultrapure water.

  • Solvent B (Organic): Acetonitrile (ACN) is generally favored over methanol for Boc-protected compounds because it typically yields better peak shapes and has a lower viscosity.

  • Acidic Modifier: A low concentration of an acidic modifier is vital for protonating silanol groups on the silica backbone, which minimizes peak tailing.[6][7] It also ensures that acidic and basic functional groups on the analytes are in a single protonation state.

    • Trifluoroacetic Acid (TFA): Generally used at a concentration of 0.05% to 0.1% (v/v).[5] This concentration is typically low enough to prevent significant on-column deprotection of the Boc group while ensuring sharp peaks.[5]

    • Formic Acid (FA): Can be used as a milder alternative at 0.1% (v/v), which may be advantageous if the Boc-protected compound is particularly sensitive to TFA.[10] However, peak shape might be broader compared to when TFA is used.[10]

Protocol 1: Analytical HPLC Method Scouting

Before scaling up to preparative purification, an analytical method should be developed to determine the retention time of the target compound and evaluate its separation from impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm.[9]

  • Mobile Phase A: 0.1% TFA in Water.[9]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 5-10 µL of a ~1 mg/mL sample solution.[9]

  • Detection: UV at 214 nm, 254 nm, and 280 nm. The amide bond in peptides absorbs around 214 nm, while aromatic residues absorb at 254 nm and 280 nm.

  • Gradient: Begin with a broad gradient to identify the compound of interest.

    • Scouting Gradient: 5% to 95% B over 20 minutes.[9]

G cluster_prep Phase 1: Method Development cluster_purify Phase 2: Preparative Purification cluster_analysis Phase 3: Post-Purification Analysis Crude_Sample Crude Boc-Protected Compound Analytical_Scout Analytical HPLC Scouting (Broad Gradient) Crude_Sample->Analytical_Scout Identify_Peak Identify Target Peak (LC-MS or Fraction Collection) Analytical_Scout->Identify_Peak Optimize_Gradient Optimize Analytical Gradient (Shallow Gradient around Target) Identify_Peak->Optimize_Gradient Prep_Run Preparative HPLC Run (Optimized Gradient) Optimize_Gradient->Prep_Run Fraction_Collection Collect Fractions (Based on UV Signal) Prep_Run->Fraction_Collection Analyze_Fractions Analyze Fractions (Analytical HPLC) Fraction_Collection->Analyze_Fractions Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions Solvent_Removal Solvent Removal (Lyophilization/Rotovap) Pool_Fractions->Solvent_Removal Final_QC Final QC (LC-MS, NMR) Solvent_Removal->Final_QC G cluster_input Inputs cluster_hplc HPLC System cluster_output Outputs Crude Crude Product Injector Injector Crude->Injector Solvent Mobile Phase (Water/ACN/0.1% TFA) Pump Pump Solvent->Pump Pump->Injector Column C18 Prep Column Injector->Column Detector UV Detector Column->Detector Fractions Collected Fractions Detector->Fractions Waste Waste Detector->Waste

References

Application Note: A Practical Guide to the ¹H NMR Spectroscopic Analysis of tert-butyl (3-(methylamino)propyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-butyl (3-(methylamino)propyl)carbamate is a foundational building block in modern organic synthesis, particularly valued in pharmaceutical and materials science for its role as a bifunctional linker. It features a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a secondary methylamine, offering differential reactivity for sequential chemical modifications. Accurate structural verification of this molecule is paramount to ensure the integrity of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands as the most definitive, non-destructive analytical technique for this purpose.[1] It provides unambiguous, quantitative information about the molecular structure by probing the distinct chemical environments of hydrogen atoms (protons). This application note presents an in-depth guide and a robust, field-proven protocol for the ¹H NMR characterization of tert-butyl (3-(methylamino)propyl)carbamate, designed for researchers, chemists, and quality control analysts.

Principles: Deciphering the ¹H NMR Signature

The structure of tert-butyl (3-(methylamino)propyl)carbamate dictates a unique ¹H NMR spectrum. Understanding the origin of each signal is key to confident spectral interpretation. The molecule has seven distinct proton environments, labeled a through g below.

Chemical structure of tert-butyl (3-(methylamino)propyl)carbamate with protons labeled a-g
  • Protons (a) - tert-butyl group: These nine protons are chemically equivalent due to free rotation around the carbon-carbon bonds. They are shielded by the electron-donating nature of the methyl groups and are adjacent to no other protons, resulting in a sharp, intense singlet signal far upfield. The presence of this 9H singlet is a hallmark of a successfully installed Boc protecting group.[2]

  • Protons (b) - Methylene adjacent to Boc-NH: These two protons are deshielded (shifted downfield) by the adjacent electronegative nitrogen atom of the carbamate group. They are coupled to the neighboring methylene protons (c ), typically resulting in a triplet or multiplet.

  • Protons (c) - Central Methylene: These two protons are situated in the middle of the propyl chain. They are coupled to the protons on both adjacent methylene groups (b and d ), leading to a more complex splitting pattern, often a pentet or multiplet.

  • Protons (d) - Methylene adjacent to -NHCH₃: These two protons are deshielded by the nitrogen of the secondary amine. Their chemical shift is influenced by this nitrogen, and they are coupled to the central methylene protons (c ), resulting in a triplet.

  • Protons (e) - Methyl group: The three protons of the methyl group attached to the secondary amine are equivalent. They are deshielded by the nitrogen atom, appearing as a singlet.

  • Protons (f) and (g) - N-H Protons: These are the protons directly attached to the nitrogen atoms (one on the carbamate, one on the secondary amine). Their signals are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of acid or water in the solvent.[3] Their chemical shifts are highly variable and depend on solvent, concentration, and temperature.[2] In some cases, they may exchange with deuterium from the solvent (if D₂O is present) and disappear from the spectrum.

Experimental Protocol

This protocol provides a self-validating system for acquiring a high-quality, reproducible ¹H NMR spectrum.

Materials and Equipment
  • Sample: tert-butyl (3-(methylamino)propyl)carbamate (purity >95%)

  • NMR Solvent: Deuterated chloroform (CDCl₃) is the recommended solvent. It is a common, non-polar solvent that solubilizes the compound well and its residual proton peak (at δ ~7.26 ppm) serves as a convenient internal reference.[2] Other deuterated solvents like DMSO-d₆ can be used but will result in different chemical shifts.

  • Internal Standard (Optional): Tetramethylsilane (TMS) at 0 ppm is the standard reference. Most modern spectrometers use the residual solvent peak for calibration.

  • NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • NMR Tubes: 5 mm NMR tubes, clean and dry.

  • Pipettes and Vials

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of tert-butyl (3-(methylamino)propyl)carbamate into a clean, dry vial.

    • Causality: This concentration range is optimal for most modern NMR spectrometers, providing excellent signal-to-noise (S/N) in a reasonable number of scans without causing issues related to sample viscosity or solubility.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl or vortex the vial until the sample is completely dissolved.

    • Causality: Using a deuterated solvent is crucial to avoid a large, overwhelming solvent signal that would obscure the analyte signals.[4]

  • Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Sealing: Cap the NMR tube securely. If the sample is to be stored or run at elevated temperatures, a sealed tube may be necessary.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the CDCl₃ and properly shimmed to achieve a homogeneous magnetic field.

    • Causality: Locking ensures the magnetic field remains stable during the experiment. Shimming corrects for field inhomogeneities, resulting in sharp, symmetrical peaks and better resolution.

  • Acquisition Parameters: Use standard ¹H acquisition parameters. A typical experiment on a 400 MHz spectrometer would involve:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 scans. This is usually sufficient for a clear spectrum at this concentration.

  • Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm.[2]

  • Integration: Integrate all signals to determine the relative number of protons for each peak. Set the integration of the upfield singlet from the tert-butyl group to 9.00 as a reference.

Spectral Interpretation and Data Presentation

A representative ¹H NMR spectrum of tert-butyl (3-(methylamino)propyl)carbamate in CDCl₃ will exhibit signals corresponding to the protons discussed in Section 1. The expected chemical shifts, multiplicities, and integrations are summarized below.

LabelAssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a -C(CH ₃)₃~1.45Singlet (s)9HN/A
e -NHCH~2.44Singlet (s)3HN/A
d -CH ₂NHCH₃~2.60Triplet (t)2H~6.8
c -NHCH₂CH ₂CH₂-~1.65Pentet (p) or Multiplet (m)2H~6.8
b Boc-NHCH ₂-~3.18Quartet (q) or Multiplet (m)2H~6.4
f, g NH Protons1.0 - 5.0 (variable)Broad Singlet (br s)2HN/A

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on solvent, concentration, and instrument.

Analysis of a Representative Spectrum:
  • The Singlet at ~1.45 ppm: This is the most recognizable signal. Its integration value should be set to 9H, confirming the presence of the intact tert-butyl group of the Boc protectorate.[2]

  • The Methylene Region (1.5-3.5 ppm):

    • The triplet at ~2.60 ppm (protons d ) integrates to 2H and is split by the two adjacent protons of group c (n+1 rule: 2+1=3, a triplet).

    • The multiplet around ~1.65 ppm (protons c ) integrates to 2H. It is coupled to both proton groups b and d (2+2=4 neighbors), resulting in a pentet.

    • The signal at ~3.18 ppm (protons b ) integrates to 2H. It is coupled to protons c and often appears as a quartet due to additional coupling with the adjacent N-H proton (f ).

  • The Methyl Singlet at ~2.44 ppm: This singlet, integrating to 3H, confirms the methyl group on the secondary amine.

  • The N-H Protons: Two broad signals, each integrating to 1H, may be visible. Their positions can vary significantly. A D₂O shake experiment can confirm their identity; adding a drop of D₂O to the NMR tube will cause these peaks to disappear as the N-H protons exchange with deuterium.[3]

Workflow and Logic Summary

The entire process, from sample handling to final structural confirmation, can be visualized as a logical workflow.

G Figure 1: ¹H NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation A Weigh 5-10 mg of Sample B Dissolve in ~0.7 mL CDCl₃ A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D Sample ready E Lock, Tune, and Shim D->E F Acquire ¹H Spectrum (8-16 scans) E->F G Fourier Transform & Phasing F->G FID data H Reference to CDCl₃ at 7.26 ppm G->H I Integrate Peaks (Set t-Bu = 9H) H->I J Assign Peaks (Shifts, Multiplicity) I->J K Structure Verified J->K Data matches expected structure

Workflow for ¹H NMR characterization.

The relationships between coupled protons in the propyl chain are critical for assignment.

G Figure 2: Proton Coupling Network b CH₂ (b) ~3.18 ppm c CH₂ (c) ~1.65 ppm b->c J ≈ 6.4 Hz f NH (f) b->f Coupling may be observed d CH₂ (d) ~2.60 ppm c->d J ≈ 6.8 Hz

Key proton coupling relationships.

References

Application Notes & Protocols: Advanced Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing, directly impacting the efficiency, cost, and environmental footprint of producing active pharmaceutical ingredients (APIs).[1][2] These intermediates are the molecular building blocks that are methodically assembled to create the final complex drug substance.[3] This guide provides an in-depth exploration of modern synthetic strategies that have revolutionized the production of these critical compounds, with a particular focus on the synthesis of chiral intermediates—a key factor in the safety and efficacy of many modern drugs.[4][5] We will move beyond theoretical discussions to provide detailed, field-proven protocols for three transformative technologies: advanced metal-organic catalysis, biocatalysis, and continuous flow chemistry. Through a comparative case study on the synthesis of a chiral amine, this document will equip researchers, chemists, and drug development professionals with the practical knowledge to select and implement the most effective synthetic routes, ensuring the production of high-purity intermediates in a safe, scalable, and sustainable manner.[3][6]

The Modern Synthesis Toolkit: A Paradigm Shift in Intermediate Production

The pharmaceutical industry continuously seeks to optimize synthetic pathways to reduce costs, improve purity, and enhance sustainability.[2][7] This has led to the widespread adoption of several key technologies that offer significant advantages over traditional stoichiometric methods. These approaches are not merely incremental improvements; they represent a fundamental shift in how chemists approach the construction of complex molecules.

  • 1.1 Advanced Catalysis: Precision and Efficiency Catalysis is a foundational principle of modern organic synthesis, enabling complex transformations with high selectivity and efficiency.[8][9] In pharmaceutical applications, transition metal catalysts are instrumental in forming carbon-carbon and carbon-heteroatom bonds that constitute the backbone of many drugs.[6] Modern catalysis focuses on asymmetric synthesis to produce single enantiomers, which is critical as the majority of marketed drugs are chiral.[5][7] Techniques like asymmetric hydrogenation and enantioselective Michael additions can install chiral centers with high fidelity, often eliminating the need for costly and wasteful chiral resolution steps.[6] Organocatalysts, which are metal-free small organic molecules, have also emerged as powerful tools for mediating asymmetric reactions, avoiding concerns of metal toxicity in the final API.[10]

  • 1.2 Biocatalysis: The Green Chemistry Approach Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations.[11] This approach is a cornerstone of green chemistry, often proceeding in aqueous media under mild temperature and pH conditions, which significantly reduces the use of harsh reagents and organic solvents.[2][3] Enzymes demonstrate remarkable chemo-, regio-, and enantioselectivity, allowing for the synthesis of highly pure chiral intermediates that are challenging to produce via conventional chemistry.[4][12] The directed evolution of enzymes has further expanded their utility, allowing scientists to tailor biocatalysts for specific non-natural substrates and process conditions, making them economically viable for large-scale industrial production.[13]

  • 1.3 Continuous Flow Chemistry: A Manufacturing Revolution Flow chemistry marks a departure from traditional batch manufacturing, where reactions are performed in large vessels.[14] Instead, reagents are pumped through a system of tubes and reactors, allowing for a continuous production process.[15] This methodology provides superior control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, selectivity, and product consistency.[16] A key advantage is enhanced safety; the small reactor volumes minimize the risks associated with highly exothermic or hazardous reactions.[17] Furthermore, flow chemistry enables the seamless integration of multiple synthetic steps, reducing the need for intermediate isolation and purification, which streamlines the entire manufacturing process.[14][18]

Application Focus: Comparative Synthesis of a Chiral Amine Intermediate

To illustrate the practical application of these technologies, we will examine three distinct protocols for the synthesis of a key chiral intermediate, (S)-1-(4-methoxyphenyl)ethan-1-amine. This building block is representative of the chiral amines frequently required in the synthesis of various APIs.

Target Reaction:

alt text

Figure 1: Synthesis of (S)-1-(4-methoxyphenyl)ethan-1-amine from 4-methoxyacetophenone.

We will detail protocols for:

  • Asymmetric Reductive Amination (Advanced Catalysis)

  • Biocatalytic Transamination (Biocatalysis)

  • Process Scale-up and Optimization (Continuous Flow Chemistry)

The following workflow diagram illustrates the decision-making and operational process from initial synthesis to final scaled-up production.

G cluster_0 Phase 1: Route Scouting & Feasibility cluster_1 Phase 2: Lab-Scale Execution & Analysis cluster_2 Phase 3: Optimization & Scale-Up start Start: 4-Methoxy- acetophenone decision Select Synthesis Strategy start->decision cat_route Protocol 1: Asymmetric Catalysis decision->cat_route Chemical Route bio_route Protocol 2: Biocatalysis decision->bio_route Enzymatic Route cat_protocol Execute Reductive Amination (Batch Reactor) cat_route->cat_protocol bio_protocol Execute Transamination (Aqueous Buffer) bio_route->bio_protocol analysis QC Analysis: - HPLC (Purity) - Chiral HPLC (e.e.) cat_protocol->analysis bio_protocol->analysis compare Compare Routes: Yield, e.e., Cost, Safety analysis->compare select_best Select Optimal Route for Scale-Up compare->select_best flow_protocol Protocol 3: Continuous Flow Synthesis (Immobilized Catalyst) select_best->flow_protocol e.g., Catalytic Route product Purified (S)-Intermediate flow_protocol->product

Caption: Workflow for synthesis, analysis, and scale-up of a chiral intermediate.

Detailed Experimental Protocols

Protocol 1: Asymmetric Reductive Amination (Advanced Catalysis)

This protocol uses a chiral catalyst to directly synthesize the enantiomerically enriched amine from the ketone precursor.

Materials:

  • 4-Methoxyacetophenone (1.0 eq)

  • Ammonium formate (5.0 eq)

  • [Rh(COD)Cl]₂ (0.005 eq)

  • (R,R)-f-spiroPhos (Chiral Ligand, 0.011 eq)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a nitrogen-purged glovebox, add [Rh(COD)Cl]₂ and (R,R)-f-spiroPhos to a flame-dried Schlenk flask. Add anhydrous methanol and stir at room temperature for 30 minutes to form the active catalyst complex.

    • Scientist's Note: Pre-forming the catalyst ensures complete ligand coordination, which is crucial for achieving high enantioselectivity.

  • Reaction Setup: To the catalyst solution, add 4-methoxyacetophenone and ammonium formate.

    • Rationale: Ammonium formate serves as both the ammonia source and the hydrogen donor in this transfer hydrogenation reaction.

  • Reaction Execution: Seal the flask and heat the mixture to 60°C with stirring. Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC. The reaction is typically complete within 12-24 hours.

  • Work-up & Quenching: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in DCM and wash with water. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Acid-Base Extraction: Extract the combined organic layers with 1M HCl (3x). This protonates the amine product, moving it to the aqueous phase and leaving unreacted ketone and neutral impurities in the organic phase.

    • Self-Validation Step: This step is crucial for purification. The purity of the organic layer (ketone) and aqueous layer (amine) can be checked by TLC/HPLC.

  • Product Isolation: Cool the acidic aqueous layer in an ice bath and slowly add 1M NaOH until the pH is >12. This deprotonates the amine, causing it to precipitate or form an oil.

  • Final Purification: Extract the basic aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product as a light yellow oil.

  • Quality Control: Determine the final purity by HPLC and the enantiomeric excess (e.e.) by chiral HPLC.

Protocol 2: Biocatalytic Transamination (Biocatalysis)

This protocol uses a transaminase enzyme to convert the ketone to the chiral amine with high selectivity.[19]

Materials:

  • Transaminase (ATA) enzyme (e.g., ATA-256 or an equivalent screen-optimized variant)

  • Pyridoxal-5-phosphate (PLP) cofactor (1 mM)

  • Isopropylamine (amine donor, 1.0 M)

  • 4-Methoxyacetophenone (1.0 eq, ~50 mM final concentration)

  • Potassium phosphate buffer (100 mM, pH 8.5)

  • Toluene or Methyl-tert-butyl ether (MTBE) for extraction

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare the potassium phosphate buffer. Add the PLP cofactor and stir until dissolved. Add the transaminase enzyme powder and stir gently to dissolve.

    • Scientist's Note: PLP is an essential cofactor for most transaminases. Ensuring it is present and dissolved is critical for enzyme activity.

  • Substrate Addition: Add isopropylamine to the buffer. In a separate container, dissolve the 4-methoxyacetophenone in a minimal amount of a water-miscible co-solvent like DMSO if needed, then add it to the reaction mixture.

    • Rationale: Isopropylamine serves as the amine donor. The byproduct is acetone, which is volatile and helps drive the reaction equilibrium towards the product.[19]

  • Reaction Execution: Adjust the pH to 8.5 if necessary. Heat the mixture to 35-45°C (optimal temperature depends on the specific enzyme) with gentle agitation to keep the components mixed without denaturing the enzyme. Monitor conversion by HPLC.

  • Work-up: Upon completion (typically 18-24 hours), cool the mixture to room temperature.

  • Extraction: Add MTBE to the reaction mixture and stir vigorously for 15 minutes. Separate the organic layer. Repeat the extraction (2x).

    • Self-Validation Step: The aqueous layer can be analyzed by HPLC to ensure complete extraction of the product.

  • Product Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting oil is often of very high purity and enantiomeric excess.

  • Quality Control: Determine the final purity and e.e. by HPLC and chiral HPLC, respectively.

Protocol 3: Process Scale-up using Continuous Flow Chemistry

This protocol adapts the catalytic reductive amination (Protocol 1) for continuous, automated production.

Materials & Equipment:

  • Continuous flow reactor system (e.g., Vapourtec, Uniqsis) with pumps, T-mixer, and heated column reactor.

  • Packed-bed column containing an immobilized Rhodium-based catalyst.

  • Solution A: 4-Methoxyacetophenone and ammonium formate in Methanol.

  • Back-pressure regulator.

  • Automated collection system.

Procedure:

  • System Setup: Assemble the flow chemistry system as shown in the diagram below. Prime the pumps with methanol.

  • Reactor Conditioning: Heat the packed-bed reactor to 80°C and flow methanol through it for 30 minutes to equilibrate the system. Set the back-pressure regulator to 10 bar.

    • Rationale: Running the reaction under pressure allows the solvent to be heated above its atmospheric boiling point, significantly accelerating the reaction rate. This is a key advantage of flow chemistry.[15][16]

  • Reaction Execution: Pump Solution A through the T-mixer and into the heated reactor at a defined flow rate (e.g., 0.5 mL/min). The residence time in the reactor is controlled by the flow rate and reactor volume.

  • Steady State & Collection: Allow the system to reach a steady state (typically 3-5 reactor volumes). Once stable, begin collecting the product stream.

    • Self-Validation Step: In-line analytics (e.g., IR or UV-Vis) can be used to monitor the reaction in real-time and confirm that a steady state has been achieved.

  • Work-up: The collected product stream can be worked up in batches using the acid-base extraction method described in Protocol 1, or an automated liquid-liquid extraction module can be integrated for a fully continuous process.

  • Quality Control: Periodically sample the output stream for analysis by HPLC and chiral HPLC to ensure consistent purity and enantioselectivity.

G reagent_a Reagent Solution A (Ketone, NH4HCO2, MeOH) pump_a HPLC Pump reagent_a->pump_a mixer pump_a->mixer reactor Heated Packed-Bed Reactor (Immobilized Catalyst) mixer->reactor bpr Back-Pressure Regulator (10 bar) reactor->bpr collector Product Collection bpr->collector

Caption: Schematic of a continuous flow synthesis setup.

Data Summary and Method Comparison

The choice of synthetic method depends on factors like scale, required purity, cost, and available equipment. The table below provides a comparative summary of the typical performance metrics for the described protocols.

ParameterProtocol 1 (Asymmetric Catalysis)Protocol 2 (Biocatalysis)Protocol 3 (Flow Chemistry)
Yield 85-95%>90%>98% (Conversion)
Enantiomeric Excess (e.e.) 95-99%>99.5%95-99%
Reaction Temperature 60°C35-45°C80-120°C
Solvent Organic (Methanol)Aqueous BufferOrganic (Methanol)
Catalyst Loading Low (0.5 mol%)High (by weight)Immobilized (Reusable)
Work-up Complexity High (Acid-Base Extraction)Moderate (Solvent Extraction)High (Post-collection)
Scalability GoodModerateExcellent
Green Chemistry Score FairExcellentGood

Troubleshooting and Field-Proven Insights

  • Low Enantioselectivity in Protocol 1: This is often due to moisture or oxygen inactivating the catalyst, or the reaction temperature being too high. Ensure all glassware is flame-dried and reagents are anhydrous. Consider lowering the reaction temperature, though this may increase reaction time.

  • Low Conversion in Protocol 2: Enzyme activity can be inhibited by high substrate or product concentrations. A substrate-fed batch approach can mitigate this. Also, confirm the pH is optimal and the PLP cofactor was added. If the enzyme is old, its activity may be diminished.

  • Clogging in Protocol 3: Precipitation of reagents or products can block the flow reactor, especially during cooling. Ensure all components of Solution A are fully dissolved. An in-line filter before the reactor can prevent particulates from entering. If the product precipitates post-reaction, a solvent swap or dilution may be necessary before cooling.

  • Catalyst Leaching in Protocol 3: If using an immobilized catalyst, metal leaching into the product stream can be a concern. The product should be analyzed for trace metals (e.g., by ICP-MS). Proper immobilization techniques and selection of a robust support are critical for minimizing leaching.

Conclusion

The synthesis of pharmaceutical intermediates has evolved into a highly sophisticated field driven by the principles of efficiency, precision, and sustainability. As demonstrated, advanced catalysis, biocatalysis, and continuous flow chemistry each offer powerful and distinct advantages. Catalytic methods provide versatility and access to a broad range of transformations, while biocatalysis offers unparalleled selectivity under environmentally benign conditions.[8][11] Continuous flow chemistry provides a platform for safe, reproducible, and highly efficient manufacturing, bridging the gap from lab-scale discovery to industrial production.[14] By understanding the causality behind these protocols and leveraging their synergistic potential, researchers and drug development professionals can accelerate the delivery of high-quality, life-saving medicines.

References

Application Notes and Protocols: The Pivotal Role of Linkers in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioconjugation, the covalent attachment of molecules to biomolecules, is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics, diagnostics, and research tools.[1][2] Central to this discipline is the linker, a chemical entity that bridges the biomolecule and the molecule of interest. The choice of linker is paramount, dictating the stability, release mechanism, and overall efficacy of the resulting bioconjugate.[3][4][5] This comprehensive guide provides an in-depth exploration of linker chemistries used in bioconjugation, offering detailed application notes and step-by-step protocols to empower researchers in their experimental design and execution.

Introduction: The Linker as a Linchpin in Bioconjugate Design

A bioconjugate is comprised of three key components: the biomolecule (e.g., antibody, protein), the payload (e.g., drug, fluorophore), and the linker that connects them.[4][5] The linker is not merely a passive spacer but an active determinant of the bioconjugate's properties.[4][] Its design influences stability in circulation, accessibility to the target, and the mechanism of payload release.[4][] A well-designed linker ensures that the payload remains attached to the biomolecule until it reaches its target, thereby minimizing off-target toxicity and maximizing therapeutic index.[4][7][8]

The selection of a linker is guided by the specific application. For instance, in the development of Antibody-Drug Conjugates (ADCs), the linker's ability to release the cytotoxic drug within the target cancer cell is critical.[3][9] In contrast, for diagnostic imaging agents, a stable, non-cleavable linker is often preferred to ensure a persistent signal at the target site.

This guide will navigate the diverse landscape of linker technologies, providing the scientific rationale behind their use and practical protocols for their implementation.

Classification of Linkers: A Functional Dichotomy

Linkers can be broadly classified into two main categories based on their stability in the physiological environment: cleavable and non-cleavable linkers.[8][][11] The choice between these two is a critical decision in the design of a bioconjugate.[3]

Cleavable Linkers: Engineering Controlled Release

Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the target microenvironment, such as low pH or the presence of specific enzymes.[3][8][11] This "molecular switch" allows for the release of the payload in its free, unmodified form.[3]

Hydrazone linkers are designed to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8), while remaining relatively stable at the physiological pH of the bloodstream (pH 7.4).[11] This pH-dependent cleavage is advantageous for delivering drugs that need to be released inside the target cell.[7][11]

Protocol 1: Hydrazone Ligation for pH-Sensitive Bioconjugation

This protocol describes the conjugation of a hydrazide-modified payload to an aldehyde-containing biomolecule.

Materials:

  • Aldehyde-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Hydrazide-functionalized payload

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the hydrazide-functionalized payload in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

    • Ensure the aldehyde-modified biomolecule is in a buffer free of primary amines.

  • Conjugation Reaction:

    • Combine the aldehyde-modified biomolecule with the hydrazide-payload solution in the reaction buffer. A typical molar ratio is 1:5 to 1:10 (biomolecule:payload).

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted payload and byproducts using size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE and UV-Vis spectroscopy to determine the degree of labeling.

These linkers incorporate a specific peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[11] A commonly used peptide linker is the valine-citrulline (Val-Cit) dipeptide.[11]

Disulfide linkers are stable in the bloodstream but are readily cleaved in the intracellular environment, which has a higher concentration of reducing agents like glutathione.[8][11] This redox-potential difference allows for targeted drug release within the cell.

Non-Cleavable Linkers: Stability is Key

Non-cleavable linkers form a highly stable covalent bond that is resistant to enzymatic or chemical cleavage.[3][] Payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the bioconjugate is internalized by the target cell.[3][8][11] A common example is the thioether linkage formed via a succinimidyl-[(N-maleimidomethyl)]-cyclohexane-1-carboxylate (SMCC) crosslinker.[11]

Common Chemistries for Linker Attachment

The formation of a bioconjugate relies on the reaction between specific functional groups on the biomolecule, linker, and payload. The following are some of the most widely used bioconjugation chemistries.

Amine-Reactive Chemistry: NHS-Ester Conjugation

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[12][13][14] This reaction forms a stable amide bond and is one of the most common methods for bioconjugation.[12][]

Protocol 2: NHS-Ester Labeling of Proteins

This protocol details the conjugation of an NHS-ester functionalized molecule to a protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester functionalized molecule (e.g., dye, biotin)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare NHS-Ester Stock Solution: Dissolve the NHS-ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[16]

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The pH should be between 7.2 and 8.5 for optimal reaction efficiency.[14][17]

  • Conjugation Reaction: Add the NHS-ester stock solution to the protein solution. A molar excess of 5-20 fold of the NHS-ester to the protein is typically used.[] Incubate for 1-2 hours at room temperature or overnight at 4°C.[18]

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes.[19]

  • Purify Conjugate: Remove unreacted label and quenching reagents by gel filtration or dialysis.[17]

Thiol-Reactive Chemistry: Maleimide Conjugation

Maleimide groups react specifically with sulfhydryl (thiol) groups of cysteine residues to form a stable thioether bond.[20][] This reaction is highly efficient and proceeds under mild conditions, typically at a pH of 6.5-7.5.[20]

Protocol 3: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein (or protein with reduced disulfides) in a degassed buffer (e.g., PBS, pH 7.0-7.5)[20]

  • Maleimide-activated molecule

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Thiol-Containing Protein:

    • If the protein does not have free thiols, reduce disulfide bonds by incubating with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature.[20]

    • Dissolve the protein in degassed conjugation buffer at 1-10 mg/mL.[20]

  • Prepare Maleimide Stock Solution: Dissolve the maleimide-activated molecule in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protecting from light if using a fluorescent maleimide.[20]

  • Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted maleimide.

Bioorthogonal Chemistry: Click Chemistry

Click chemistry describes a class of reactions that are highly specific, efficient, and biocompatible.[22] The most prominent example in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[22][23][24] A strain-promoted version (SPAAC) that does not require a cytotoxic copper catalyst is also widely used.[22][24]

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified biomolecule to an azide-containing payload.

Materials:

  • Alkyne-modified biomolecule

  • Azide-functionalized payload

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate in water.[23]

  • Prepare Reaction Mixture:

    • In a reaction tube, combine the alkyne-modified biomolecule and the azide-functionalized payload (typically a 1:4 to 1:10 molar ratio).[23]

    • Add the CuSO₄ and THPTA ligand (pre-mixed to form the catalyst complex).[23]

  • Initiate Reaction: Add freshly prepared sodium ascorbate to the mixture to reduce Cu(II) to the active Cu(I) state and initiate the reaction.[23]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts.

Advanced Linker Strategies: Site-Specific Conjugation

Traditional conjugation methods targeting lysine or cysteine residues often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs).[] Site-specific conjugation technologies have emerged to produce homogeneous bioconjugates with a precisely controlled DAR and conjugation site.[][26] These methods include:

  • Engineered Cysteines: Introducing cysteine mutations at specific sites on the antibody.[]

  • Incorporation of Non-Natural Amino Acids: Using genetic engineering to incorporate amino acids with unique reactive handles.[][27]

  • Enzymatic Ligation: Employing enzymes like sortase A or transglutaminase to attach payloads to specific recognition sequences.[26][28]

Protocol 5: Sortase-Mediated Ligation

This protocol describes the ligation of a payload to a protein C-terminally tagged with the sortase recognition motif (e.g., LPETG).

Materials:

  • Protein with a C-terminal LPETG tag

  • Payload with an N-terminal oligo-glycine (GGG) motif

  • Sortase A enzyme

  • Reaction buffer (e.g., Tris-HCl with CaCl₂)

  • Purification system

Procedure:

  • Reaction Setup:

    • Combine the LPETG-tagged protein and a molar excess (e.g., 10-50 fold) of the GGG-payload in the reaction buffer.[28][29]

    • Add Sortase A to the mixture.

  • Incubation: Incubate the reaction at 37°C for 2-24 hours.[29]

  • Purification: Purify the resulting conjugate to remove the enzyme, unreacted protein, and excess payload.

Characterization of Bioconjugates

After synthesis and purification, it is essential to characterize the bioconjugate to determine its purity, homogeneity, and the degree of labeling. Common analytical techniques include:

  • SDS-PAGE: To visualize the conjugate and assess its purity.

  • UV-Vis Spectroscopy: To determine the concentration of the protein and the payload, and to calculate the drug-to-antibody ratio (DAR).

  • Mass Spectrometry: To confirm the identity and homogeneity of the conjugate.

  • Size-Exclusion Chromatography (SEC): To assess for aggregation and purity.

Conclusion

The linker is a critical component in the design and function of bioconjugates. A thorough understanding of the available linker chemistries and their respective advantages and disadvantages is crucial for the successful development of novel therapeutics and diagnostics. The protocols provided in this guide serve as a starting point for researchers to implement these powerful techniques in their own laboratories. As the field of bioconjugation continues to evolve, so too will the sophistication and utility of linker technologies, paving the way for the next generation of targeted therapies and precision medicines.

Visualization of Workflows

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Downstream Processing Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction (e.g., NHS, Maleimide, Click) Biomolecule->Conjugation Payload Payload (e.g., Drug, Dye) Payload->Conjugation Linker Linker Selection (Cleavable/Non-cleavable) Linker->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization

Linker_Types cluster_cleavable Cleavable cluster_noncleavable Non-Cleavable Linkers Linkers AcidLabile Acid-Labile (Hydrazones) Linkers->AcidLabile Protease Protease-Sensitive (e.g., Val-Cit) Linkers->Protease Reducible Reducible (Disulfides) Linkers->Reducible Thioether Thioether (e.g., from SMCC) Linkers->Thioether

Summary of Linker Chemistries

Linker ChemistryReactive GroupsBond FormedKey Features
NHS-Ester Primary AminesAmideWidely used, stable bond, reaction at pH 7.2-8.5.[12][14]
Maleimide Thiols (Sulfhydryls)ThioetherHighly selective for thiols, stable bond, reaction at pH 6.5-7.5.[20][]
Hydrazone Aldehydes/KetonesHydrazonepH-sensitive cleavage in acidic environments.[11]
Click Chemistry (CuAAC) Azides and AlkynesTriazoleBioorthogonal, high efficiency, stable bond.[22][23]
Sortase-Mediated LPETG and GlycinePeptideEnzymatic, site-specific ligation.[28]

References

Application Note: Analytical Methods for Monitoring Reaction Progress with Boc-Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients, due to its stability and facile removal under mild acidic conditions.[1][2] Ensuring the complete installation (protection) or removal (deprotection) of the Boc group is critical for the success of multi-step synthetic sequences. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal analytical methods for monitoring the progress of reactions involving Boc-protected amines. We present detailed protocols, field-proven insights, and comparative data for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and qualitative colorimetric tests.

Introduction: The Central Role of the Boc Protecting Group

The strategic use of protecting groups is fundamental to the synthesis of complex organic molecules. The Boc group is one of the most widely used protecting groups for amines because it is stable to a wide array of reagents and reaction conditions, yet can be cleaved cleanly under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[3] The progress of a reaction involving a Boc-amine—either its formation or its cleavage—must be rigorously monitored to determine the reaction endpoint, maximize yield, and minimize the formation of impurities. Failure to do so can lead to complex purification challenges and compromised integrity of the final product.

This guide is structured to provide both the theoretical basis and practical protocols for the most effective analytical techniques, enabling scientists to make informed decisions for robust reaction monitoring.

Overview of Analytical Methods

The choice of an analytical method depends on the specific requirements of the synthesis, such as the need for quantitative versus qualitative data, the speed of analysis, equipment availability, and the complexity of the reaction mixture.[4]

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective, and qualitative method ideal for quick reaction checks at the bench.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution, quantitative technique essential for accurate purity assessment and monitoring of complex reaction mixtures.[4][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information and can be used for quantitative analysis, making it a powerful tool for confirming product identity and reaction completion.[1][2]

  • Mass Spectrometry (MS): Confirms the molecular weight of reactants and products, providing direct evidence of the chemical transformation.

  • Qualitative Colorimetric Tests: Simple, rapid tests like the Kaiser test provide a binary (yes/no) indication of the presence of free primary amines.[9]

Method Selection Workflow

Choosing the appropriate analytical method is critical for efficient process development. The following decision tree provides a logical workflow for method selection.

MethodSelection start Start: Need to monitor a Boc-amine reaction q1 Need rapid, qualitative check at the bench? start->q1 tlc Use Thin-Layer Chromatography (TLC) q1->tlc Yes q2 Need quantitative data and high resolution? q1->q2 No tlc->q2 hplc Use High-Performance Liquid Chromatography (HPLC) q2->hplc Yes q3 Need definitive structural confirmation? q2->q3 No hplc->q3 nmr Use Nuclear Magnetic Resonance (NMR) q3->nmr Yes q4 Need molecular weight confirmation? q3->q4 No nmr->q4 ms Use Mass Spectrometry (MS) q4->ms Yes end Analysis Complete q4->end No ms->end

Caption: Decision tree for selecting an analytical method.

Detailed Protocols and Methodologies

Thin-Layer Chromatography (TLC)

TLC is the workhorse of the synthetic organic chemistry lab for its simplicity and speed.[5][10] It separates compounds based on polarity.

Causality Behind the Method:

  • Protection Reaction (Amine → Boc-amine): The Boc-protected product is significantly less polar than the starting amine. This is because the polar N-H bond is replaced by the bulky, nonpolar tert-butyl group. Consequently, the product spot will have a higher Retention Factor (Rf) on the silica gel plate than the starting material.[11]

  • Deprotection Reaction (Boc-amine → Amine): The resulting free amine is more polar than the Boc-protected starting material. Therefore, the product spot will have a lower Rf value.

Experimental Protocol:

  • Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom.

  • Spotting: Using a capillary tube, apply small, concentrated spots of the starting material (SM), the reaction mixture (RM), and a co-spot (containing both SM and RM) onto the pencil line.[5][12]

  • Elution: Place the plate in a sealed chamber containing an appropriate mobile phase (eluent), ensuring the solvent level is below the spot line. A common eluent system is a mixture of ethyl acetate and hexanes.

  • Development: Allow the solvent to travel up the plate until it is about 1 cm from the top.[5] Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • UV Light: If the compounds contain a chromophore, they can be visualized under a UV lamp (254 nm).

    • Staining: Since many amines and Boc-amines are not UV-active, staining is often required.

      • Potassium Permanganate (KMnO₄) Stain: A general-purpose stain that reacts with oxidizable groups. It will visualize most organic compounds as yellow spots on a purple background.[13]

      • Ninhydrin Stain: This is highly specific for primary and secondary amines, which produce a characteristic purple or yellow color upon heating.[14][15][16] It is invaluable for confirming the appearance of a free amine during deprotection. Note that Boc-protected amines may also give a positive result upon strong heating as the Boc group can thermally cleave.[16]

Data Interpretation:

  • Successful Protection: The SM spot disappears and a new spot appears at a higher Rf.

  • Successful Deprotection: The SM spot disappears and a new spot appears at a lower Rf that stains positive with ninhydrin.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative analysis, providing superior resolution and sensitivity compared to TLC.[4][17] Reversed-phase HPLC is the most common mode for analyzing Boc-amines.

Causality Behind the Method: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.

  • Protection Reaction: The less polar Boc-protected product will interact more strongly with the nonpolar stationary phase and will therefore have a longer retention time than the more polar starting amine.

  • Deprotection Reaction: The more polar free amine product will elute earlier, having a shorter retention time than the Boc-protected starting material.[18]

Experimental Protocol (Reversed-Phase HPLC):

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.[18]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

    • Rationale: TFA is an ion-pairing agent that improves peak shape for amines and helps to maintain a low pH, which can be important for stability. However, prolonged exposure to acidic mobile phases can cause slow cleavage of the Boc group, so samples should be analyzed promptly.[19]

  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL.[17] Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm (for peptide bonds and carbamates).

    • Gradient: A typical gradient runs from 5% to 95% Solvent B over 20 minutes to elute compounds with a wide range of polarities.[18]

Data Interpretation: Monitor the reaction by injecting aliquots over time. A successful reaction is indicated by the decrease in the peak area of the starting material and a corresponding increase in the peak area of the product. The percentage conversion can be calculated from the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation and is an excellent tool for monitoring reaction progress.[2][20][21] ¹H NMR is most commonly used.

Causality Behind the Method: The chemical environment of protons dictates their resonance frequency (chemical shift).

  • Protection Reaction: The most definitive signal for a successful Boc protection is the appearance of a large, sharp singlet at approximately 1.4-1.5 ppm in the ¹H NMR spectrum. This signal corresponds to the nine equivalent protons of the tert-butyl group.[1][22] Additionally, the N-H proton of the starting amine will disappear, and protons on the carbon alpha to the nitrogen will often shift downfield.[1]

  • Deprotection Reaction: A successful deprotection is confirmed by the complete disappearance of the characteristic tert-butyl singlet at ~1.4 ppm.

Experimental Protocol:

  • Sample Preparation: Take an aliquot from the reaction mixture, remove the solvent under reduced pressure (or via a workup procedure), and dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic singlet of the Boc group's tert-butyl protons (~1.4-1.5 ppm).[1]

    • Integrate this peak and compare it to a known peak from the starting material or product to determine the relative ratio of protected to unprotected species.

Group Typical ¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration
tert-butyl (Boc)1.4 - 1.5Singlet (s)9H
N-H (Carbamate)4.5 - 5.5 (variable, broad)Broad Singlet (br s)1H
α-Protons (-CH -NHBoc)Shifted downfield relative to free amineVariesVaries
Table 1: Characteristic ¹H NMR Signals for Boc-Protected Amines.[1]
Mass Spectrometry (MS)

MS is used to determine the molecular weight of the components in a reaction mixture, providing direct evidence of a successful transformation.[11] Electrospray Ionization (ESI) is a common technique.

Causality Behind the Method:

  • Protection Reaction: The mass of the product will be the mass of the starting amine plus the mass of the Boc group (100.07 g/mol ). Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the expected mass of the Boc-protected product.[11]

  • Deprotection Reaction: The mass of the product will be the mass of the starting material minus 100.07 g/mol .

A key diagnostic feature in the mass spectrum of Boc-amines is the facile loss of isobutylene (mass of 56) or the tert-butyl cation (mass of 57), leading to characteristic fragment ions [M-56]⁺ or [M-100]⁺.[11][23]

Experimental Protocol (Direct Infusion ESI-MS):

  • Sample Preparation: Quench and dilute a small aliquot of the reaction mixture in a suitable solvent like methanol or acetonitrile (~0.1 mg/mL).[11]

  • Analysis: Infuse the sample directly into the ESI source and acquire the spectrum in positive ion mode.

  • Data Interpretation: Compare the observed m/z values with the calculated molecular weights of the starting material and expected product.

Qualitative Colorimetric Tests: The Kaiser Test

The Kaiser test is a highly sensitive qualitative method used to detect the presence of free primary amines.[9][24] It is particularly useful in solid-phase peptide synthesis to confirm the completion of a Boc-deprotection step before proceeding to the next amino acid coupling.[25][26]

Causality Behind the Method: Ninhydrin reacts with primary amines to produce an intensely colored blue-purple compound known as Ruhemann's purple.[9] A positive test (blue color) indicates the presence of a free amine, while a negative test (yellow or colorless) indicates its absence.[27]

Experimental Protocol (for Solid-Phase Synthesis):

  • Sample Collection: Take a small sample of the resin beads (10-15 beads) from the reaction vessel.[27]

  • Reagent Addition: Add 2-3 drops each of three standard Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).[25]

  • Heating: Heat the mixture at 100-110°C for 5 minutes.[25][27]

  • Observation: Observe the color of the beads and the solution.

    • Intense Blue: Positive result, indicating successful deprotection.

    • Yellow/Colorless: Negative result, indicating an incomplete deprotection.

Comparative Summary of Methods

Method Information Quality Speed Cost Key Advantage Key Limitation
TLC QualitativeVery Fast (~15 min)Very LowRapid, simple, ideal for at-a-glance checks.[4]Low resolution, non-quantitative.[17]
HPLC QuantitativeModerate (~30 min/run)HighHigh resolution and accurate quantitation.[4]High initial instrument cost.[4]
NMR Quantitative, StructuralModerate (~10 min/sample)HighProvides definitive structural confirmation.[2]Requires higher sample concentration and purity.
MS Qualitative (MW)FastHighHigh sensitivity and direct molecular weight data.Provides no information on isomers.
Kaiser Test Qualitative (Binary)Very Fast (~5 min)LowExtremely sensitive for primary amines.[24]Not reliable for secondary amines like proline.[26]
Table 2: Comparison of Analytical Methods for Monitoring Boc-Amine Reactions.

General Workflow for Reaction Monitoring

The following diagram illustrates a typical workflow for monitoring a chemical reaction from sample acquisition to data analysis.

ReactionMonitoring cluster_0 Reaction Vessel cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Decision reaction Ongoing Chemical Reaction sampling 1. Withdraw Aliquot reaction->sampling quench 2. Quench Reaction sampling->quench dilute 3. Dilute & Filter quench->dilute tlc TLC dilute->tlc hplc HPLC dilute->hplc nmr NMR / MS dilute->nmr interpret Interpret Data tlc->interpret hplc->interpret nmr->interpret complete Reaction Complete: Proceed to Workup interpret->complete Yes incomplete Reaction Incomplete: Continue or Adjust interpret->incomplete No incomplete->reaction

Caption: General experimental workflow for reaction monitoring.

Conclusion

The effective monitoring of reactions involving Boc-protected amines is essential for successful organic synthesis. No single technique is universally superior; rather, the methods are complementary. Thin-Layer Chromatography serves as an indispensable tool for rapid, qualitative checks. High-Performance Liquid Chromatography provides the high-resolution, quantitative data necessary for rigorous process control and purity assessment. Finally, NMR and Mass Spectrometry offer definitive structural and molecular weight confirmation, respectively, providing the highest level of confidence in the reaction's outcome. By understanding the principles and applying the protocols detailed in this guide, researchers can confidently track their syntheses, optimize reaction conditions, and ensure the quality of their target molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Boc-amino)-3-(methylamino)propane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Building Block

1-(Boc-amino)-3-(methylamino)propane is a differentially protected diamine, a crucial building block in medicinal chemistry and drug development. Its structure allows for selective functionalization at either the primary or secondary amine, making it a versatile intermediate in the synthesis of complex molecules, including peptide mimetics and pharmaceutical agents.[1][2] However, achieving high yields can be challenging due to competing side reactions, primarily the formation of di-protected and over-alkylated species.

This technical support guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers overcome common obstacles and optimize the synthesis of this valuable compound.

Primary Synthetic Strategies: An Overview

Two principal routes are commonly employed for the synthesis of 1-(Boc-amino)-3-(methylamino)propane. The choice of route often depends on available starting materials, scale, and desired purity profile.

  • Two-Step Approach: This is the most common method, involving:

    • Step 1: Mono-N-Boc Protection of 1,3-diaminopropane to yield N-Boc-1,3-propanediamine.

    • Step 2: Selective N-Methylation of the remaining primary amine, typically via reductive amination.

  • Alternative Approaches: While less common, other routes such as starting from a different precursor and introducing the amine functionalities are possible but often involve more steps.

This guide will focus primarily on optimizing the prevalent two-step approach.

cluster_0 Route 1: Two-Step Synthesis A 1,3-Diaminopropane B N-Boc-1,3-propanediamine A->B Step 1: Mono-Boc Protection (Boc)₂O, DCM C 1-(Boc-amino)-3-(methylamino)propane B->C Step 2: Reductive Amination Paraformaldehyde, NaBH(OAc)₃

Caption: Common two-step synthetic workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Step 1: Mono-Boc Protection of 1,3-Diaminopropane

Question 1: My yield for N-Boc-1,3-propanediamine is significantly lower than expected, and TLC analysis shows a major, less-polar byproduct. What is happening?

Answer: This is a classic case of over-reaction, leading to the formation of the di-protected byproduct, 1,3-di(Boc-amino)propane. Because both amine groups on the starting material are primary and have similar reactivity, protecting only one requires careful control of reaction conditions.

Causality: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate ((Boc)₂O). Once the mono-protected product is formed, its remaining primary amine can compete with the starting 1,3-diaminopropane for the remaining (Boc)₂O, leading to the di-protected species.

Solutions:

  • Stoichiometry is Critical: The most effective strategy is to use a large excess of 1,3-diaminopropane (typically 5-10 equivalents). This ensures that (Boc)₂O is statistically more likely to react with the un-protected diamine rather than the mono-protected product.[3]

  • Controlled Addition: Add the solution of (Boc)₂O dropwise to the cooled (0 °C) solution of 1,3-diaminopropane.[4] Slow addition maintains a low instantaneous concentration of the protecting agent, favoring the desired mono-protection.

  • Solvent Choice: Dichloromethane (DCM) is a common and effective solvent for this reaction.[3][4]

Problem Low Yield of Mono-Boc Product (High Rf byproduct on TLC) Cause Probable Cause: Formation of 1,3-di(Boc-amino)propane Problem->Cause Solution1 Primary Solution: Use large excess (5-10 eq.) of 1,3-diaminopropane Cause->Solution1 Solution2 Secondary Control: Add (Boc)₂O solution slowly to diamine at 0 °C Cause->Solution2 Result Improved Selectivity for Mono-Boc Product Solution1->Result Solution2->Result

Caption: Troubleshooting di-Boc byproduct formation.

Step 2: Selective N-Methylation

Question 2: I am attempting to methylate N-Boc-1,3-propanediamine with an alkyl halide (e.g., methyl iodide), but I'm getting a complex mixture of products and a low yield of the desired secondary amine.

Answer: Direct alkylation of primary amines with reactive alkyl halides is notoriously difficult to control and prone to over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to rapid formation of the tertiary amine (1-(Boc-amino)-3-(dimethylamino)propane) and even the quaternary ammonium salt.

Causality: The reaction proceeds via an SN2 mechanism. After the first methylation, the resulting secondary amine can be deprotonated, and its enhanced nucleophilicity (due to the electron-donating effect of the methyl group) makes it react faster with the alkyl halide than the starting material.

Solution: Reductive Amination

A far more controlled and higher-yielding method is reductive amination .[5][6] This process involves two stages that are often performed in one pot:

  • Imine Formation: The primary amine reacts with an aldehyde (formaldehyde or its solid equivalent, paraformaldehyde) to form an intermediate imine (or iminium ion under acidic conditions).

  • Reduction: A mild reducing agent selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the secondary amine.

Key Advantages:

  • High Selectivity: Over-alkylation is avoided because the secondary amine product is not prone to forming an imine with another molecule of formaldehyde under these conditions.

  • Mild Conditions: The reaction typically proceeds at room temperature.

  • Reliable Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, tolerant of slightly acidic conditions needed for imine formation, and selective for imines over aldehydes.[6] Sodium cyanoborohydride (NaBH₃CN) is another classic choice.[6]

ReagentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, non-toxic byproducts, highly selective for imines/iminium ions.Can be moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective.Highly toxic (releases HCN gas in strong acid). Requires careful handling and waste disposal.
Catalytic Hydrogenation (H₂, Pd/C) "Green" method, high yielding.Requires specialized hydrogenation equipment (pressure vessel).

Question 3: My reductive amination reaction is sluggish or incomplete. How can I improve it?

Answer: Incomplete conversion in reductive amination can stem from several factors related to imine formation or the reduction step.

Solutions:

  • pH Control: Imine formation is typically catalyzed by mild acid (pH ~5-6). Most reductive aminations using NaBH(OAc)₃ include a small amount of acetic acid to facilitate iminium ion formation, which is the species that is readily reduced.

  • Formaldehyde Source: Paraformaldehyde, a polymer of formaldehyde, can be slow to depolymerize. Gently warming the initial mixture of the amine and paraformaldehyde in the solvent before adding the reducing agent can help ensure the monomer is available for reaction.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction.

  • Moisture: Ensure all reagents and glassware are dry, as water can hydrolyze the imine intermediate and interfere with some reducing agents.

Frequently Asked Questions (FAQs)

Q: How can I effectively monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the primary method.

  • For Step 1 (Boc-protection): Use a mobile phase like 10% Methanol in DCM. The starting diamine will be at the baseline, the mono-Boc product will have a moderate Rf, and the di-Boc byproduct will have the highest Rf. Visualize with ninhydrin stain, which turns purple/blue in the presence of primary or secondary amines. The di-Boc product will not stain with ninhydrin.

  • For Step 2 (Reductive Amination): Use a similar solvent system. The starting N-Boc-1,3-propanediamine (primary amine) will be more polar than the final product (secondary amine). Both will stain with ninhydrin. LC-MS is the definitive tool for confirming product mass and identifying byproducts.

Q: My final product is an oil and difficult to purify by column chromatography. Are there other methods? A: Yes. Since the product contains a basic secondary amine, you can use an acid-base extraction workup.

  • Dissolve the crude oil in a solvent like ethyl acetate.

  • Extract with dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities (like any remaining paraformaldehyde oligomers) in the organic layer.

  • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

  • Make the aqueous layer basic (pH > 12) with NaOH and extract the free amine back into a fresh portion of ethyl acetate or DCM.

  • Drying and evaporating the solvent should yield a much purer product.

Q: Is there a one-pot method to avoid isolating the N-Boc-1,3-propanediamine intermediate? A: While theoretically possible, a stepwise approach is strongly recommended for yield and purity. The conditions for mono-Boc protection (large excess of diamine) are incompatible with the subsequent reductive amination step. Attempting a one-pot synthesis would likely result in a complex mixture that is very difficult to purify.

Validated Experimental Protocols

Protocol 1: Synthesis of N-Boc-1,3-propanediamine

This protocol is adapted from procedures found in the literature.[3][4]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (5 eq.) in dichloromethane (DCM, approx. 0.2 M relative to (Boc)₂O).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1 eq.) in a minimal amount of DCM. Add this solution dropwise to the stirred diamine solution over 1-2 hours using an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.

  • Monitoring: Monitor the reaction by TLC (10% MeOH/DCM, ninhydrin stain) until the (Boc)₂O is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the DCM and excess 1,3-diaminopropane.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a colorless oil. The product is often pure enough for the next step without column chromatography. Expected yield: 80-90%.[3]

Protocol 2: Synthesis of 1-(Boc-amino)-3-(methylamino)propane via Reductive Amination
  • Setup: To a round-bottom flask, add N-Boc-1,3-propanediamine (1 eq.), paraformaldehyde (1.2 eq.), and dichloromethane (DCM, approx. 0.1 M).

  • Imine Formation: Add glacial acetic acid (0.1 eq.) and stir the suspension at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-18 hours.

  • Monitoring: Monitor by TLC (10% MeOH/DCM, ninhydrin stain) or LC-MS for the disappearance of the starting material.

  • Workup:

    • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (eluting with a gradient of 0-10% MeOH in DCM) to yield the pure product.

References

Technical Support Center: Troubleshooting Side Reactions in Boc Protection of Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Boc (tert-butoxycarbonyl) protection of diamines. As a cornerstone of modern organic synthesis, particularly in pharmaceutical and materials science, the selective protection of diamines is a critical yet often challenging step.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, providing in-depth, field-proven insights into potential side reactions and how to mitigate them. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your syntheses are both successful and reproducible.

Mono-protected diamines are invaluable building blocks, enabling sequential and controlled molecular modifications.[2] However, achieving high yields of the desired mono-Boc product while minimizing side reactions like di-protection requires a nuanced understanding of the reaction mechanism and influencing factors. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My main product is the di-Boc protected diamine, even when using one equivalent of Boc-anhydride. How can I improve the selectivity for the mono-Boc product?

A1: This is the most common challenge in the Boc protection of diamines. The formation of the di-protected product, even with stoichiometric control, is due to the comparable reactivity of the second amino group in the mono-protected intermediate to the starting diamine.[3][4] Here’s a breakdown of the causes and solutions:

Root Cause Analysis:

  • Statistical Distribution: In a homogenous solution, the Boc anhydride ((Boc)₂O) does not inherently differentiate between the two identical amino groups of a symmetrical diamine, nor between the starting diamine and the mono-protected product.[3][4] This leads to a statistical mixture of starting material, mono- and di-protected products.

  • Basicity and Nucleophilicity: Once one amine is protected, the electron-withdrawing nature of the carbamate slightly reduces the basicity of the remaining amine, but it often remains sufficiently nucleophilic to react with any remaining (Boc)₂O.

Solutions & Optimization Strategies:

  • The Mono-Protonation Strategy: This is a highly effective and widely adopted method. By adding one equivalent of a strong acid (like HCl) prior to the introduction of (Boc)₂O, you can selectively protonate one of the amino groups.[1][5][6][7] The resulting ammonium salt is no longer nucleophilic, leaving the other amine free to react.[1][7]

    • In-situ HCl generation: Instead of using corrosive HCl gas, you can generate it in situ by reacting chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) with anhydrous methanol.[8] This method offers better control over the stoichiometry.[8]

  • Excess Diamine: Using a large excess of the diamine (e.g., 5-10 equivalents) can statistically favor the formation of the mono-protected product.[9] However, this approach is only practical if the diamine is inexpensive and easily separable from the product.

  • Slow Addition of (Boc)₂O: Adding a solution of (Boc)₂O dropwise over an extended period to a solution of the diamine can help maintain a low concentration of the protecting agent, thereby reducing the likelihood of di-protection.[7]

  • Flow Chemistry: Microreactor technology allows for precise control over stoichiometry and reaction time, which can significantly improve the yield of the mono-protected product.[3][4][9] Optimal conditions in a flow reactor for piperazine mono-protection were found to be 0.8 equivalents of Boc-anhydride, achieving a 45% yield of the desired product.[3][4]

Q2: I am trying to protect an unsymmetrical diamine. How can I selectively protect one amine over the other?

A2: Achieving regioselectivity in the Boc protection of unsymmetrical diamines hinges on exploiting the inherent differences in the electronic and steric environments of the two amino groups.

Key Factors Influencing Selectivity:

  • Basicity and Nucleophilicity: Aliphatic amines are significantly more basic and nucleophilic than aromatic amines.[10][11] This difference can be leveraged for selective protection. For instance, in a molecule containing both an aliphatic and an aromatic amine, the aliphatic amine will be preferentially protected under standard basic or neutral conditions.

  • Steric Hindrance: A less sterically hindered amine will react faster with the bulky (Boc)₂O reagent. For example, a primary amine will be protected over a secondary amine, and a primary amine on a less substituted carbon will be favored.

  • pH Control: By carefully controlling the pH of the reaction medium, you can selectively protonate the more basic amine, leaving the less basic one available for reaction. A method for the selective protection of aromatic amines in the presence of aliphatic amines involves conducting the reaction at a pH of 4.5 in a mixture of 10% aqueous acetic acid and 1,4-dioxane.[10][12]

Experimental Protocol for Selective Protection of Aromatic Amines:

This protocol is adapted from a procedure developed for the selective N-Boc protection of aromatic amines in the presence of aliphatic amines.[10][12]

  • Dissolve the diamine in a 1:1 mixture of 1,4-dioxane and 10% aqueous acetic acid.

  • Adjust the pH to 4.5 if necessary.

  • Add one equivalent of (Boc)₂O and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous work-up and purify as needed.

Q3: My reaction is sluggish, and I'm observing incomplete conversion even after extended reaction times. What could be the issue?

A3: A slow or incomplete Boc protection can be frustrating. The issue often lies with the nucleophilicity of the amine or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Low Nucleophilicity of the Amine: Aromatic amines or amines with nearby electron-withdrawing groups are less nucleophilic and react more slowly.

    • Catalysis: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that reacts with (Boc)₂O to form a more reactive intermediate.

    • Solvent Effects: In some cases, protic solvents like methanol or ethanol can accelerate the reaction by forming hydrogen bonds with the Boc anhydride, which activates the carbonyl group.[11]

  • Poor Solubility: If the diamine has poor solubility in the chosen solvent, the reaction will be slow.

    • Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., THF, Dioxane, Acetonitrile, Methanol, or aqueous mixtures) to find a system where the starting material is fully dissolved.[13]

  • Inappropriate Base: While not always necessary, a base is often used to neutralize the acidic byproduct and drive the reaction forward.[14]

    • Ensure the base is strong enough for the specific diamine but not so strong as to cause side reactions. Common choices include triethylamine (TEA), sodium bicarbonate, or sodium hydroxide.[11][13]

Troubleshooting Workflow:

Caption: Troubleshooting guide for slow Boc protection reactions.

Q4: How can I effectively monitor the progress of my reaction and identify the products and side products?

A4: Proper reaction monitoring is crucial for optimizing conditions and ensuring you stop the reaction at the right time. A combination of techniques is often the most effective approach.

Analytical Techniques for Reaction Monitoring:

TechniqueProtocol SummaryAnalysis & Interpretation
Thin-Layer Chromatography (TLC) Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on a silica gel plate. Develop with an appropriate eluent (e.g., ethyl acetate/hexanes).[15]The Boc-protected product will have a higher Rf value than the more polar starting diamine. The di-Boc product will have an even higher Rf. Staining with ninhydrin will visualize the free amine(s) as pink/purple spots, while the protected product will not stain.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS) Prepare a dilute solution of an aliquot from the reaction mixture. Inject into an LC-MS system, typically using a C18 column and a water/acetonitrile gradient.[15]Provides separation of components and their molecular weights. Look for the [M+H]⁺ or [M+Na]⁺ ions corresponding to the starting diamine, mono-Boc product (MW of diamine + 100.12), and di-Boc product (MW of diamine + 200.24).[15]
¹H NMR Spectroscopy Acquire a spectrum of a purified sample.The most definitive evidence is the appearance of a large singlet at ~1.4 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc moiety. Protons on carbons adjacent to the newly protected nitrogen will typically shift downfield.[15]

Visualizing Reaction Progress with TLC:

Caption: Idealized TLC plate for monitoring Boc protection of a diamine.

Conclusion

The selective mono-Boc protection of diamines is a nuanced but manageable synthetic challenge. By understanding the interplay of stoichiometry, nucleophilicity, steric hindrance, and reaction conditions, you can effectively minimize side reactions and maximize the yield of your desired product. The key to success often lies in choosing the right strategy for your specific substrate, whether it's the mono-protonation approach for symmetrical diamines or exploiting pKa differences for unsymmetrical ones. Careful reaction monitoring with techniques like TLC and LC-MS will provide the real-time data needed to optimize your protocol and achieve your synthetic goals with confidence.

References

Technical Support Center: Optimization of Cleavage Conditions for the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of tert-butyloxycarbonyl (Boc) protecting group cleavage. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the removal of the Boc group, a critical step in organic synthesis, particularly in peptide and pharmaceutical development.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during Boc deprotection.

Issue 1: Incomplete Deprotection

Incomplete removal of the Boc group is a frequent challenge that can lead to complex product mixtures and lower yields.

Symptoms:

  • Presence of starting material detected by TLC, HPLC, or LC-MS analysis.[1][2]

  • In solid-phase peptide synthesis (SPPS), this can result in the deletion of amino acid residues in the final peptide sequence.[3]

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to effectively cleave the Boc group.[1]

    • Solution: Gradually increase the concentration of the acid. For instance, if using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[2][4] For substrates requiring stronger conditions, switching to a 4M HCl solution in 1,4-dioxane can be effective.[2][4]

  • Inadequate Reaction Time or Temperature: The deprotection reaction may not have had sufficient time to go to completion.[1]

    • Solution: Extend the reaction time and monitor the progress closely using an appropriate analytical technique such as TLC, LC-MS, or NMR.[2][4] Gentle warming of the reaction mixture can also facilitate complete deprotection, but caution is advised as it may also increase the formation of side products.[5]

  • Poor Resin Swelling (for SPPS): In solid-phase synthesis, inadequate swelling of the resin can hinder the acid's access to the peptide chains.[1][2] Interestingly, 100% TFA may lead to less resin swelling compared to a 55% TFA solution in DCM, potentially resulting in lower purity peptides.[2][6]

    • Solution: Ensure the resin is adequately swollen in the deprotection solvent before proceeding. A pre-wash with the deprotection solution for 1-2 minutes can be beneficial.[1]

  • Steric Hindrance: Bulky amino acid side chains or N-methylated residues can sterically hinder the acid's approach to the Boc group, slowing down the cleavage reaction.[1][4]

    • Solution: For sterically hindered substrates, longer reaction times or slightly elevated temperatures may be necessary. It is crucial to use an effective scavenger cocktail to minimize potential side reactions under these more forcing conditions.[5]

Troubleshooting Workflow for Incomplete Boc Deprotection

G cluster_0 Diagnosis cluster_1 Solutions cluster_2 Verification Start Incomplete Deprotection Detected (TLC, HPLC, LC-MS) Cause1 Insufficient Acid Strength or Concentration? Start->Cause1 Cause2 Inadequate Reaction Time or Temperature? Start->Cause2 Cause3 Poor Resin Swelling (SPPS)? Start->Cause3 Cause4 Steric Hindrance? Start->Cause4 Sol1 Increase Acid Conc. (e.g., 20% to 50% TFA) or Switch Acid (e.g., 4M HCl/Dioxane) Cause1->Sol1 Sol2 Extend Reaction Time & Monitor Progress Cause2->Sol2 Sol3 Gently Increase Temperature (with caution) Cause2->Sol3 Sol4 Ensure Adequate Resin Swelling (Pre-wash resin) Cause3->Sol4 Sol5 Use Longer Reaction Times & Effective Scavengers Cause4->Sol5 End Complete Deprotection Achieved Sol1->End Sol2->End Sol3->End Sol4->End Sol5->End

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Unexpected Side Products

The formation of side products is a common issue, primarily arising from the reactive tert-butyl cation generated during the cleavage of the Boc group.[3][7]

Symptoms:

  • Observation of unexpected peaks in HPLC or LC-MS analysis.[3][5]

  • Difficulty in purifying the desired product.

Common Side Reactions and Prevention:

  • t-Butylation: The electrophilic tert-butyl cation can alkylate nucleophilic residues, particularly in peptides.[7][8]

    • Susceptible Residues: Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are highly susceptible to tert-butylation.[3][5][8]

    • Prevention: The most effective way to prevent this is by using scavengers . These are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation.[3][5]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide nitrogen, leading to a mixture of α- and β-peptides and potential racemization.[8]

    • Prevention: While more prevalent in Fmoc chemistry, careful selection of the aspartic acid side-chain protecting group is crucial.[8] Lowering the temperature during cleavage can also reduce aspartimide formation.

  • Trifluoroacetylation: When using TFA, trifluoroacetylation of free hydroxyl or amine groups can occur.[2]

    • Prevention: Using the minimum effective concentration of TFA and monitoring the reaction time can help mitigate this.

The Role of Scavengers

Scavengers are essential for clean Boc deprotection, especially when working with sensitive substrates.[5][7] They act by quenching the reactive tert-butyl cation before it can react with the desired molecule.[5]

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) General purpose, Trp, Tyr2.5-5% (v/v)A very common and effective scavenger.[2][7]
Water (H₂O) General purpose2.5-5% (v/v)Often used in combination with TIS.[7]
Thioanisole Met, Cys5% (v/v)Can cause side reactions with tryptophan.
1,2-Ethanedithiol (EDT) Cys, Trp(For)2.5% (v/v)Effective for removing formyl groups from tryptophan.[9]
p-Cresol General purpose5-10% (v/v)A common scavenger in HF cleavage protocols.

A widely used general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[5]

Mechanism of Boc Deprotection and Side Reaction Prevention

G cluster_0 Boc Deprotection Pathway cluster_1 Side Reactions & Prevention Boc_Amine Boc-Protected Amine Protonation Protonation (TFA) Boc_Amine->Protonation + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid - t-Bu⁺ tBu_Cation tert-Butyl Cation (t-Bu⁺) Protonation->tBu_Cation Deprotected_Amine Deprotected Amine (TFA Salt) Carbamic_Acid->Deprotected_Amine - CO₂ Side_Product Alkylated Side Product (e.g., t-Butyl-Trp) tBu_Cation->Side_Product + Nucleophilic Residue Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger + Scavenger Trapped_Cation Trapped Cation (e.g., t-Butyl-TIS) Scavenger->Trapped_Cation Trapping Reaction

Caption: Mechanism of Boc deprotection and prevention of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed Boc deprotection?

The cleavage of the Boc group with a strong acid like TFA proceeds through a well-defined mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[7][10]

  • Formation of a tert-butyl cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[7][10][11]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[7][11]

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate salt).[7][11]

Q2: How stable is the Boc group to other reaction conditions?

The Boc group is known for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[12] This makes it "orthogonal" to other common protecting groups like the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, which is a key advantage in multi-step synthesis.[12][13]

Q3: Are there alternatives to TFA for Boc deprotection?

Yes, while TFA is the most common reagent, several alternatives exist, particularly for substrates sensitive to strong acids:

  • 4M HCl in 1,4-dioxane: A frequently used and often cleaner alternative to TFA/DCM.[2][14]

  • Thermal Deprotection: In some cases, heating can remove the Boc group without the need for acid.[15][16]

  • Milder Acidic Conditions: For very acid-sensitive substrates, weaker acids or lower concentrations can be employed, though this may require longer reaction times.[15]

  • Lewis Acids: Reagents like AlCl₃ can be used for selective cleavage of the N-Boc group.[17]

Q4: How can I monitor the progress of my Boc deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick and easy method. The deprotected, more polar amine will have a lower Rf value than the Boc-protected starting material.[18]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis, allowing for accurate determination of the relative amounts of starting material, product, and any byproducts.[2][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both chromatographic separation and mass information, confirming the identity of the product and side products.[18]

  • ¹H NMR Spectroscopy: Offers unambiguous confirmation by observing the disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, typically around 1.4-1.5 ppm.[19]

Experimental Protocols

General Protocol for Boc Deprotection in Solution

This protocol outlines a standard procedure for the acidic removal of a Boc group.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS), if required

  • Saturated sodium bicarbonate solution (for work-up)

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (to a concentration of 0.1-0.2 M).[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • If necessary, add the appropriate scavenger (e.g., TIS to a final concentration of 2.5-5% v/v).[2][20]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[2][12] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not run in a closed system.[11][12]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[2][8]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[2]

General Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the removal of the Boc group from a resin-bound peptide.

Materials:

  • Peptide-resin with an N-terminal Boc group

  • Dichloromethane (DCM)

  • Deprotection Solution: 50% TFA in DCM (v/v)[1][21]

  • Neutralization Solution: 5-10% Diisopropylethylamine (DIEA) in DCM (v/v)[1][10]

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.[1]

  • Drain the DCM.

  • Pre-wash the resin with the deprotection solution for 1-2 minutes.[1]

  • Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[1][10]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

  • Neutralize the resin with the neutralization solution for 1-2 minutes (repeat if necessary).[10]

  • Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[1]

References

Technical Support Center: Navigating the Purification of Polar Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often frustrating challenges associated with purifying polar tert-butyloxycarbonyl (Boc)-protected amines. As researchers in medicinal chemistry and drug development, we frequently encounter molecules that possess both the lipophilic Boc group and polar functionalities (e.g., hydroxyls, carboxylates, additional amines). This duality can lead to problematic solubility, difficult chromatographic behavior, and unexpected reactivity.

This guide is structured from my field experience to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot effectively. We will move beyond rote steps and delve into the causality behind each experimental choice, ensuring your purification strategies are both robust and adaptable.

Troubleshooting Guide: From Reaction Work-up to Pure Compound

This section addresses the most common issues encountered during the purification of polar Boc-protected amines in a direct question-and-answer format.

Q1: My polar Boc-protected amine is streaking severely on a silica TLC plate, making it impossible to assess purity or choose a chromatography solvent system. What's happening and how do I fix it?

A1: This is a classic problem arising from the basicity of the nitrogen atom, even when Boc-protected. The lone pair on the nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-eluting interaction leads to significant tailing or "streaking" of the spot.[1][2] For highly polar amines, this effect is magnified.

Causality & Solution:

The core issue is an acid-base interaction. To resolve this, you must neutralize one of the components. Since modifying the compound is not an option, we modify the stationary or mobile phase.

  • Solution 1: Modify the Mobile Phase. The most common and effective solution is to add a small amount of a basic modifier to your eluent. This additive will preferentially bind to the acidic sites on the silica, rendering them neutral and allowing your compound to travel up the plate based on polarity rather than ionic interaction.[1][3]

  • Solution 2: Use an Alternative Stationary Phase. If basic additives are incompatible with your molecule, consider using a more inert stationary phase like neutral alumina. However, optimizing separations on alumina can be more complex than on silica. For very polar compounds, reverse-phase chromatography (C18 silica) is also an excellent option.[4]

Mobile Phase AdditiveTypical ConcentrationUse Case & Comments
Triethylamine (TEA) 0.5 - 2% (v/v)The most common choice. Highly effective for neutralizing silica. It is volatile and can typically be removed under high vacuum.
Ammonium Hydroxide 1 - 5% of a 10% NH₄OH in MeOH stock solutionExcellent for very polar, basic compounds that won't move even with TEA.[3] The eluent is typically a mix of DCM and the methanolic ammonia solution.
Pyridine 0.5 - 1% (v/v)Less common due to its odor and higher boiling point, but can be effective.

Step-by-Step Protocol: TLC Analysis with a Basic Modifier

  • Prepare your standard eluent (e.g., 80:20 Dichloromethane/Methanol).

  • Create a modified eluent by adding 1% triethylamine to the mixture.

  • Spot your crude material on two separate TLC plates.

  • Run one plate in the standard eluent and the second plate in the modified eluent.

  • Compare the results. You should observe a significant reduction in streaking and a well-defined spot with a higher Rf value in the plate run with the basic modifier. This is the solvent system you should adapt for your column chromatography.

Q2: My Boc-protected amino acid is highly soluble in water, and I'm losing most of it during the aqueous work-up. How can I improve my extraction efficiency?

A2: This is a common issue for Boc-protected amines that also contain a free carboxylic acid or other highly polar groups. The molecule's amphiphilic nature makes it partially soluble in both aqueous and organic layers. The key is to manipulate the pH of the aqueous layer to ensure the molecule is in its least polar, most organic-soluble form.

Causality & Solution:

A Boc-protected amino acid can exist in three forms depending on the pH:

  • High pH (>9): The carboxylic acid is deprotonated (COO⁻), making the molecule an anion and highly water-soluble.

  • Neutral pH (~7): The molecule can be zwitterionic or neutral, often leading to poor solubility in many solvents.

  • Low pH (<4): The carboxylic acid is protonated (COOH), making the molecule neutral and significantly more soluble in organic solvents like ethyl acetate or DCM.[5]

Step-by-Step Protocol: Optimized Acid-Base Extraction

  • After the reaction, quench the mixture as required and remove any organic solvents under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate (EtOAc).

  • Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted Boc anhydride.[5]

  • Crucial Step: Carefully acidify the aqueous layer from any previous basic washes and the main reaction mixture with a mild acid (e.g., 1M HCl or 5% citric acid solution) to a pH of 2-3.[5][6] You can check the pH with litmus paper.

  • Immediately extract the now-acidified aqueous layer three times with fresh portions of ethyl acetate. Your product will now preferentially move into the organic phase.

  • Combine all organic layers, wash with brine to remove excess water, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Q3: I've purified my polar Boc-amine, but the final product is a persistent oil or gum. How can I induce crystallization to get a solid?

A3: "Oiling out" is a frequent problem, especially with polar molecules that may have low melting points or are hygroscopic.[7][8] It occurs when the compound separates from the solution as a supersaturated liquid instead of forming an ordered crystal lattice. This can be caused by residual solvents, impurities, or rapid cooling.[7][9]

Troubleshooting Strategies to Induce Crystallization:

  • Ensure Rigorous Solvent Removal: Residual solvents are a primary culprit. Dry the oil under high vacuum, potentially with gentle heating (40-50 °C), for several hours or overnight to ensure all volatiles are gone.[5][9]

  • Trituration: This technique involves stirring or grinding the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble.[5] For polar Boc-amines, non-polar solvents like hexanes, diethyl ether, or pentane are excellent choices. The mechanical action and solvent interaction can often force the amorphous oil into a solid precipitate.

  • Solvent/Anti-Solvent Recrystallization:

    • Dissolve the oil in a minimum amount of a "good" polar solvent where it is very soluble (e.g., ethyl acetate, acetone, methanol).

    • Slowly add a "poor" non-polar solvent (anti-solvent) like hexanes or pentane until the solution becomes persistently cloudy.[7]

    • Add a few drops of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly and undisturbed.

  • Seeding: If you have a small amount of solid material from a previous batch, add a tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.[10][11]

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent-air interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[7]

Frequently Asked Questions (FAQs)

Q: What is the best general purification strategy for a new, polar Boc-protected amine?

A: A multi-step approach is often best. Start with an acid-base extraction if applicable to remove bulk impurities.[12] Then, assess the purity by TLC (using a modified eluent if necessary). If impurities remain, flash column chromatography is the workhorse method.[5] If the product is a solid after chromatography but contains minor impurities, a final recrystallization can deliver a product of very high purity.[5]

G cluster_0 A Crude Polar Boc-Amine B Acidic/Basic Group Present? A->B C Perform Acid-Base Extraction Work-up B->C Yes D Assess Purity by TLC B->D No C->D E Sufficiently Pure? D->E F Final Product E->F Yes G Flash Column Chromatography E->G No H Is Product Solid? G->H H->F No (Pure Oil) I Attempt Recrystallization H->I Yes I->F

Caption: Purification decision workflow for polar Boc-amines.

Q: My Boc group seems to be partially cleaving during silica gel chromatography. I thought it was stable?

A: While the Boc group is generally stable, it is fundamentally acid-labile.[13][14] Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the slow removal of the Boc group, especially if the compound spends a long time on the column or is sensitive. This is particularly true if you also use acidic additives like acetic acid or TFA in your mobile phase to improve peak shape for a carboxylic acid-containing molecule.[15] If you suspect on-column deprotection, you can either:

  • Deactivate the Silica: Pre-treat the silica gel with your mobile phase containing 1-2% triethylamine before loading your compound.[3]

  • Work Quickly: Use a shorter, wider column and slightly higher flow rate to minimize the residence time of your compound on the stationary phase.

  • Use an Alternative: Switch to neutral alumina or reverse-phase chromatography.

Q: How do I effectively remove unreacted Boc anhydride ((Boc)₂O) and its byproducts?

A: Excess (Boc)₂O is non-polar and can be tricky to separate from less polar products.

  • Aqueous Wash: A wash with a mild base like sodium bicarbonate (NaHCO₃) solution during work-up can help hydrolyze the anhydride to water-soluble byproducts.[5]

  • High Vacuum: (Boc)₂O can be sublimated under a high vacuum with gentle warming.[16]

  • Scavenger Resins: For challenging cases, a polymer-supported amine resin (e.g., trisamine resin) can be added to the crude product solution. The resin reacts with the excess anhydride, and can then be simply filtered off.[16]

  • Chromatography: If necessary, flash chromatography with a standard hexane/ethyl acetate gradient is very effective, as (Boc)₂O is significantly less polar than most polar Boc-protected amines.[5]

References

Technical Support Center: Strategic Protection of Polyamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the strategic protection of polyamines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of polyamine chemistry. Here, we will delve into the common challenges associated with amine protection, with a particular focus on preventing the undesired di-Boc protection of primary amines. This guide provides in-depth troubleshooting advice, frequently asked questions, and proven protocols to enhance the selectivity and efficiency of your synthetic strategies.

Introduction: The Challenge of Selective Polyamine Protection

Polyamines are aliphatic molecules characterized by the presence of two or more amino groups. Their multiple reactive sites present a significant synthetic challenge: how to selectively modify one amine in the presence of others. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] However, the reaction of primary amines with di-tert-butyl dicarbonate ((Boc)₂O) can sometimes lead to the formation of an undesired di-Boc protected product (Boc₂N-R), especially when using a large excess of (Boc)₂O and a strong base.[1] This over-protection can lead to lower yields of the desired mono-protected product and introduce purification challenges.

This guide will equip you with the knowledge to troubleshoot and prevent di-Boc formation, and to select the most appropriate protection strategy for your specific polyamine.

Troubleshooting Guide: Preventing Di-Boc Protection

This section addresses specific issues you may encounter during the Boc protection of polyamines and provides actionable solutions based on chemical principles.

Issue 1: Formation of Di-Boc Protected Primary Amine

Observation: You observe a significant amount of a less polar byproduct in your reaction mixture by TLC or LC-MS, which corresponds to the di-Boc protected primary amine.

Root Cause Analysis: The formation of a di-Boc product occurs when the initially formed mono-Boc-amine, which exists as a carbamate, is further acylated by (Boc)₂O. This second reaction is often promoted by the presence of a strong base and an excess of the Boc anhydride.[1] The use of a highly effective nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can also increase the reactivity and potentially lead to di-Boc formation.[4]

Solutions:

  • Stoichiometric Control of (Boc)₂O: Carefully control the stoichiometry of di-tert-butyl dicarbonate. Using a minimal excess (e.g., 1.05-1.1 equivalents) of (Boc)₂O is crucial to minimize the chance of double addition.[5]

  • Choice of Base: The choice of base can significantly influence the outcome. While a base is generally recommended to neutralize the protonated amine and drive the reaction to completion, a very strong base can deprotonate the mono-Boc-amine, making it more nucleophilic and susceptible to a second Boc protection.[1] Consider using milder bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of stronger bases.[1] In some cases, for highly nucleophilic amines, the reaction can proceed without a base, as the tert-butoxide byproduct can act as a base.[1]

  • Reaction Temperature and Time: Lowering the reaction temperature can help to control the reaction rate and improve selectivity. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of the di-Boc product over time.

  • Alternative Boc Reagents: Consider using alternative reagents for Boc protection that may offer better selectivity. For instance, using alkyl phenyl carbonates can allow for the selective protection of primary amines in the presence of secondary amines and can be a more controlled method.[6]

Protocol: Selective Mono-Boc Protection of a Diamine

This protocol is designed to favor the formation of the mono-Boc product.

  • Dissolve the diamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.[1]

  • Add a mild base , such as triethylamine (TEA) (1.1 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.) in the same solvent to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion , quench the reaction by adding a small amount of water.

  • Extract the product with an organic solvent and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the mono-Boc protected diamine.

Issue 2: Poor Selectivity Between Primary and Secondary Amines

Observation: You are attempting to protect a polyamine containing both primary and secondary amines, but you observe a mixture of products with Boc groups on both types of amines.

Root Cause Analysis: While primary amines are generally more nucleophilic and less sterically hindered than secondary amines, the reactivity difference may not be sufficient to achieve high selectivity with (Boc)₂O under standard conditions.

Solutions:

  • Exploit Nucleophilicity Differences with Alkyl Phenyl Carbonates: Alkyl phenyl carbonates have been shown to selectively protect primary amines in the presence of secondary amines due to the slower reaction rate of secondary amines with these reagents.[6]

  • Orthogonal Protection Strategy: A more robust approach for complex polyamines is to employ an orthogonal protection strategy. This involves using protecting groups that can be removed under different conditions. For example, you can first protect the primary amines with a group stable to the conditions used for secondary amine protection, and vice versa. Common orthogonal protecting groups for amines include:

    • Carboxybenzyl (Cbz): Removed by hydrogenolysis.[7]

    • Allyloxycarbonyl (Alloc): Removed by palladium catalysis.[7][8]

    • Nosyl (Ns): Removed by treatment with a thiol and a base.[9]

Workflow for Orthogonal Protection of a Polyamine

Orthogonal_Protection_Workflow Start Polyamine with 1° and 2° amines Protect_1 Protect 1° amines (e.g., with Alloc-Cl) Start->Protect_1 Protect_2 Protect 2° amines (e.g., with (Boc)₂O) Protect_1->Protect_2 Deprotect_1 Selectively deprotect 1° amines (Pd catalyst) Protect_2->Deprotect_1 Functionalize 2° amine Deprotect_2 Selectively deprotect 2° amines (Acid) Deprotect_1->Deprotect_2 Functionalize 1° amine End Selectively functionalized polyamine Deprotect_2->End

Caption: A workflow for the orthogonal protection of a polyamine.

Frequently Asked Questions (FAQs)

Q1: Why is di-Boc formation more common with primary amines?

A1: Primary amines, after the initial Boc protection, form a carbamate (R-NH-Boc). This carbamate still has a proton on the nitrogen, which can be removed by a base to form an amide anion. This anion is nucleophilic enough to react with a second molecule of (Boc)₂O, leading to the di-Boc product (R-N(Boc)₂). Secondary amines, upon Boc protection, form a tertiary carbamate (R₂N-Boc) which lacks a proton on the nitrogen and therefore cannot be further deprotonated and acylated.

Q2: Can I use catalytic DMAP for Boc protection of polyamines?

A2: While 4-dimethylaminopyridine (DMAP) is a highly effective catalyst for Boc protection, especially for sterically hindered or weakly nucleophilic amines, it can also promote side reactions, including the formation of di-Boc products.[1][4] Its use should be carefully considered and optimized, particularly when high selectivity for mono-protection is desired. In many cases, for reactive polyamines, DMAP may not be necessary.

Q3: How can I confirm the formation of a di-Boc product?

A3: The di-Boc product will be significantly less polar than the mono-Boc product and the starting polyamine. This can be observed as a spot with a higher Rf value on a TLC plate. For definitive confirmation, mass spectrometry (MS) is the best method. The molecular weight of the di-Boc product will be 100 g/mol higher than the mono-Boc product. ¹H and ¹³C NMR spectroscopy can also be used to characterize the di-Boc product, which will show distinct shifts for the protons and carbons near the protected nitrogen.

Q4: Are there any alternatives to Boc protection for polyamines?

A4: Yes, several other protecting groups are suitable for polyamines, and the choice depends on the desired orthogonal protection strategy.[8] Some common alternatives include:

  • Carboxybenzyl (Cbz): Stable to acidic and basic conditions, removed by hydrogenolysis.

  • Allyloxycarbonyl (Alloc): Stable to acidic and basic conditions, removed by palladium catalysis.

  • Nosyl (Ns): Stable to acidic conditions, removed by thiols.[9]

  • Trifluoroacetyl (Tfa): Can be used to selectively protect primary amines and is removed under basic conditions.[10]

Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsOrthogonal To
tert-ButoxycarbonylBoc(Boc)₂OMild Acid (e.g., TFA, HCl)[2][3]Cbz, Alloc, Fmoc
BenzyloxycarbonylCbz or ZBenzyl chloroformateH₂/Pd, Na/NH₃Boc, Alloc, Fmoc
AllyloxycarbonylAllocAllyl chloroformatePd(0) catalyst[8]Boc, Cbz, Fmoc
2-NitrobenzenesulfonylNosyl or NsNosyl chlorideThiophenol/K₂CO₃[9]Boc, Cbz, Alloc, Fmoc

Q5: What is the mechanism of di-Boc formation?

A5: The mechanism involves a two-step acylation of the primary amine.

DiBoc_Mechanism cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Di-Boc Formation RNH2 R-NH₂ RNHBoc R-NH-Boc RNH2->RNHBoc + (Boc)₂O - tBuOH, -CO₂ Boc2O_1 (Boc)₂O RNHBoc_2 R-NH-Boc Anion [R-N⁻-Boc] RNHBoc_2->Anion + Base - HB⁺ Base Base RNBoc2 R-N(Boc)₂ Anion->RNBoc2 + (Boc)₂O - tBuO⁻, -CO₂ Boc2O_2 (Boc)₂O

Caption: Mechanism of di-Boc formation on a primary amine.

Conclusion

The selective protection of polyamines is a critical step in the synthesis of complex molecules for research and drug development. While di-Boc formation on primary amines can be a frustrating side reaction, it can be effectively prevented through careful control of reaction conditions, stoichiometry, and the choice of reagents. For more complex polyamines, employing an orthogonal protection strategy is often the most reliable path to success. By understanding the underlying chemical principles and utilizing the troubleshooting strategies outlined in this guide, you can achieve greater control over your polyamine syntheses and accelerate your research endeavors.

References

How to remove residual coupling reagents from Boc-protected compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Boc-Protected Compounds

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses a critical and often challenging step in peptide synthesis and related organic chemistry: the removal of residual coupling reagents and their byproducts from reaction mixtures containing N-Boc-protected compounds.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've just completed a coupling reaction using DCC to form an amide bond with my Boc-protected amino acid. Now I have a white precipitate that is difficult to filter. What is this, and how do I get rid of it?

Answer:

This is a very common issue when using dicyclohexylcarbodiimide (DCC). The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of DCC activation. DCU is notoriously insoluble in many common organic solvents, making its removal by simple filtration challenging if it co-precipitates with your product or forms a very fine suspension.

Underlying Chemistry: DCC activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate then reacts with an amine to form the desired amide bond, releasing DCU as a byproduct.

Troubleshooting & Protocols:

  • Strategy 1: Pre-reaction Filtration (Recommended)

    • Principle: The key is to remove the DCU as it forms and before it contaminates your product during work-up. Many protocols call for filtering the reaction mixture before proceeding to the aqueous wash.

    • Step-by-Step Protocol:

      • After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture in an ice bath for 15-30 minutes. This significantly decreases the solubility of DCU in solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), promoting its precipitation.

      • Filter the cold reaction mixture through a sintered glass funnel or a pad of Celite®.

      • Wash the filter cake with a small amount of cold, fresh solvent to recover any product that may have been trapped.

      • Combine the filtrate and proceed with your standard aqueous work-up.

  • Strategy 2: Post-workup Precipitation

    • Principle: If DCU remains in your organic layer after an initial filtration and work-up, you can often precipitate it by concentrating the solution and adding a less polar solvent.

    • Step-by-Step Protocol:

      • After your aqueous work-up, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate it under reduced pressure.

      • Redissolve the crude product in a minimal amount of a solvent in which your product is soluble but DCU is not (e.g., DCM).

      • Add a non-polar solvent like hexanes or diethyl ether dropwise until you observe the DCU precipitating.

      • Cool the mixture in an ice bath to maximize precipitation, then filter to remove the DCU.

Question 2: I used EDC instead of DCC to avoid the DCU solubility problem, but now I can't seem to remove the urea byproduct during my aqueous work-up. What's going on?

Answer:

You've correctly identified the primary advantage of using a water-soluble carbodiimide like EDC (also known as EDAC or WSCDI). The corresponding byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU), is designed to be water-soluble, especially under acidic conditions. If you're having trouble removing it, the pH of your aqueous wash is likely incorrect.

Underlying Chemistry: The dimethylaminopropyl group on EDU is basic. By washing with a dilute acid solution, you protonate this group, forming a water-soluble ammonium salt that partitions into the aqueous layer.

Troubleshooting & Protocol:

  • The Acid Wash is Critical: Standard washes with neutral water or brine will not effectively remove EDU.

  • Step-by-Step Protocol for EDC Byproduct Removal:

    • After the reaction is complete, quench the reaction mixture (if necessary) and dilute it with an appropriate organic solvent like ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with a dilute acid. Common choices include 1 M HCl, 5% citric acid, or 10% KHSO₄. Perform this wash 2-3 times to ensure complete protonation and extraction of EDU.

    • Next, wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove unreacted carboxylic acid starting material.

    • Finish with a brine wash to remove residual water before drying the organic layer.

Workflow for EDC/EDU Removal

RM Reaction Mixture (Product, EDU, Reagents) Dilute Dilute with EtOAc or DCM RM->Dilute SepFunnel Separatory Funnel Dilute->SepFunnel AcidWash Wash with 1M HCl (2x) SepFunnel->AcidWash Extracts EDU BaseWash Wash with sat. NaHCO3 AcidWash->BaseWash Neutralizes AqueousWaste Aqueous Waste (Protonated EDU) AcidWash->AqueousWaste BrineWash Wash with Brine BaseWash->BrineWash Removes H2O Dry Dry (Na2SO4), Filter, Concentrate BrineWash->Dry Product Purified Product Dry->Product

Caption: Aqueous work-up for removing EDC byproduct (EDU).

Question 3: My reaction involves additives like HOBt or HATU. How do I remove them and their byproducts?

Answer:

Additives like 1-hydroxybenzotriazole (HOBt) and activators like HATU are common in modern peptide coupling to improve efficiency and reduce side reactions like racemization. Their removal requires a combination of aqueous washes, similar to the strategy for EDC.

Troubleshooting & Protocols:

  • HOBt (and related byproducts): HOBt is amphoteric but is most effectively removed by a basic wash.

    • Protocol: During your aqueous work-up, ensure you include multiple washes with a base like saturated NaHCO₃ or 1 M Na₂CO₃. This deprotonates the hydroxyl group of HOBt, forming a water-soluble salt that partitions into the aqueous phase.

  • HATU/HBTU/TBTU Byproducts: These reagents release tetramethylurea and either HOBt (from HBTU/TBTU) or HOAt (from HATU).

    • Protocol: A comprehensive aqueous work-up is highly effective.

      • Acid Wash (e.g., 1 M HCl): This removes unreacted amine starting material and basic byproducts.

      • Base Wash (e.g., 1 M Na₂CO₃): This is crucial for removing the HOBt or HOAt component.

      • Brine Wash: To aid in layer separation and remove water.

Comparative Data on Byproduct Removal

ReagentByproductKey Chemical PropertyRecommended Removal Strategy
DCC Dicyclohexylurea (DCU)Low solubility in most organic solventsFiltration (ideally before work-up)
EDC N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU)Basic; forms a water-soluble saltDilute acid wash (e.g., 1 M HCl)
HOBt HOBt (unreacted)Acidic hydroxyl groupDilute base wash (e.g., NaHCO₃)
HATU Tetramethylurea, HOAtCombination of basic and acidic speciesSequential acid and base washes
Question 4: Aqueous work-ups are not completely removing the impurities, or my Boc-protected compound has some water solubility. What are my other options?

Answer:

When standard liquid-liquid extraction is insufficient, you must turn to more advanced or alternative purification techniques. The choice depends on the nature of your compound and the persistent impurity.

Alternative Strategies:

  • Silica Gel Chromatography:

    • When to Use: This is the most common next step when work-ups fail. It is excellent for separating compounds with different polarities.

    • Expert Insight: DCU can sometimes be tricky to separate from non-polar products on silica. It may be necessary to use a solvent system with a small amount of a more polar solvent to elute your product while leaving the DCU adsorbed to the silica. Conversely, polar byproducts from HATU and HOBt are generally easy to separate from less polar protected amino acids.

  • Scavenger Resins:

    • Principle: These are solid-phase reagents (polymers) with functional groups designed to react with and "scavenge" specific excess reagents or byproducts from a solution. After scavenging, the resin is simply filtered off.

    • When to Use: This is a powerful technique for high-purity requirements and is particularly useful in library synthesis.

    • Common Scavenger Applications:

      • Isocyanate Scavengers: To remove excess isocyanate formed from some coupling reagents.

      • Acid Scavengers (e.g., Tris(2-aminoethyl)amine, piperazine-functionalized): To remove excess carboxylic acid starting material or acidic byproducts like HOBt.

      • Electrophile Scavengers: To quench any remaining activated ester.

Scavenger Resin Workflow

Crude Crude Reaction Mixture (Product + Impurities) AddResin Add Scavenger Resin (e.g., Acid Scavenger for HOBt) Crude->AddResin Stir Stir or Shake (1-4 hours) AddResin->Stir Filter Filter Mixture Stir->Filter ResinWaste Resin-Bound Impurity (Discard) Filter->ResinWaste Solid Filtrate Filtrate (Solution of Pure Product) Filter->Filtrate Liquid Concentrate Concentrate Filtrate Filtrate->Concentrate PureProduct Pure Product Concentrate->PureProduct

Caption: General workflow for purification using scavenger resins.

  • Recrystallization/Precipitation:

    • Principle: This classic technique relies on differences in solubility between your product and impurities in a given solvent system at different temperatures.

    • Expert Insight: This method is highly effective if you can identify a suitable solvent system. It is often a process of trial and error. Start with a solvent in which your product is soluble at high temperatures but poorly soluble at low temperatures. Dissolve the crude material in the minimum amount of hot solvent, then allow it to cool slowly to promote the formation of pure crystals.

Technical Support Center: Optimizing Temperature for Boc Deprotection with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide on the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA). This resource is designed for researchers, chemists, and drug development professionals who seek to move beyond standard protocols and achieve optimal results by mastering one of the most critical variables in this reaction: temperature. Here, we dissect the causality behind temperature choices, provide actionable troubleshooting advice, and offer a systematic workflow for optimizing your specific deprotection reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection and how does temperature influence it?

The deprotection of a Boc-protected amine with TFA proceeds through an SN1-type mechanism.[1][2] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by TFA. This is followed by the rate-determining step: the heterolytic cleavage of the t-butyl-oxygen bond, which releases a stable tert-butyl carbocation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (as its TFA salt) and carbon dioxide gas.[1][3]

Temperature directly influences the rate of the key bond-cleavage step. According to kinetic principles, increasing the temperature provides the necessary activation energy to accelerate the formation of the tert-butyl carbocation, thus speeding up the overall reaction.[4] However, this increased reactivity can also promote undesirable side reactions.

Boc_Deprotection_Mechanism BocN R-NH-Boc ProtonatedBoc Protonated Intermediate BocN->ProtonatedBoc + H⁺ TFA H⁺ (from TFA) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Slow, Rate-Determining (Temperature Sensitive) tButylCation t-Butyl Cation (CH₃)₃C⁺ ProtonatedBoc:e->tButylCation:w AmineSalt R-NH₃⁺TFA⁻ CarbamicAcid:e->AmineSalt:w - CO₂ SideProducts Alkylation Side Products tButylCation:e->SideProducts:w Reacts with Nucleophiles CO2 CO₂ (gas)

Caption: SN1 mechanism of TFA-mediated Boc deprotection.

Q2: What is the "standard" temperature for Boc deprotection, and why is it so common?

The most widely cited temperature for Boc deprotection is room temperature (RT, ~20-25 °C) .[5][6] Many standard protocols also recommend initiating the reaction at 0 °C (ice bath) before allowing it to warm to room temperature and stir for 1-4 hours.[7][8]

This temperature range represents a well-established empirical balance. It is generally sufficient to drive the deprotection to completion within a reasonable timeframe (typically 30 minutes to a few hours) for a wide variety of substrates without aggressively promoting side reactions.[4][6]

Q3: When should I actively cool my reaction to 0 °C or below?

Maintaining a low temperature (e.g., 0 °C) is a critical strategy for minimizing side reactions, particularly in two scenarios:

  • Presence of Other Acid-Sensitive Groups: If your substrate contains other functional groups that are labile in strong acid (e.g., tert-butyl esters, trityl ethers), running the reaction at 0 °C can provide kinetic selectivity, allowing the more labile Boc group to be removed while preserving the others.[7]

  • Substrates Prone to Alkylation: The liberated tert-butyl carbocation is a potent electrophile that can alkylate nucleophilic residues, especially the indole ring of tryptophan and the thioether of methionine.[9][10] This side reaction is temperature-dependent. Cooling the reaction to 0 °C reduces the rate of this undesired alkylation.[7]

Q4: Are there situations where heating the reaction is beneficial?

Yes, although less common, applying heat can be a powerful tool for recalcitrant substrates. Consider gentle heating (e.g., 30-40 °C) under the following circumstances:

  • Sterically Hindered Amines: If the Boc-protected amine is sterically congested, the approach of TFA and the subsequent bond cleavage can be significantly slowed.[4] In such cases, room temperature may lead to incomplete or extremely slow reactions. Increasing the temperature can provide the necessary energy to overcome this steric barrier.

  • Driving Incomplete Reactions to Completion: If reaction monitoring (via TLC or LC-MS) shows significant starting material remaining after several hours at room temperature, a modest increase in temperature can be an effective way to achieve full conversion.

Caution: Heating should be your last resort and must be paired with the use of scavengers, as the risk of side-product formation increases significantly with temperature.[4][10] Note that acid-free thermal deprotection is also a known method but typically requires much higher temperatures (100-180 °C).[11][12]

Troubleshooting Guide: Temperature-Related Issues

This table outlines common problems encountered during Boc deprotection and their temperature-related causes and solutions.

Problem Observed Potential Temperature-Related Cause Recommended Solution & Rationale
Incomplete Deprotection (Starting material remains after 2-4h)Reaction temperature is too low for the substrate's reactivity (e.g., due to steric hindrance).[4]1. Extend Reaction Time: First, try stirring at room temperature for a longer period (e.g., overnight).2. Increase Temperature Incrementally: If extending the time is ineffective, warm the reaction to 30-40 °C and continue to monitor closely. The added thermal energy helps overcome the activation barrier.[4]
Side Product Formation (e.g., +56 Da peak in MS, corresponding to t-butylation)Reaction temperature is too high , accelerating the rate of carbocation-mediated alkylation of nucleophilic sites.[7][10]1. Lower the Temperature: Perform the entire reaction at 0 °C. This slows the rate of the undesired alkylation side reaction more significantly than it slows the desired deprotection.[7]2. Add Scavengers: This is crucial. Use scavengers like triisopropylsilane (TIS) or thioanisole (5% v/v) to trap the tert-butyl cation before it can react with your substrate.[9][13]
Degradation of Substrate (Multiple spots on TLC, complex mass spectrum)Excessive heat is being applied to a substrate with other acid-labile functional groups.Immediately reduce the temperature to 0 °C. Screen milder deprotection conditions, such as using a lower concentration of TFA (e.g., 20% in DCM) or switching to an alternative acid system like 4M HCl in dioxane.[11][14]

Experimental Protocols & Optimization Workflow

Protocol 1: Standard Boc Deprotection (RT with Cooling Start)
  • Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).[7] If your substrate is sensitive, include a scavenger (e.g., 2.5-5% TIS) in the DCM before adding TFA.[11]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC or LC-MS until all starting material is consumed (typically 1-4 hours).[4]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA. The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., saturated aq. NaHCO₃) and extracted.

Systematic Workflow for Temperature Optimization

For a novel or particularly sensitive substrate, a systematic approach is required to identify the optimal temperature.

Optimization_Workflow Start Start: Novel Substrate Step1 Run Initial Test: 25% TFA in DCM, 5% TIS, 0 °C, 2h Start->Step1 Monitor1 Monitor by LC-MS: Check SM, Product, Byproducts Step1->Monitor1 Decision1 Is Deprotection >95% Complete? Monitor1->Decision1 Decision2 Are Byproducts >2%? Decision1->Decision2 Yes Incomplete Incomplete Reaction Decision1->Incomplete No Success Optimal Condition Found: 0 °C Decision2->Success No ByproductsHigh Byproducts Too High Decision2->ByproductsHigh Yes Step2 Increase Temperature: Allow to warm to RT, stir 2h Incomplete->Step2 Monitor2 Monitor by LC-MS Step2->Monitor2 Decision3 Is Deprotection >95% Complete? Monitor2->Decision3 Decision4 Are Byproducts >2%? Decision3->Decision4 Yes ConsiderHeat Consider gentle heating (40°C) or stronger acid (50% TFA) Decision3->ConsiderHeat No SuccessRT Optimal Condition Found: Warm to RT Decision4->SuccessRT No Decision4->ByproductsHigh Yes Step3 Decrease TFA concentration (20%) or use milder acid (HCl/Dioxane) ByproductsHigh->Step3

Caption: Workflow for optimizing Boc deprotection temperature.

Data Summary: Temperature Effects at a Glance

Parameter 0 °C Room Temperature (~25 °C) Elevated Temperature (40 °C)
Reaction Rate SlowerModerate (Standard)Faster
Selectivity Highest. Ideal for substrates with other acid-sensitive groups.Good. Suitable for most standard substrates.Lower. Risk of degrading other functional groups.
Risk of Side Reactions (t-butylation)Lowest. The preferred condition for sensitive substrates (e.g., containing Trp, Met).[7]Moderate. Generally acceptable, but scavengers are still highly recommended.Highest. Scavengers are mandatory. Use only when necessary for difficult substrates.[4]
Typical Use Case Peptides, complex molecules, substrates with acid-labile groups.General purpose, robust substrates.Sterically hindered substrates, driving slow reactions to completion.

References

Validation & Comparative

A Senior Application Scientist's Guide to Boc vs. Fmoc Protection for Diamines in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the intricate pathways of multi-step organic synthesis, particularly in pharmaceutical and materials science, the selective protection of functional groups is a foundational strategy. Diamines, with their dual nucleophilic centers, present a unique challenge: how to selectively functionalize one amine while the other remains masked. The choice of protecting group is paramount, dictating reaction compatibility, yield, and the overall elegance of the synthetic route.

This guide provides an in-depth comparison of the two most prevalent amine protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically in the context of diamine chemistry. We will move beyond simple procedural descriptions to explore the mechanistic rationale, field-proven protocols, and critical data that empower scientists to make informed decisions for their specific synthetic challenges.

Pillar 1: The Chemistry of Boc and Fmoc Protection

The fundamental difference between Boc and Fmoc lies in their cleavage conditions, which forms the basis of their celebrated orthogonality.[1][2] Boc is a robust, acid-labile group, while Fmoc is engineered for base-lability.[3][] This opposing chemical nature allows for the selective deprotection of one group while the other remains intact, a cornerstone of modern protecting group strategy.[5][6][7]

The Boc Group: Acid-Labile Stalwart

The Boc group is introduced to an amine using di-tert-butyl dicarbonate (Boc₂O), typically under basic conditions.[1] This converts the highly nucleophilic amine into a significantly less reactive carbamate.

  • Mechanism of Protection: The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate to release the protected amine, along with tert-butanol and carbon dioxide as byproducts.[3]

  • Stability: The Boc group is exceptionally stable under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[1][5]

  • Mechanism of Deprotection: Cleavage is an acid-catalyzed hydrolysis.[8] The process is initiated by protonation of the carbamate's carbonyl oxygen.[9] This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine.[3][9] Common reagents include trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[10]

The Fmoc Group: Base-Labile Precision

The Fmoc group is typically installed using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[11][12] It is the go-to protecting group in modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions.[][14]

  • Mechanism of Protection: Similar to Boc protection, the amine attacks the electrophilic carbonyl carbon of the Fmoc reagent (e.g., Fmoc-Cl), with a base neutralizing the liberated HCl.[11]

  • Stability: The Fmoc group is highly stable to acidic conditions, making it fully orthogonal to the Boc group.[11][15] It is, however, susceptible to cleavage by some reducing agents.[11]

  • Mechanism of Deprotection: Fmoc removal proceeds via a base-catalyzed β-elimination (E1cb) mechanism.[11] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorene ring system.[16][17] This generates a carbanion that rapidly eliminates, releasing dibenzofulvene (DBF), carbon dioxide, and the free amine. The secondary amine base also acts as a crucial scavenger, forming a stable adduct with the reactive DBF byproduct and preventing side reactions.[16][17]

Pillar 2: The Diamine Selectivity Challenge

Protecting both amines in a symmetrical diamine is trivial. The true synthetic challenge lies in achieving selective mono-protection, which creates a valuable bifunctional linker.[18] Reacting a diamine with one equivalent of a protecting agent often yields a statistical mixture of unprotected, mono-protected, and di-protected products, leading to difficult separations and low yields.[19]

Strategies for Mono-Boc Protection

Several effective strategies have been developed to favor mono-Boc protection:

  • Excess Diamine: Using a large excess of the diamine can statistically favor the mono-protected product. However, this is often impractical and wasteful, especially with valuable or complex diamines.[18]

  • Mono-Protonation (One-Pot Method): This is a highly efficient and widely adopted method.[20][21] By adding one equivalent of an acid (often generated in situ from reagents like Me₃SiCl or SOCl₂), one of the amine groups is protonated to form an ammonium salt.[19][22] This protonated amine is no longer nucleophilic and is effectively "protected," allowing the remaining free amine to react selectively with Boc₂O.[19][23][24]

  • Flow Chemistry: Continuous flow reactors provide precise control over stoichiometry, reaction time, and temperature. This can significantly enhance the yield of the mono-protected product by minimizing the opportunity for the second protection event to occur.[25][26][27]

Strategies for Mono-Fmoc Protection

The same principles apply to mono-Fmoc protection. While less documented in classic literature compared to Boc, flow chemistry has emerged as a powerful tool for synthesizing mono-Fmoc protected diamines with good yields and high productivity.[25][26][27]

Head-to-Head Comparison: Boc vs. Fmoc for Diamine Synthesis

The choice between Boc and Fmoc ultimately depends on the overall synthetic plan, specifically the nature of other functional groups in the molecule and the reaction conditions required for subsequent steps.

FeatureBoc (tert-butoxycarbonyl) Fmoc (9-fluorenylmethyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Fmoc-Cl, Fmoc-OSu
Protection Conditions Typically aqueous or organic solvent with a base (e.g., NaHCO₃, Et₃N) at room temperature.[8]Anhydrous or aqueous conditions with a base (e.g., pyridine, NaHCO₃).[11]
Deprotection Condition Acid-Labile : Strong acid (e.g., TFA, HCl in dioxane/DCM).[3][9][10]Base-Labile : Weak amine base (e.g., 20% piperidine in DMF).[16][17]
Chemical Stability Stable to bases, nucleophiles, and hydrogenolysis.[1][5]Stable to acids.[11][15]
Orthogonality Orthogonal to Fmoc, Cbz (under basic/neutral conditions), and other base-labile groups.[1][5]Orthogonal to Boc, tBu, Trt, and other acid-labile groups.[][11]
Mono-protection Strategy Well-established "mono-protonation" method for high selectivity.[19][20]Similar strategies applicable; flow chemistry is particularly effective.[25][27]
Deprotection Byproducts Isobutylene (gas), CO₂ (gas).[3]Dibenzofulvene (trapped by piperidine as an adduct).[17]
Reaction Monitoring Typically monitored by TLC or LC-MS analysis of the reaction mixture.Deprotection can be quantified by UV spectroscopy, measuring the absorbance of the dibenzofulvene-piperidine adduct (~301 nm).[16]
Ideal Use Case When subsequent steps require basic or nucleophilic conditions. Synthesis of molecules with acid-stable functionalities.Solid-phase peptide synthesis; synthesis of molecules with acid-sensitive functionalities (e.g., glycosylated or phosphorylated peptides).[14][28]

Visualizing the Orthogonal Workflow

The power of using both Boc and Fmoc lies in creating complex, branched structures from a single diamine starting material. The following workflow illustrates this orthogonal strategy.

G cluster_0 Orthogonal Protection & Functionalization cluster_1 Pathway 1: Fmoc Deprotection cluster_2 Pathway 2: Boc Deprotection A H₂N-R-NH₂ (Diamine) B Boc-HN-R-NH₂ A->B 1. HCl (1 eq) 2. Boc₂O (1 eq) C Boc-HN-R-NH-Fmoc B->C Fmoc-OSu D1 Boc-HN-R-NH₂ C->D1 Piperidine/DMF (Selective Fmoc Removal) D2 H₂N-R-NH-Fmoc C->D2 TFA/DCM (Selective Boc Removal) E1 Boc-HN-R-NH-X D1->E1 Add Group X E2 Y-HN-R-NH-Fmoc D2->E2 Add Group Y

Caption: Orthogonal strategy for sequential functionalization of a diamine.

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrate.

Protocol 1: Selective Mono-Boc Protection of a Symmetrical Diamine

This protocol is adapted from the one-pot mono-protonation method.[19][20]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the diamine (1.0 eq) and anhydrous methanol (MeOH) to make a ~0.5 M solution.

  • Protonation: Cool the solution to 0 °C in an ice bath. Slowly add trimethylsilyl chloride (Me₃SiCl) (1.0 eq) dropwise. Causality Note: Me₃SiCl reacts with MeOH to generate one equivalent of HCl in situ, which protonates one amine group, deactivating it.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in MeOH.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction with water and wash with an organic solvent like diethyl ether to remove any di-Boc byproduct. Adjust the aqueous layer's pH to >12 with NaOH (aq).

  • Extraction: Extract the aqueous phase with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

Protocol 2: Standard Boc Group Deprotection

This protocol uses trifluoroacetic acid for efficient cleavage.[9]

  • Setup: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM) (to ~0.1-0.2 M).

  • Deprotection: Add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM). Causality Note: The strong acid protonates the carbamate, initiating cleavage to the stable tert-butyl cation.

  • Reaction: Stir at room temperature for 30-60 minutes. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting product is often the TFA salt of the amine. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) before extraction.

Protocol 3: Standard Fmoc Group Deprotection

This protocol uses the standard piperidine/DMF system.[16][29]

  • Setup: Dissolve the Fmoc-protected amine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Deprotection: Add piperidine to create a 20% (v/v) solution. Causality Note: Piperidine is a strong enough base to initiate the β-elimination of the Fmoc group and also acts as a nucleophilic scavenger for the dibenzofulvene byproduct.

  • Reaction: Stir at room temperature. The reaction is typically very fast, often complete within 5-15 minutes.[16] Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with 5% aqueous LiCl solution to remove residual DMF, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Comparison Diagram

G cluster_boc Boc Protection Workflow cluster_fmoc Fmoc Protection Workflow boc_start Amine (R-NH₂) boc_protect Protection: Boc₂O, Base boc_start->boc_protect boc_protected Boc-Protected Amine boc_protect->boc_protected boc_reaction Synthesis Step(s) (Base/Nucleophile Stable) boc_protected->boc_reaction boc_deprotect Deprotection: TFA or HCl boc_reaction->boc_deprotect boc_end Free Amine (R'-NH₂) boc_deprotect->boc_end fmoc_start Amine (R-NH₂) fmoc_protect Protection: Fmoc-OSu, Base fmoc_start->fmoc_protect fmoc_protected Fmoc-Protected Amine fmoc_protect->fmoc_protected fmoc_reaction Synthesis Step(s) (Acid Stable) fmoc_protected->fmoc_reaction fmoc_deprotect Deprotection: Piperidine/DMF fmoc_reaction->fmoc_deprotect fmoc_end Free Amine (R'-NH₂) fmoc_deprotect->fmoc_end

Caption: Side-by-side comparison of Boc and Fmoc synthetic cycles.

Conclusion

Both Boc and Fmoc are powerful tools for amine protection, and their true strength is realized when their orthogonal nature is exploited in the synthesis of complex molecules derived from diamines. The Boc group, with its acid-lability and robust stability to base, is ideal for traditional solution-phase synthesis where subsequent steps involve basic reagents. The well-established mono-protonation strategy makes selective protection of diamines particularly efficient. The Fmoc group, with its mild base-lability, reigns supreme in modern solid-phase synthesis and in pathways involving acid-sensitive moieties. The choice is not about which group is "better," but which is strategically correct for the specific molecular context and the overall synthetic blueprint. A thorough understanding of their respective chemistries is crucial for any researcher aiming to build complex molecular architectures with precision and efficiency.

References

The Synthetic Chemist's Guide to a Versatile Diamine Building Block: 1-(Boc-amino)-3-(methylamino)propane

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery and Development

Abstract

In the intricate landscape of medicinal chemistry, the strategic incorporation of linker molecules is paramount to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Bifunctional diamines, in particular, serve as indispensable building blocks for constructing complex molecular architectures. This guide provides an in-depth technical review and comparative analysis of 1-(Boc-amino)-3-(methylamino)propane, a differentially protected diamine that offers significant advantages in multi-step organic synthesis. We will explore its synthesis, key applications, and performance relative to common alternatives, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Differentially Protected Diamines

The journey of a drug molecule from discovery to clinical application is a testament to the precision of synthetic chemistry. A crucial aspect of this journey is the ability to selectively modify different parts of a molecule in a controlled, sequential manner. This is where protecting group chemistry, and specifically mono-protected diamines, plays a pivotal role. These reagents possess two nucleophilic amine groups, one of which is reversibly masked by a protecting group, such as the tert-butoxycarbonyl (Boc) group. This strategy allows chemists to utilize the free amine for a desired transformation (e.g., amide bond formation or alkylation) while the other remains inert. Subsequent removal of the protecting group unveils the second amine for further functionalization, enabling the construction of complex linkers and molecular scaffolds.

1-(Boc-amino)-3-(methylamino)propane hydrochloride is a prime example of such a strategic building block. It offers a three-carbon spacer with a primary amine protected by the acid-labile Boc group and a secondary methylamine ready for reaction. This unique structure is particularly valuable in the synthesis of peptidomimetics, PROTACs, and other complex therapeutic agents where the introduction of a short, flexible, and N-methylated linker is desired.

Physicochemical Properties and Synthesis

The utility of a building block is intrinsically linked to its physical properties and the efficiency of its synthesis.

Chemical Identity:

  • IUPAC Name: tert-butyl (3-(methylamino)propyl)carbamate hydrochloride

  • Common Synonyms: N-Boc-N'-methyl-1,3-propanediamine hydrochloride

  • CAS Number: 1188264-02-9 (for hydrochloride)

  • Molecular Formula: C₉H₂₁ClN₂O₂

  • Molecular Weight: 224.73 g/mol

The synthesis of 1-(Boc-amino)-3-(methylamino)propane is conceptually similar to that of other mono-Boc protected diamines, relying on the careful control of stoichiometry to favor mono-acylation of the more reactive primary amine of the starting material, N-methyl-1,3-propanediamine.

Experimental Protocol: Synthesis of tert-Butyl (3-(methylamino)propyl)carbamate

This protocol is adapted from established procedures for the mono-Boc protection of symmetrical diamines and can be optimized for this specific unsymmetrical diamine.[1][2]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add N-methyl-1,3-propanediamine (CAS 6291-84-5) (5 equivalents) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reaction: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at 0 °C. The large excess of the diamine is crucial to minimize the formation of the di-protected byproduct.

  • Monitoring and Work-up: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in water and extract with a suitable organic solvent like ethyl acetate (3x). The desired mono-protected product will preferentially move to the organic phase, while the excess diamine and any di-protected species will have different partitioning behaviors. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Further purification can be achieved by silica gel column chromatography. The hydrochloride salt can then be formed by treating a solution of the free base with HCl in a suitable solvent like ether or dioxane.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} enddot Caption: Workflow for the synthesis of the title compound.

Comparative Analysis: Performance vs. Alternatives

The choice of a building block is often a trade-off between reactivity, selectivity, cost, and the specific demands of the synthetic route. Here, we compare 1-(Boc-amino)-3-(methylamino)propane with its closest and most common alternatives.

Alternatives Considered:

  • N-Boc-1,3-diaminopropane: The unmethylated analogue.

  • N-Cbz-N'-methyl-1,3-diaminopropane: An alternative protecting group (Carboxybenzyl).

  • Unprotected N-methyl-1,3-diaminopropane: Used in one-pot reductive amination strategies.

Feature1-(Boc-amino)-3-(methylamino)propaneN-Boc-1,3-diaminopropaneN-Cbz-N'-methyl-1,3-diaminopropaneN-methyl-1,3-diaminopropane (unprotected)
Reactive Nucleophile Secondary Amine (less hindered)Primary Amine (more reactive)Secondary AmineBoth Primary and Secondary Amines
Protecting Group Boc (acid-labile)Boc (acid-labile)Cbz (hydrogenolysis-labile)None
Selectivity Control ExcellentExcellentExcellentLow (risk of di-alkylation/acylation)
Deprotection Method Strong Acid (e.g., TFA, HCl)Strong Acid (e.g., TFA, HCl)H₂, Pd/CNot Applicable
Orthogonality Orthogonal to Cbz, FmocOrthogonal to Cbz, FmocOrthogonal to Boc, FmocNot Applicable
Typical Acylation Yield >90%>95%>90%Variable, often lower due to mixtures
Key Advantage Introduces N-methyl group, enhancing drug properties.[3]Widely available, higher reactivity of primary amine.Orthogonal deprotection for acid-sensitive substrates.Low cost, one-pot reactions possible.
Key Disadvantage Secondary amine can be less reactive than primary.Lacks the beneficial "magic methyl" effect.Catalyst can be pyrophoric; not suitable for reducible substrates.Poor selectivity leads to complex purification.

The "magic methyl" effect, a term coined in medicinal chemistry, refers to the often profound and positive impact that the addition of a single methyl group can have on the biological activity and pharmacokinetic properties of a drug candidate. N-methylation, as in our title compound, can:

  • Increase Lipophilicity: Facilitating better membrane permeability.

  • Block Metabolism: Preventing N-dealkylation, a common metabolic pathway, thereby increasing the drug's half-life.

  • Improve Binding Affinity: By filling small hydrophobic pockets in the target protein or by influencing the conformation of the molecule.[3]

Key Applications and Experimental Protocols

The primary utility of 1-(Boc-amino)-3-(methylamino)propane lies in its application as a linker in two fundamental reaction types: reductive amination and amide bond formation.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl group (aldehyde or ketone) into an amine.[4][5] The secondary amine of our title compound can be alkylated via this method to create a tertiary amine, a common functional group in many pharmaceuticals.

dot graph TD { bgcolor="#F1F3F4"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} enddot Caption: General scheme for reductive amination.

This is a general protocol that should be optimized for specific substrates.[6]

  • Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a base like triethylamine (Et₃N) (1.1 eq) to liberate the free amine from the hydrochloride salt.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. A catalytic amount of acetic acid can be added to accelerate this step.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Amide Bond Formation

Amide coupling is arguably the most common reaction in medicinal chemistry. The secondary amine of the title compound can be coupled with a carboxylic acid to form a stable amide bond, effectively linking two molecular fragments.

HATU is a highly efficient coupling reagent suitable for coupling with secondary amines.[7]

  • Setup: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of 1-(Boc-amino)-3-(methylamino)propane (as the free base, 1.1 eq) in DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) to remove DMF, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Conclusion

This compound is a highly valuable and strategic building block for researchers in drug discovery and development. Its pre-installed N-methyl group offers potential pharmacokinetic advantages, while the orthogonal Boc protecting group provides the synthetic flexibility required for complex, multi-step syntheses. While its secondary amine may exhibit slightly lower reactivity compared to the primary amine of its unmethylated counterpart, this is often outweighed by the benefits of the "magic methyl" effect and the clean, selective reactions it enables. The choice between this reagent and its alternatives should be guided by the specific requirements of the synthetic target, considering factors such as the need for N-methylation, the acid or base sensitivity of the substrate, and the overall synthetic strategy. The detailed protocols and comparative data provided in this guide serve as a foundational resource for the effective application of this versatile reagent.

References

A Senior Application Scientist's Guide to Bifunctional Linkers: An Efficacy Comparison for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the critical landscape of bioconjugation. The choice of a bifunctional linker is far more than a simple matter of connecting two molecules; it is a pivotal decision that profoundly influences the stability, efficacy, homogeneity, and therapeutic index of your final bioconjugate.[1][2] This guide moves beyond mere product descriptions to provide an in-depth, objective comparison of linker technologies, grounded in experimental data and field-proven insights. We will explore the causality behind experimental choices, empowering you to select and implement the optimal linker strategy for your specific application, be it an Antibody-Drug Conjugate (ADC), a PROTAC, or a labeled diagnostic agent.

The Foundational Choice: Linker Stability and Release Mechanism

The first and most critical decision in linker design revolves around its stability in biological media and the desired mechanism for payload release. This choice fundamentally divides linkers into two major categories: non-cleavable and cleavable.[1][3][4] An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window.[5][6]

Non-Cleavable Linkers: The Gold Standard for Stability

Non-cleavable linkers form a highly stable covalent bond, typically a thioether, between the biomolecule and the payload.[7] Payload release is not triggered by the local environment but is dependent on the complete proteolytic degradation of the antibody backbone after the bioconjugate is internalized into the target cell's lysosome.[3][8]

  • Exemplar: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a classic heterobifunctional linker featuring an NHS ester (for reacting with amines like lysine) and a maleimide (for reacting with thiols like cysteine).[7][9] Its derivative is used in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[3][9]

  • Advantages: High plasma stability, minimizing off-target toxicity.[7] This leads to a predictable pharmacokinetic (PK) profile and a potentially wider therapeutic window.

  • Limitations: Efficacy is strictly limited to antigen-positive cells, as there is no "bystander effect." The payload-linker-amino acid catabolite must retain its activity, and efficacy depends on efficient internalization and lysosomal processing.

Cleavable Linkers: Engineering for Controlled Release

Cleavable linkers are designed to be stable at physiological pH in the bloodstream but are susceptible to cleavage by specific triggers within the target cell or tumor microenvironment.[1][10] This strategy can produce a powerful "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells—a significant advantage in treating heterogeneous tumors.[8][10]

Common Cleavage Mechanisms:

  • Protease-Sensitivity: Incorporate a peptide sequence, like valine-citrulline (Val-Cit), that is selectively cleaved by lysosomal proteases (e.g., Cathepsin B) which are often upregulated in tumor cells.[1][8][10]

  • pH-Sensitivity: Utilize acid-labile groups, such as hydrazones, which hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH ~4.8).[1][8][10]

  • Redox-Sensitivity: Contain a disulfide bond that is readily cleaved in the highly reductive intracellular environment (high glutathione concentrations) compared to the oxidizing environment of the bloodstream.[1][3][10]

The diagram below illustrates this fundamental decision-making process.

G cluster_0 Bioconjugate Design Choice cluster_1 Non-Cleavable Pathway cluster_2 Cleavable Pathway start Select Linker Strategy nc_linker Non-Cleavable Linker (e.g., SMCC) start->nc_linker Prioritize Stability c_linker Cleavable Linker (e.g., Val-Cit) start->c_linker Require Bystander Effect nc_stability High Plasma Stability nc_linker->nc_stability nc_release Payload Release via Antibody Degradation nc_stability->nc_release nc_outcome Targeted Cell Killing Only nc_release->nc_outcome c_stability Stable in Circulation c_linker->c_stability c_release Triggered Release (Enzymes, pH, GSH) c_stability->c_release c_outcome Targeted & Bystander Killing c_release->c_outcome

Caption: Decision workflow for choosing between non-cleavable and cleavable linkers.

Head-to-Head Comparison: Traditional vs. Next-Generation Chemistries

Beyond cleavability, the specific chemical moieties used for conjugation dictate the homogeneity, stability, and physicochemical properties of the final product. Here, we compare two of the most prevalent strategies: traditional maleimide chemistry and modern bioorthogonal "click chemistry."

Maleimide Chemistry: The Workhorse with a Caveat

Maleimide-based linkers react efficiently and specifically with free thiols, typically on cysteine residues.[11] This has been a cornerstone of ADC development for years.[6] However, a critical liability exists: the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin in the plasma.[12] This can lead to premature deconjugation, payload transfer, and increased off-target toxicity.[12]

Click Chemistry: Precision and Stability

"Click chemistry," particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), represents a significant advancement.[13] This bioorthogonal reaction forms a highly stable triazole ring and proceeds with high efficiency in complex biological media without the need for a catalyst.[14][15] It enables site-specific conjugation, leading to homogeneous products with a precisely controlled drug-to-antibody ratio (DAR).[16]

Data-Driven Comparison: Maleimide vs. Click Chemistry

The choice of conjugation strategy has a profound impact on the key performance indicators of a bioconjugate. The tables below summarize representative data comparing these two approaches.

Table 1: Drug-to-Antibody Ratio (DAR) and Homogeneity

Conjugation Method Typical DAR Homogeneity Rationale & Key Considerations
Traditional Maleimide 2 - 4 Heterogeneous mixture (DAR 0, 2, 4, etc.) Relies on the number of reduced interchain disulfide bonds; often results in a distribution of DAR values.[12]

| Click Chemistry (Site-Specific) | Precisely 2.0 | Highly Homogeneous (>95%) | Requires site-specific introduction of an azide or alkyne handle, leading to a uniform product. |

Table 2: Linker Stability in Human Plasma (37°C)

Conjugation Method Stability Profile Mechanism of Instability Impact on Efficacy & Safety
Traditional Maleimide Variable; prone to deconjugation Retro-Michael addition, leading to exchange with other thiols (e.g., albumin).[12] Premature payload release can cause off-target toxicity and reduce the amount of active drug reaching the tumor.[12]

| Click Chemistry (SPAAC) | Highly Stable | The triazole linkage is exceptionally stable under physiological conditions.[14] | Ensures the payload remains attached until its intended release, maximizing the therapeutic index. |

The Impact of the Spacer: SMCC vs. PEGylated Linkers

The spacer arm connecting the two reactive ends of a linker is not merely a placeholder; it critically influences the biophysical properties of the conjugate.[17] A common comparison is between linkers with hydrophobic spacers, like SMCC, and those with hydrophilic polyethylene glycol (PEG) spacers.

  • SMCC (Hydrophobic Spacer): The cyclohexane spacer in SMCC is hydrophobic.[18] This can increase the propensity for aggregation, especially with hydrophobic payloads or at higher DARs.[18][19]

  • PEGylated Linkers (e.g., Mal-PEGn-NHS): The hydrophilic PEG chain enhances the water solubility of the final conjugate, mitigating aggregation.[9][18][20] Furthermore, the PEG moiety creates a "hydration shell" that can increase the hydrodynamic radius, leading to a longer circulation half-life, reduced plasma clearance, and potentially lower immunogenicity.[19][21]

Data-Driven Comparison: Pharmacokinetics & Efficacy

Table 3: Comparative Performance of SMCC vs. PEGylated Linkers

Parameter SMCC Linker PEGylated Linker (e.g., Mal-PEG8-NHS) Scientific Rationale
Aggregation Higher potential, especially with hydrophobic payloads.[18] Lower tendency for aggregation.[18] The hydrophilic PEG spacer improves the overall solubility of the conjugate.[20]
Pharmacokinetics Faster clearance from circulation.[19] Longer circulation half-life, reduced clearance.[19][21] PEGylation increases the hydrodynamic size and can shield the conjugate from renal clearance and proteolytic degradation.

| In Vivo Efficacy | Can be limited by suboptimal PK profile.[19] | Often superior due to improved tumor accumulation and exposure.[19][21] | A longer half-life allows for more of the bioconjugate to reach the target site over time. |

The following diagram illustrates the comparative workflows for creating conjugates using these different linker technologies.

G cluster_maleimide Workflow: Traditional Maleimide Conjugation cluster_click Workflow: Site-Specific Click Chemistry (SPAAC) m_start Antibody m_reduce 1. Reduce Disulfides (e.g., TCEP) m_start->m_reduce m_link 2. React with Maleimide-Linker-Payload m_reduce->m_link m_purify 3. Purify ADC (e.g., SEC) m_link->m_purify m_char 4. Characterize (DAR, Aggregation) m_purify->m_char m_result Heterogeneous Product m_char->m_result c_start Engineered Antibody (with Azide) c_link 1. React with DBCO-Linker-Payload c_start->c_link c_purify 2. Purify ADC (e.g., SEC) c_link->c_purify c_char 3. Characterize (DAR, Aggregation) c_purify->c_char c_result Homogeneous Product c_char->c_result

Caption: Comparative workflows for maleimide vs. site-specific click chemistry conjugation.

Experimental Protocols: A Self-Validating System

Trustworthy data comes from robust, reproducible protocols. Below are detailed methodologies for key experiments to compare linker efficacy.

Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of the linker by monitoring the average DAR of an ADC over time in plasma.[6]

  • Preparation: Dilute the test ADC (e.g., SMCC-ADC vs. a stable-linker-ADC) to a final concentration of 100 µg/mL in fresh human or mouse plasma. Prepare a control sample in phosphate-buffered saline (PBS).

  • Incubation: Incubate all samples in a temperature-controlled environment at 37°C.

  • Time Points: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 24, 48, 72, and 144 hours). Immediately freeze the collected aliquots at -80°C to quench any reaction.

  • Sample Analysis: Thaw the samples. Analyze the average DAR of the remaining intact ADC in each aliquot using Hydrophobic Interaction Chromatography (HIC)-HPLC or LC-MS.

  • Data Interpretation: Plot the average DAR as a function of time. A rapid decrease in DAR in the plasma sample relative to the PBS control indicates linker instability and premature payload loss.

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency (IC50 value) of a bioconjugate against a target cancer cell line.[2]

  • Cell Plating: Seed a 96-well plate with a target antigen-expressing cancer cell line (e.g., BT-474 for a HER2-targeting ADC) at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • ADC Treatment: Prepare serial dilutions of the ADCs to be compared (e.g., cleavable vs. non-cleavable linker ADC), a non-targeting control ADC, and the free payload drug.

  • Dosing: Remove the old media from the cells and add 100 µL of the diluted ADC/drug solutions to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

  • Viability Assessment: Measure cell viability using a suitable colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, following the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.

Conclusion and Future Outlook

The selection of a bifunctional linker is a multifaceted decision that requires a deep understanding of the interplay between the antibody, payload, and target biology.[2] While traditional linkers like SMCC are well-established, their limitations, particularly regarding homogeneity and stability, have catalyzed the development of next-generation technologies.[6][12][19] PEGylated linkers offer a clear advantage for improving the pharmacokinetic profile and reducing aggregation of ADCs.[19][21] Furthermore, bioorthogonal click chemistry provides an unparalleled level of control, enabling the production of homogeneous, highly stable conjugates.[12][13]

The future of linker technology lies in creating even more sophisticated, "intelligent" systems. This includes the development of tandem-cleavage linkers that require multiple triggers for payload release, further enhancing tumor specificity and reducing off-target effects.[22][23][24] By rigorously evaluating linker performance with the quantitative, data-driven approach outlined in this guide, researchers can design and build more effective, safer bioconjugates to address the therapeutic challenges of tomorrow.

References

The Scientist's Dilemma: A Cost-Benefit Analysis of Using Pre-Synthesized Boc-Diamines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to "Make vs. Buy"

In the fast-paced world of drug discovery and chemical synthesis, efficiency is paramount. Every decision, from the choice of a synthetic route to the sourcing of building blocks, carries significant weight in terms of time, cost, and ultimately, project success. One such recurring decision is whether to synthesize critical reagents in-house or to procure them from a specialized supplier. This guide provides an in-depth cost-benefit analysis of using pre-synthesized mono-Boc-protected diamines versus performing the synthesis in-house, tailored for researchers, scientists, and drug development professionals.

Mono-Boc-protected diamines are indispensable building blocks, serving as versatile intermediates in peptide synthesis, medicinal chemistry, and materials science. The tert-butyloxycarbonyl (Boc) group offers robust protection under various conditions yet is easily removed with mild acid, making it a staple in multi-step syntheses. The core challenge, however, lies in the selective protection of only one of the two nucleophilic amine groups in a symmetrical diamine, a reaction that can be fraught with difficulties, primarily the formation of the undesired di-protected byproduct.

This guide will dissect the "make vs. buy" decision by evaluating not just the direct monetary costs, but also the often-overlooked indirect costs associated with time, resources, purity, and opportunity cost.

The In-House Synthesis Workflow: A Practical Breakdown

Embarking on the in-house synthesis of a mono-Boc-diamine requires a multi-step workflow, from initial setup to final quality control. While seemingly straightforward, each step consumes valuable resources.

Workflow for In-House Synthesis

cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_qc Quality Control reagent_prep Reagent & Glassware Preparation (1-2 hr) reaction Reaction Setup & Execution (2-18 hr) reagent_prep->reaction monitoring Reaction Monitoring (TLC/LC-MS) (1-2 hr) reaction->monitoring workup Aqueous Workup & Extraction (2-3 hr) monitoring->workup Reaction Complete purification Column Chromatography (4-8 hr) workup->purification solvent_evap Solvent Evaporation (1-2 hr) purification->solvent_evap qc Purity & Identity Analysis (NMR, LC-MS) (2-4 hr) solvent_evap->qc documentation Documentation qc->documentation

Caption: Workflow for the in-house synthesis of a mono-Boc-diamine.

Detailed Experimental Protocol: Selective Mono-Boc Protection of Ethylenediamine

This protocol is a common method that relies on the in situ monoprotonation of the diamine to deactivate one amine group, thereby favoring mono-protection.

Materials:

  • Ethylenediamine (EDA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Chlorotrimethylsilane (TMSCl)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (2N)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/MeOH gradient)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve ethylenediamine (1.0 eq) in anhydrous methanol at 0 °C with stirring.

  • Slowly add freshly distilled chlorotrimethylsilane (TMSCl) (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt should form. The causality here is that TMSCl reacts with methanol to generate HCl in situ, which protonates one of the more basic amine groups, rendering it unreactive towards the electrophilic Boc₂O.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure equilibrium is reached.

  • Add water (1 part) followed by a solution of Boc₂O (1.0 eq) in methanol (3 parts).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the mixture with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted Boc₂O and other organic-soluble impurities.

  • Adjust the aqueous layer to a pH >12 with a 2N NaOH solution to deprotonate the ammonium salt and liberate the free amine of the product.

  • Extract the aqueous layer multiple times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to separate the desired mono-Boc product from unreacted diamine and the di-Boc byproduct.

The Procurement Workflow: A Streamlined Alternative

Purchasing a pre-synthesized Boc-diamine dramatically simplifies the process, reducing it to a simple procurement and quality verification workflow.

Workflow for Procurement

cluster_procure Procurement cluster_qc Quality Verification search Supplier Search & Quote Request (1 hr) order Purchase Order Generation (0.5 hr) search->order shipping Shipping & Receiving (1-5 days) order->shipping coa Review Certificate of Analysis (CoA) (0.5 hr) shipping->coa qc_check Optional QC Check (e.g., NMR) (1-2 hr) coa->qc_check release Release to Synthesis qc_check->release DecisionMatrix start Need Boc-Diamine q_novel Is it a Novel / Unavailable Derivative? start->q_novel q_scale Scale Required? q_freq Frequent Use? q_scale->q_freq Small (<10g) synthesize Decision: Synthesize q_scale->synthesize Large (>100g) Cost analysis needed q_timeline Urgent Timeline? q_freq->q_timeline Infrequent q_freq->synthesize Very Frequent (Potential for cost savings) q_novel->q_scale No q_novel->synthesize Yes procure Decision: Procure q_timeline->procure Yes q_timeline->procure No (Default to Procure for convenience & reliability)

A Senior Application Scientist's Guide to Compound Confirmation: Validation of 1H and 13C NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's structure is a cornerstone of scientific rigor and regulatory compliance. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of proton (¹H) and carbon-13 (¹³C) NMR, stands as a preeminent tool for the definitive elucidation of molecular architecture.[1][2] This guide provides an in-depth exploration of the validation of ¹H and ¹³C NMR spectra for compound confirmation, framed within the practical insights of a seasoned application scientist. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare NMR with alternative methodologies, all while being grounded in authoritative references.

The Unparalleled Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, chemical environment, and conformation of molecules.[3] It is based on the quantum mechanical property of atomic nuclei known as spin. Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy states, and the specific frequency required for this resonance provides a wealth of information about the atom's local environment within the molecule.

¹H NMR spectroscopy is used to determine the types and number of hydrogen atoms in a molecule, while ¹³C NMR provides information about the carbon backbone.[4][5] Together, they offer a comprehensive picture of the molecular structure.[4] For more complex molecules, two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC can be employed to reveal intricate connectivity between atoms, further solidifying the structural assignment.[6][7][8][9]

Why Validate? The Imperative of Scientific Integrity and Regulatory Adherence

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] In the context of compound confirmation, validation ensures that the NMR method is accurate, specific, reproducible, and reliable over time.[10] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines for analytical procedure validation.[10][11][12][13][14] Adherence to these guidelines, such as ICH Q2(R1) and the recently revised Q2(R2), is critical for ensuring the quality and efficacy of pharmaceutical products and for successful regulatory submissions.[11][12][15][16]

A Self-Validating Experimental Workflow for ¹H and ¹³C NMR

The following protocol is designed to be a self-validating system, incorporating checks and standards that ensure the integrity of the generated data.

Experimental Protocol: Acquiring High-Quality ¹H and ¹³C NMR Spectra

1. Sample Preparation: The Foundation of a Good Spectrum

The initial step of sample preparation is critical and can significantly impact the quality of the final spectrum.[17]

  • Analyte Purity: Begin with a sample of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is paramount to avoid overwhelming the analyte signals with solvent protons.[18][19] Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.[18] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may be used depending on the analyte's solubility.[18][20][21] A comprehensive list of common NMR solvents and their residual peak chemical shifts is an invaluable resource for every lab.[19][20][21]

  • Concentration: A typical concentration for ¹H NMR is 5-25 mg of the compound in 0.6-0.75 mL of deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample (~20-50 mg) is often required.[4]

  • Internal Standard: The addition of an internal reference standard, such as tetramethylsilane (TMS), is crucial for accurate chemical shift referencing (δ = 0.00 ppm).[18][19] Modern spectrometers can also lock onto the residual solvent peak for referencing.[19]

2. Spectrometer Setup and System Suitability

Before acquiring data for the compound of interest, a system suitability test must be performed to ensure the instrument is performing optimally.

  • Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" is the process of adjusting the magnetic field homogeneity to achieve sharp, symmetrical peaks, which is essential for resolving fine coupling patterns.[17]

  • Pulse Width Calibration: The duration and power of the radiofrequency pulse must be calibrated to ensure a uniform excitation of the nuclei across the entire spectral width.

  • Standard Sample Verification: Run a spectrum of a well-characterized standard compound (e.g., ethylbenzene) to verify the instrument's resolution and sensitivity. The observed chemical shifts and coupling constants should match the established literature values.

3. Data Acquisition Parameters: A Balancing Act of Sensitivity and Resolution

The choice of acquisition parameters directly influences the quality of the NMR spectrum.[22]

  • ¹H NMR Parameters:

    • Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.[22]

    • Relaxation Delay (d1): A delay of 1-5 seconds between scans allows for the nuclei to return to their equilibrium state, ensuring accurate integration.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds provides adequate digital resolution.[22]

    • Spectral Width (sw): A range of approximately 12-16 ppm is generally sufficient for most organic molecules.[22]

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by collapsing carbon-proton couplings, resulting in a single peak for each unique carbon atom.[22][23]

    • Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[5][22]

    • Relaxation Delay (d1): A longer relaxation delay (2-10 seconds) is often necessary, especially for quaternary carbons which have longer relaxation times.[22]

    • Spectral Width (sw): A spectral width of around 200-240 ppm is standard for organic molecules.[2][4][22]

4. Data Processing and Interpretation

  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.[24][25]

  • Phasing and Baseline Correction: The spectrum must be correctly phased to ensure all peaks are in the absorptive mode, and the baseline must be corrected to be flat for accurate integration.[22]

  • Integration: The area under each peak in the ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. This relative integration is a powerful tool for structural confirmation.[5]

  • Chemical Shift Analysis: The chemical shift (δ) of each peak provides information about the electronic environment of the corresponding nucleus.[2][5]

  • Coupling Constant Analysis (¹H NMR): The splitting of peaks into multiplets (e.g., doublets, triplets) is due to spin-spin coupling between neighboring protons and provides information about the connectivity of atoms.

Visualizing the Workflow

Caption: A streamlined workflow for compound confirmation using NMR spectroscopy.

Objective Comparison with Alternative Techniques

While NMR is a powerhouse for structural elucidation, it is often used in conjunction with other analytical techniques for a comprehensive characterization of a compound.[26][27][28][29][30]

NMR vs. Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and provides information about the molecular weight and elemental composition of a compound.[27] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[27]

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed structural connectivity, stereochemistry, dynamic information.[26]Molecular weight, elemental composition, fragmentation patterns.[27]
Sensitivity Lower (millimolar range).[27]High (femtomole to attomole levels).[27][29]
Sample Preparation Minimal, non-destructive.[27]Often requires derivatization, can be destructive.
Quantitative Analysis Inherently quantitative, signal intensity is directly proportional to the number of nuclei.[31]Can be quantitative, but often requires calibration curves and internal standards.[30]
Throughput Relatively lower.High, especially when coupled with chromatography.

The integration of NMR and MS provides complementary data, leading to a more confident and unambiguous compound identification.[27][28]

NMR vs. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.[26]

FeatureNMR SpectroscopyFTIR Spectroscopy
Information Provided Detailed atomic-level structural information.[26]Presence or absence of specific functional groups (e.g., -OH, -C=O).[26][32][33]
Structural Detail Provides a complete picture of the molecular skeleton and connectivity.Does not provide information on the location or connectivity of functional groups.[32]
Sample State Primarily used for liquid and solid-state samples.[26]Can be used for liquids, solids, and gases.[26]
Complementarity Excellent for determining the overall structure.Excellent for quickly identifying the types of chemical bonds present.

FTIR and NMR are highly complementary techniques; FTIR can quickly confirm the presence of key functional groups, while NMR provides the detailed map of the entire molecule.[26][33]

A Logic Diagram for Compound Confirmation

G Compound Unknown Compound MS Mass Spectrometry Compound->MS FTIR FTIR Spectroscopy Compound->FTIR Formula Molecular Formula MS->Formula FuncGroups Functional Groups FTIR->FuncGroups NMR 1H & 13C NMR Confirmation Confirmed Structure NMR->Confirmation Structure Proposed Structure Formula->Structure FuncGroups->Structure Structure->NMR

Caption: The logical flow of information from different analytical techniques for compound confirmation.

Conclusion: A Commitment to Excellence in Compound Confirmation

The validation of ¹H and ¹³C NMR spectra is not merely a procedural formality; it is a fundamental aspect of ensuring the integrity and reliability of scientific data in the highly regulated environment of drug development. By understanding the principles behind the techniques, implementing robust and self-validating experimental protocols, and judiciously employing complementary analytical methods, researchers and scientists can confidently confirm the structure of their compounds. This commitment to analytical excellence is paramount for advancing scientific knowledge and delivering safe and effective medicines to patients.

References

A Researcher's Guide to Benchmarking Synthesis Efficiency: The Case of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in process chemistry and synthetic route optimization.

Introduction: Beyond Yield—Defining Synthetic Efficiency in Drug Development

In the high-stakes world of pharmaceutical development, the elegance of a synthetic route is measured not only by its chemical ingenuity but also by its efficiency. A novel molecule's journey from bench to bedside is paved with chemical transformations, and the cost, speed, safety, and sustainability of this journey are paramount. Simple chemical yield, while important, is but a single facet of a much broader concept: synthesis efficiency .

This guide provides a framework for objectively benchmarking a new synthetic methodology against established, published routes. We will move beyond simplistic comparisons to a holistic analysis incorporating key performance indicators that matter in a process chemistry environment. To ground this discussion in a real-world context, we will use the synthesis of the antiviral drug Oseltamivir (Tamiflu®) as a case study. The intense academic and industrial effort to develop scalable and robust routes to Oseltamivir, driven by the limited availability of its original starting material, shikimic acid, provides a rich dataset for comparison.[1][2][3]

We will compare the original industrial synthesis against innovative academic approaches and culminate in a benchmark against Synth-Route X , a conceptual, optimized pathway that integrates the strengths of these next-generation methods.

The Metrics That Matter: A Framework for Comparison

To conduct a meaningful benchmark, we must first define our metrics. The American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has championed several metrics, with Process Mass Intensity (PMI) being a key indicator for evaluating sustainability.[4][5][6] PMI captures the total mass of all materials (solvents, reagents, process water) used to produce a specific mass of the active pharmaceutical ingredient (API).[5][7] In an industry where PMI values can often exceed 100 (meaning >100 kg of materials are used to produce 1 kg of API), minimizing this value is a primary driver of green and cost-effective chemistry.[7][8][9]

Our analysis will focus on four pillars of synthesis efficiency:

  • Quantitative Efficiency: Overall Yield, Step Count, and Atom Economy.

  • Process Sustainability: Process Mass Intensity (PMI).

  • Operational Practicality: Starting material availability and cost.

  • Safety & Scalability: Use of hazardous reagents and challenging reaction conditions.

The Case Study: Charting the Synthetic Evolution of Oseltamivir

The synthesis of Oseltamivir is a classic example of process optimization driven by necessity. The original commercial route, developed by Gilead and Roche, famously starts from (-)-shikimic acid, a natural product harvested from Chinese star anise.[1][2] This reliance on a botanical source with a fluctuating supply chain prompted a global effort to devise alternative, more robust synthetic pathways.[2][10]

The Benchmark: The Roche Industrial Synthesis

The established industrial synthesis is a feat of process chemistry that delivers Oseltamivir with an overall yield of 17-22% from shikimic acid.[1] However, it is not without its challenges. The route is linear, involves approximately 8-12 steps, and critically, utilizes potentially explosive azide reagents for the introduction of one of the key nitrogen functionalities.[1][10] This reliance on a constrained starting material and hazardous reagents makes it an ideal benchmark against which new innovations can be measured.

Academic Innovations: Bypassing Shikimic Acid

Numerous research groups have developed novel syntheses that start from readily available, inexpensive chemical feedstocks. These routes often employ elegant catalytic methods to set the molecule's three crucial stereocenters.[1]

  • The Corey Synthesis: Starting from butadiene and an acrylate derivative, this route uses an asymmetric Diels-Alder reaction to establish initial stereochemistry.[1][2][11][12] It notably avoids the use of azides.[10]

  • The Shibasaki Synthesis: This approach also bypasses shikimic acid, employing an enantioselective desymmetrization of an aziridine as a key step.[1][13][14]

  • The Trost Synthesis: This concise route features a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) and a rhodium-catalyzed aziridination, achieving the synthesis in just eight steps from commercially available materials.[15][16][17][18]

The Challenger: "Synth-Route X" - A Conceptual Optimized Pathway

For the purpose of this guide, we introduce Synth-Route X , a hypothetical yet plausible synthesis that represents a state-of-the-art, efficiency-focused approach. Synth-Route X is a conceptual amalgamation of the most advantageous features of published next-generation routes. It is characterized by:

  • Starting Material: A simple, inexpensive achiral starting material (e.g., a substituted phenol or diene).

  • Core Strategy: An early-stage catalytic, asymmetric transformation (e.g., Pd-catalyzed AAA, similar to the Trost approach) to set stereochemistry, avoiding chiral pool starting materials.

  • Key Features: An azide-free protocol for nitrogen introduction and a focus on minimizing protecting group manipulations and purification steps. This conceptual route is designed to maximize yield and minimize PMI.

Head-to-Head Comparison: Benchmarking the Routes

A direct comparison requires summarizing the performance of each route against our core metrics. The data presented below is synthesized from published literature.

Quantitative & Sustainability Benchmarking
Synthetic RouteLead Scientist(s)Starting MaterialLongest Linear StepsOverall Yield (%)Key Features & Notes
Industrial Route Roche / Gilead(-)-Shikimic Acid~8-1217-29%Original commercial route; relies on a natural product with fluctuating supply. Involves potentially hazardous azide reagents.[1][10]
Corey Synthesis E.J. CoreyButadiene, Acrylate12~30%Azide-free route starting from inexpensive materials. Employs an asymmetric Diels-Alder reaction.[1][10][11]
Shibasaki Synthesis M. ShibasakiAziridine derivative~14~15-20%Bypasses shikimic acid but involves azides and multi-step sequences.[1][13][14][19]
Trost Synthesis B. M. TrostBicyclic lactone8~30%Highly convergent and short. Key steps are Pd-catalyzed AAA and Rh-catalyzed aziridination.[15][16][18][20]
Synth-Route X (Conceptual) N/A (Optimized)Simple Achiral Feedstock~8>35%Hypothetical: Azide-free, highly convergent, designed for low PMI by minimizing steps and maximizing catalysis.

Note: Overall yields are approximate and can vary based on specific reported procedures.

Visualizing the Synthetic Pathways

The strategic differences between the linear, chiral pool approach of the industrial route and the convergent, catalysis-based approach of Synth-Route X can be visualized as follows.

cluster_0 Industrial Route (Linear) cluster_1 Synth-Route X (Convergent) SA Shikimic Acid I1 Intermediate 1 SA->I1 I2 Intermediate 2 I1->I2 I3 ... (n steps) I2->I3 Oseltamivir1 Oseltamivir I3->Oseltamivir1 SM1 Feedstock A Frag1 Fragment 1 SM1->Frag1 SM2 Feedstock B Frag2 Fragment 2 SM2->Frag2 Key Key Asymmetric Coupling Frag1->Key Frag2->Key Oseltamivir2 Oseltamivir Key->Oseltamivir2

Caption: Comparison of a linear vs. a convergent synthetic strategy.

Deep Dive: Experimental Protocols and Causality

To truly understand the efficiency gains, we must examine the "how" and "why" behind the experimental procedures. Here, we provide a plausible, detailed protocol for a key transformation in our conceptual Synth-Route X , contrasted with the analogous step from the industrial process.

Experimental Workflow: Benchmarking Process

The process of evaluating a new synthetic route against a published benchmark follows a structured workflow.

A Define Key Metrics (Yield, PMI, Cost, Safety) B Select Benchmark Route (e.g., Roche Industrial Synthesis) A->B C Select Challenger Route (e.g., Synth-Route X) A->C D Execute & Optimize Key Transformations (Head-to-Head) B->D C->D E Gather Data (Yield, Purity, Mass Balance) D->E F Calculate PMI & Other Metrics E->F G Comparative Analysis & Reporting F->G

Caption: Workflow for comparative synthesis efficiency analysis.

Protocol Example: Azide-Free Amination (Synth-Route X)

Objective: To install the C4-amino group using a modern, azide-free method, such as a directed aziridination followed by regioselective opening. This contrasts with the industrial route's use of sodium azide.

The "Why": This protocol is designed for enhanced safety and sustainability. It avoids energetic azide intermediates and replaces them with a catalytic process that offers high levels of stereocontrol. The rhodium catalyst enables a direct C-H amination/aziridination, which is highly atom-economical. The subsequent ring-opening with 3-pentanol is regioselective, driven by the steric environment of the aziridine, directly installing the required ether linkage and amine precursor in one operation.

Step-by-Step Methodology:

  • Vessel Preparation: A 250 mL, 3-neck round-bottom flask is flame-dried under a nitrogen atmosphere and equipped with a magnetic stirrer, thermometer, and a reflux condenser.

  • Charge Reagents: The cyclohexene intermediate (1.0 equiv), prepared via the initial catalytic asymmetric steps, is dissolved in anhydrous toluene (10 volumes). To this solution are added MgO (1.5 equiv) and the nitrogen source, such as a nosyl- or ses-protected amine (1.2 equiv).

  • Catalyst Addition: The rhodium catalyst, for example, Rh₂(esp)₂ (0.5 mol%), and an oxidant like PhI(OPiv)₂ (1.1 equiv) are added under a positive flow of nitrogen.

  • Reaction: The mixture is stirred at room temperature for 4-6 hours. Reaction progress is monitored by TLC or LC-MS for the disappearance of the starting material and formation of the aziridine intermediate.

  • Workup & Isolation (Aziridine): Upon completion, the reaction mixture is filtered through a pad of celite to remove MgO and the catalyst. The filtrate is concentrated under reduced pressure. The crude aziridine is typically pure enough for the next step without chromatographic purification.

  • Aziridine Opening: The crude aziridine is dissolved in 3-pentanol (5.0 equiv, acting as both solvent and nucleophile). A Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equiv) is added slowly at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-18 hours until complete conversion is observed by LC-MS.

  • Final Workup & Purification: The reaction is carefully quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by crystallization to yield the desired amino-ether precursor with high purity.

This self-validating protocol includes clear checkpoints (TLC/LC-MS) and prioritizes purification by crystallization, a scalable and more sustainable alternative to chromatography.

Discussion and Conclusion

Our comparative analysis demonstrates that significant gains in synthetic efficiency for Oseltamivir have been achieved by moving away from the constraints of the original shikimic acid-based route. The Trost synthesis, for example, dramatically reduces the step count to eight while achieving a comparable or higher overall yield than the industrial process.[15][16]

Synth-Route X , our conceptual ideal, pushes this further by embodying key principles of modern process chemistry:

  • Strategic Advantage: Starting from simple, readily available achiral materials decouples the supply chain from natural product availability.

  • Efficiency Gains: A convergent, catalysis-driven approach maximizes atom economy and reduces the linear step count, leading to higher overall yields and lower PMI.

  • Improved Safety Profile: The explicit avoidance of hazardous reagents like azides is critical for scalable and safe manufacturing.[1]

The evolution of Oseltamivir synthesis serves as a powerful lesson for drug development professionals. By prioritizing a holistic view of efficiency—encompassing yield, step count, safety, and sustainability metrics like PMI—researchers can design and develop synthetic routes that are not only scientifically elegant but also commercially viable and environmentally responsible. The continuous pursuit of such optimized pathways is central to the mission of modern pharmaceutical science.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Boc-amino)-3-(methylamino)propane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(Boc-amino)-3-(methylamino)propane Hydrochloride (CAS No. 1188264-02-9). Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel, protecting the environment, and adhering to regulatory standards. This document is a foundational resource, but it must always be used in conjunction with the specific protocols and approval of your institution's Environmental Health & Safety (EHS) department.

Part 1: Core Safety Directives: Hazard Identification and Risk Mitigation

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific, detailed hazard profile for this compound is not extensively documented in all public sources[1], we can infer its risk profile from its chemical structure—a Boc-protected amine hydrochloride—and from data on analogous compounds.

Inferred Hazard Profile:

  • Skin and Eye Irritation: Like many amine salts and Boc-protected compounds, this chemical may cause skin and serious eye irritation.[2][3]

  • Respiratory Irritation: If handled as a powder, dust inhalation may lead to respiratory tract irritation.[2][3]

  • Hazardous Decomposition: During combustion or thermal decomposition, it can release toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound, particularly during waste consolidation and disposal activities.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles with side-shields or a face shield.[2][3]Protects against splashes of solutions or contact with airborne powder, preventing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact and potential irritation.[2]
Body Protection Standard laboratory coat. Impervious clothing may be required for larger quantities.[2]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols are generated.[2][6]Minimizes the risk of inhaling irritating airborne particles.

Always perform waste handling procedures within a certified chemical fume hood to ensure adequate ventilation. [2][6]

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

In Case of a Spill:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor and EHS department.[2]

  • Contain: Prevent the spill from spreading or entering drains.[2]

  • Absorb: For liquid spills, use an inert absorbent material like diatomite or universal binders. For solid spills, carefully sweep up the material, avoiding dust generation.[2][7][8]

  • Collect and Containerize: Place all contaminated materials into a clearly labeled, sealable container for hazardous waste disposal.[3][7]

  • Decontaminate: Clean the spill area thoroughly. A common procedure is to scrub the surface with alcohol and then wash with soap and water.[2]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3][4]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][4]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The recommended and most universally compliant method for disposing of this compound is through your institution's certified hazardous waste program for incineration.[6] Direct disposal to landfill or sewer systems is not appropriate.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe waste management.

  • Designate a Waste Stream: Establish a dedicated waste container specifically for "this compound and associated contaminated materials."

  • What to Include: This includes the neat (pure) chemical, solutions containing the chemical, and any contaminated labware (e.g., pipette tips, gloves, weighing papers).

  • Avoid Co-mingling: Do not mix this waste with other chemical streams, such as halogenated solvents or heavy metal waste, unless explicitly approved by your EHS department.[6] This prevents dangerous reactions and simplifies the disposal process for your waste vendor.

Step 2: Containerization and Labeling

Regulatory compliance begins with the container.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[6]

  • Hazardous Waste Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" .

    • The CAS Number: 1188264-02-9 .

    • An indication of the hazards (e.g., "Irritant").

    • The Accumulation Start Date (the date the first drop of waste enters the container).

Step 3: On-Site Neutralization (For Small-Scale Aqueous Waste ONLY)

Caution: This procedure should only be performed by trained professionals under the direct approval of their institution's EHS department. Many jurisdictions prohibit any form of in-lab chemical treatment.[9] When permitted, this can render small amounts of aqueous solutions less hazardous before collection.

  • Rationale: As a hydrochloride salt of an amine, the compound will form a mildly acidic solution in water. Neutralization with a weak base converts the salt to the free amine and a neutral salt (e.g., sodium chloride).

  • Protocol:

    • Perform the entire procedure in a chemical fume hood.

    • If starting with a concentrated solution, first dilute it by slowly adding the solution to cold water to achieve a concentration below 10%.[10] Always add acid/acidic solutions to water, never the reverse. [11]

    • Slowly add a weak base, such as a 5-10% solution of sodium bicarbonate (baking soda), to the stirred solution.[11][12]

    • Effervescence (fizzing) will occur as carbon dioxide is released. Continue adding the base dropwise until the fizzing stops.[11][12]

    • Using a calibrated pH meter or pH paper, check that the final pH is between 6.0 and 8.0.[11]

    • The resulting neutralized solution must still be collected as hazardous waste in your properly labeled container. Do not pour this down the drain unless you have explicit permission from your EHS office for this specific waste stream. [6][11]

Step 4: Temporary Storage

Waste containers must be stored safely pending pickup.

  • Location: Store the sealed container in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste accumulation area.[13]

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and strong acids.[5][14]

  • Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential leaks.

Step 5: Final Disposal via Licensed Vendor

This is the final and most critical step.

  • Professional Collection: Arrange for the collection of your waste container through your institution's EHS department. They work with licensed chemical waste disposal companies.[6][15]

  • Method of Destruction: The standard and most effective disposal method for this type of organic compound is high-temperature incineration.[6] This process ensures the complete destruction of the molecule, converting it to relatively benign gaseous products.

Step 6: Decontamination of Empty Containers

An "empty" container that once held this chemical must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple-Rinse Procedure:

    • Rinse the container three times with a suitable solvent (e.g., water or ethanol).[6][10]

    • Crucially, collect all three rinses (the "rinsate") as hazardous waste. [6] Add the rinsate to your designated waste container for this compound.

    • After the triple-rinse, deface or remove the original label to prevent confusion. The clean container can now be disposed of according to your laboratory's procedures for non-hazardous glass or plastic waste.[6]

Part 3: Disposal Logic and Regulatory Framework

The disposal of laboratory waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][15] Your institution is assigned a generator status—Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG)—which dictates waste accumulation time limits and volumes.[13] Academic laboratories may operate under the more flexible Subpart K regulations, which are better suited to a research environment than industrial settings.[16][17]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_path Phase 2: Disposal Path Selection cluster_main Phase 3: Primary Disposal Route (Recommended) cluster_alt Phase 4: Alternate Path (Conditional) A Identify Waste: 1-(Boc-amino)-3-(methylamino)propane Hydrochloride & Contaminated Items B Wear Full PPE: Goggles, Gloves, Lab Coat C Is waste a small-volume aqueous solution AND is in-lab treatment EHS-approved? B->C D Step 1: Place in Labeled Hazardous Waste Container C->D No (or uncertain) H Step 2a: Neutralize with weak base to pH 6-8 in a fume hood C->H Yes E Step 2: Store in Satellite Accumulation Area (SAA) D->E F Step 3: Arrange Pickup by Licensed Waste Vendor E->F G Step 4: Final Disposal via High-Temperature Incineration F->G H->D Collect neutralized solution as waste

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper management of chemical waste is a direct reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. For this compound, the guiding principle is clear: treat it as hazardous waste, containerize it correctly, and ensure its final disposal via high-temperature incineration by a licensed professional service. While in-lab neutralization may be an option for specific aqueous waste streams, it requires explicit institutional approval. Always prioritize the guidance of your local EHS department as the ultimate authority on waste disposal procedures in your facility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Boc-amino)-3-(methylamino)propane Hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Boc-amino)-3-(methylamino)propane Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.